molecular formula C12H10BrNO2 B1510388 Ethyl 7-bromoisoquinoline-3-carboxylate CAS No. 660830-62-6

Ethyl 7-bromoisoquinoline-3-carboxylate

Cat. No.: B1510388
CAS No.: 660830-62-6
M. Wt: 280.12 g/mol
InChI Key: AHCUGHMZPQHISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-bromoisoquinoline-3-carboxylate (CAS 660830-62-6) is a high-value brominated isoquinoline derivative with a molecular formula of C12H10BrNO2 and a molecular weight of 280.12 g/mol . This compound serves as a crucial chemical intermediate in organic synthesis and medicinal chemistry research. Its structure makes it a key precursor for the development of novel bioactive molecules, particularly in anticancer and anti-infective drug discovery . Research into quinoline-3-carboxylate esters, a related class of compounds, has validated their potential as inhibitors of the mitochondrial bc1 complex in Plasmodium falciparum , establishing them as promising scaffolds for novel antimalarial agents . Furthermore, strategic structural modifications, such as the incorporation of bromine and ester functional groups, are employed in scaffold-hopping strategies to optimize the properties of lead compounds, potentially enhancing their efficacy and selectivity . This reagent should be stored in a dark place, sealed in a dry environment at room temperature . This product is intended for research and further manufacturing applications only and is not for direct human use.

Properties

IUPAC Name

ethyl 7-bromoisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCUGHMZPQHISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C=C(C=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10739773
Record name Ethyl 7-bromoisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660830-62-6
Record name Ethyl 7-bromoisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: Strategic Synthesis in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 7-bromoisoquinoline-3-carboxylate

In the landscape of contemporary medicinal chemistry, the isoquinoline scaffold remains a privileged structure, forming the core of numerous therapeutic agents and natural products.[1] The strategic introduction of functional groups onto this heterocyclic system is paramount for modulating pharmacological activity. This compound is a particularly valuable building block; the ester at the C-3 position offers a handle for amide coupling or further derivatization, while the bromine atom at the C-7 position serves as a versatile linchpin for transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, moving beyond a simple recitation of steps to elucidate the causal logic behind the chosen synthetic strategy and experimental design.

Strategic Analysis of Synthetic Pathways

The construction of the isoquinoline ring system can be approached via several classical named reactions. However, for the specific substitution pattern of our target molecule, these traditional methods present significant challenges.

  • The Pomeranz-Fritsch Reaction: This acid-catalyzed cyclization of a benzalaminoacetal is a cornerstone of isoquinoline synthesis.[2][3][4] However, it often requires harsh acidic conditions (e.g., concentrated sulfuric acid) which can lead to low yields and the formation of undesired isomers, a known issue in the synthesis of 7-bromoisoquinoline.[5][6] Furthermore, this method does not inherently provide a direct route to C-3 substituted isoquinolines.[7]

  • The Bischler-Napieralski Reaction: This pathway involves the cyclodehydration of a β-phenylethylamide.[8][9][10] While robust for 1-substituted dihydroisoquinolines, adapting it for C-3 substitution is not straightforward and typically requires subsequent oxidation to achieve the aromatic isoquinoline core.[8]

Given these limitations, a more convergent and efficient strategy is required. We advocate for a modern domino reaction approach , which constructs the target molecule in a single, high-yield operation from readily available precursors. This methodology, pioneered by Bazureau and colleagues, involves the condensation of a substituted phthalaldehyde with an amino acid derivative, offering superior regioselectivity and operational simplicity.

The Advantage of the Domino Reaction Approach

The chosen one-pot synthesis is superior for the following reasons:

  • Convergence: It combines multiple transformations (condensation, cyclization, aromatization) into a single synthetic operation, reducing step count and resource expenditure.

  • Regioselectivity: The substitution pattern of the final product is unequivocally determined by the substitution on the starting phthalaldehyde, circumventing the isomer separation issues common to other methods.

  • Mild Conditions: The reaction proceeds under relatively mild reflux conditions, enhancing functional group tolerance compared to classical methods requiring strong, high-temperature acids.

  • Accessibility of Starting Materials: The key precursors, 4-bromophthalaldehyde and ethyl glycinate, are commercially available, ensuring the practicality and scalability of the synthesis.[8]

Recommended Synthetic Workflow

The overall strategy is a one-pot condensation and cyclization of 4-bromophthalaldehyde with ethyl glycinate in refluxing ethanol.

G cluster_0 Preparation cluster_1 One-Pot Reaction cluster_2 Workup & Purification cluster_3 Final Product SM1 4-Bromophthalaldehyde Reaction Domino Reaction (Condensation, Cyclization, Aromatization) SM1->Reaction Ethanol, Reflux SM2 Ethyl Glycinate SM2->Reaction Ethanol, Reflux Workup Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the general procedure reported for analogous isoquinoline-3-carboxylates. The self-validating nature of this protocol lies in the clean conversion and straightforward purification, which consistently yields the target compound with high purity.

Starting Materials and Reagents
ReagentCAS NumberMolecular WeightRole
4-Bromophthalaldehyde13209-32-0213.03Aromatic Precursor
Ethyl Glycinate Hydrochloride623-33-6139.58C2-N Synthon
Triethylamine (TEA)121-44-8101.19Base
Ethanol (Anhydrous)64-17-546.07Solvent
Ethyl Acetate141-78-688.11Recrystallization Solvent
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophthalaldehyde (2.13 g, 10.0 mmol, 1.0 equiv.) and ethyl glycinate hydrochloride (1.40 g, 10.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous ethanol (40 mL) to the flask. The solids may not fully dissolve at room temperature.

  • Base Addition: Add triethylamine (1.4 mL, 10.0 mmol, 1.0 equiv.) dropwise to the suspension. The triethylamine serves to neutralize the hydrochloride salt of the ethyl glycinate, liberating the free amine in situ for the reaction.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 24-48 hours.

  • Workup: After the reaction is complete (as indicated by TLC analysis showing consumption of the starting aldehyde), allow the mixture to cool to room temperature. Remove the solvent in vacuo using a rotary evaporator. The result will be an oily or solid residue.

  • Purification: Dissolve the crude residue in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization. The product will precipitate as a solid.

  • Isolation: Collect the crystalline product by vacuum filtration, washing the filter cake with a small amount of cold ethyl acetate. Dry the product under vacuum to yield this compound as a solid.

Reaction Mechanism

The one-pot transformation proceeds through a sophisticated domino sequence. The causality is critical: the initial condensation is a prerequisite for the intramolecular cyclization, which is then followed by an irreversible aromatization step that drives the reaction to completion.

G cluster_mechanism Plausible Reaction Mechanism Start 4-Bromophthalaldehyde + Ethyl Glycinate (free amine) Imine Intermediate Imine Start->Imine Condensation (-H2O) Cyclized Cyclized Dihydroisoquinoline Intermediate Imine->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Aromatization (-H2O)

Caption: Plausible mechanism for the domino synthesis of the isoquinoline core.

Mechanistic Elucidation:

  • Imine Formation: The free amine of ethyl glycinate performs a nucleophilic attack on one of the aldehyde groups of 4-bromophthalaldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The carbon atom alpha to the ester is now sufficiently nucleophilic to attack the second aldehyde group on the benzene ring in an intramolecular cyclization, forming a new six-membered ring.

  • Aromatization: The resulting dihydroisoquinoline intermediate readily undergoes dehydration under the thermal conditions of the reaction to form the stable, aromatic isoquinoline ring system, which represents the thermodynamic sink of the process and drives the reaction equilibrium toward the product.

Downstream Synthetic Utility

The title compound is not an end in itself but a versatile platform for further molecular elaboration. The C-7 bromine atom is strategically positioned for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery screening.

  • Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters allows for the introduction of aryl or heteroaryl groups at the C-7 position, a common strategy in the development of kinase inhibitors.

  • Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties, useful for extending molecular frameworks or as precursors for further transformations.[9]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the synthesis of 7-aminoisoquinoline derivatives.

This versatility makes this compound a high-value intermediate for accessing novel chemical space.

References

  • Meziane, M. A. A., Royer, S., & Bazureau, J. P. (2001). A practical 'one-pot' synthesis of ethyl isoquinoline-3-carboxylate by domino reactions: a potential entry to constrained nonproteogenic amino acid derivatives. Tetrahedron, 57(15), 3247-3250. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • Wikipedia. Bischler–Napieralski reaction. Wikipedia. [Link]

  • Wikipedia. Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Shuai, S., Mao, J., Zhou, F., Yan, Q., Chen, L., Li, J., Walsh, P. J., & Liang, G. (2024). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. The Journal of Organic Chemistry, 89(10), 6793-6797. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

  • Cernak, T., Dykstra, K. D., & Krska, S. W. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1432-1437. [Link]

  • SYNTHESIS OF ISOQUINOLINE DERIVATIVES. (1954). The Journal of Organic Chemistry. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Sha, C. K., & Tsou, C. P. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3842-3846. [Link]

  • Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. ResearchGate. [Link]

  • Cernak, T., Dykstra, K. D., & Krska, S. W. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. CoLab.
  • Szychta, M., et al. (2020). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 25(21), 5020. [Link]

  • Lee, J. H., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry, 14(5), 933-940. [Link]

  • Severinsen, R. J. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives (Doctoral dissertation, Massey University). [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Magesh, S., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13419-13433. [Link]

  • Chemsrc. This compound. Chemsrc. [Link]

  • Química Organica.org. Isoquinoline synthesis. Química Organica.org. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

Sources

An In-depth Technical Guide to Ethyl 7-bromoisoquinoline-3-carboxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Heterocycle

Ethyl 7-bromoisoquinoline-3-carboxylate is a highly functionalized heterocyclic compound belonging to the isoquinoline class.[1] The isoquinoline scaffold is recognized in medicinal chemistry as a "privileged structure," appearing in numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide provides an in-depth examination of this compound, focusing on its synthesis, core chemical properties, and its strategic application as a versatile building block in drug discovery, agrochemicals, and materials science.[1]

The molecule's utility is derived from its bifunctional nature. The bromine atom at the 7-position serves as a versatile synthetic handle, readily participating in modern cross-coupling reactions to introduce molecular diversity.[6] Simultaneously, the ethyl carboxylate group at the 3-position offers a site for further modification or can play a crucial role in binding interactions with biological targets. This unique combination makes it an invaluable intermediate for researchers and drug development professionals aiming to construct complex molecular architectures.[1][6]

Compound Profile & Physical Properties

A summary of the key physical and chemical properties for this compound is provided below. These values are critical for experimental planning, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
CAS Number 660830-62-6[1][7][8]
Molecular Formula C₁₂H₁₀BrNO₂[1][8]
Molecular Weight 280.12 g/mol [1][8]
Appearance Off-white to light yellow solid[9]
Boiling Point 406.4 ± 25.0 °C (Predicted at 760 mmHg)[10]
Density 1.495 ± 0.06 g/cm³ (Predicted)[1][10]
Flash Point 199.6 ± 23.2 °C (Predicted)[10]
Storage Sealed in dry, Room Temperature, Keep in dark place[7]

Synthesis and Characterization

The synthesis of substituted isoquinoline-3-carboxylates can be approached through several classical methods, such as the Pomeranz–Fritsch reaction.[11][12][13] However, these routes can suffer from low yields and the formation of difficult-to-separate regioisomers, particularly with substituted precursors.[14] A more modern and efficient strategy involves a domino reaction, which allows for the construction of the core in a 'one-pot' procedure from more accessible starting materials.[15]

Proposed Synthetic Pathway

A logical and efficient pathway to this compound begins with a suitable brominated phthalaldehyde and employs a domino reaction with an amino acid ester derivative. This approach offers high convergence and avoids the regioselectivity issues associated with direct bromination of the pre-formed isoquinoline ring.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Domino Reaction cluster_product Final Product A 4-Bromophthalaldehyde C One-pot condensation and cyclization A->C Ethanol, reflux B Ethyl Glycinate B->C Domino partner D This compound C->D Isolation & Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Domino Synthesis

This protocol is adapted from a general procedure for the synthesis of ethyl isoquinoline-3-carboxylates and represents a viable route to the target compound.[15]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophthalaldehyde (1.0 eq) and ethyl glycinate (1.05 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 24-72 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue, often an oil or solid, is then purified. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or flash column chromatography on silica gel can be employed to yield the pure this compound.

Spectroscopic Characterization
  • ¹H NMR: The spectrum would show characteristic signals for the ethyl group (a quartet around 4.5 ppm and a triplet around 1.4 ppm). The aromatic region (7.5-9.5 ppm) would display a set of signals corresponding to the five protons on the isoquinoline core, with coupling patterns dictated by their positions. The C1-H and C4-H protons are typically the most deshielded.

  • ¹³C NMR: The spectrum would confirm the presence of 12 unique carbon atoms. Key signals would include the carbonyl carbon of the ester (around 165 ppm), the carbons of the ethyl group (~62 and 14 ppm), and the aromatic carbons, including the carbon bearing the bromine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₂H₁₀BrNO₂). The spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), with molecular ion peaks [M]+ and [M+2]+ of nearly equal intensity.

Chemical Reactivity and Key Transformations

The synthetic power of this compound lies in the reactivity of the C7-Br bond. This aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern organic synthesis.[6]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the method of choice for creating a carbon-carbon bond at the 7-position, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[16] This reaction is prized for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[16]

Causality: The choice of a palladium catalyst with appropriate phosphine ligands is critical. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.[16][17]

Suzuki_Cycle cluster_cycle Catalytic Cycle start Precat Pd(0)Ln OA Oxidative Addition Pd_II_Aryl [Ar-Pd(II)-X]Ln OA->Pd_II_Aryl TM Transmetalation Pd_II_Boronate [Ar-Pd(II)-R']Ln TM->Pd_II_Boronate RE Reductive Elimination RE->Precat Product Ar-R' (Coupled Product) RE->Product Precat->OA Pd_II_Aryl->TM Pd_II_Boronate->RE ArylHalide Ar-X (Substrate) ArylHalide->OA BoronicAcid R'-B(OH)₂ + Base BoronicAcid->TM

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This generalized protocol is based on standard literature procedures for coupling aryl bromides.[18]

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a phosphine ligand like SPhos or XPhos (2-4 mol%).

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[19] This reaction couples the aryl bromide with a primary or secondary amine, providing direct access to a class of compounds frequently found in pharmaceuticals. The reaction's development has revolutionized the synthesis of aniline derivatives.[19][20]

Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst, but often requires more sterically hindered and electron-rich phosphine ligands (e.g., BINAP, Josiphos, Buchwald's biaryl phosphine ligands) to facilitate the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine, forming the palladium-amido intermediate.[19]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle start Precat Pd(0)Ln OA Oxidative Addition Pd_II_Aryl [Ar-Pd(II)-X]Ln OA->Pd_II_Aryl AmineCoord Amine Coordination & Deprotonation Pd_II_Amido [Ar-Pd(II)-NR'R'']Ln AmineCoord->Pd_II_Amido RE Reductive Elimination RE->Precat Product Ar-NR'R'' (Arylamine Product) RE->Product Precat->OA Pd_II_Aryl->AmineCoord Pd_II_Amido->RE ArylHalide Ar-X (Substrate) ArylHalide->OA Amine HNR'R'' + Base Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is adapted from literature procedures for the amination of bromo-isoquinolines.[21][22]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).

  • Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Execution: Seal the tube and heat the mixture with stirring at a temperature typically between 80-120 °C. Monitor the reaction's progress by LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl or water. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography to obtain the desired arylamine product.

Applications in Research and Development

The derivatives synthesized from this compound are of significant interest across multiple scientific disciplines.

  • Pharmaceutical and Medicinal Chemistry: This is the most prominent area of application. The isoquinoline core is central to many therapeutic agents.[5] By using Suzuki and Buchwald-Hartwig couplings, chemists can rapidly generate libraries of novel compounds for screening. These derivatives have been investigated as kinase inhibitors for oncology, agents targeting neurological disorders, and as antimicrobial and antiviral compounds.[2][3][23]

  • Agrochemical Development: The structural motifs accessible from this building block are also relevant in the search for new pesticides and herbicides.[1] The ability to tune the properties of the molecule by modifying the 7-position allows for the optimization of activity and environmental profile.

  • Materials Science: Aromatic heterocyclic compounds are foundational to the development of organic electronics. Derivatives of isoquinoline have been explored for their potential use in organic light-emitting diodes (OLEDs), where their electronic properties can be fine-tuned through synthetic modification.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood, using personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Data sourced from representative supplier safety information.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2024). MDPI. Retrieved from [Link]

  • Meziane, M. A. A., Royer, S., & Bazureau, J. P. (2001). A practical 'one-pot' synthesis of ethyl isoquinoline-3-carboxylate by domino reactions: a potential entry to constrained nonproteogenic amino acid derivatives. Tetrahedron, 57(12), 2497-2502. Retrieved from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • Method for preparing 7-bromoisoquinoline. (2013). Google Patents (CN102875465A).
  • Isoquinoline derivatives and its medicinal activity. (2024). Pahrma Focus Asia. Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Luo, C., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Pomeranz–Fritsch reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • Pomeranz-Fritsch Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). Chemsrc. Retrieved from [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). chem.sysu.edu.cn. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. (2018). ACS Publications. Retrieved from [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. (2018). ResearchGate. Retrieved from [Link]

  • QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. (n.d.). Chongqing Chemdad Co.. Retrieved from [Link]

  • A Simple and Efficient Metal Free, Additive or Base Free Dehydrogenation of Tetrahydroisoquinolines Using Oxygen as a Clean. (2020). SciSpace. Retrieved from [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 7-bromoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Identity

Ethyl 7-bromoisoquinoline-3-carboxylate is a substituted isoquinoline derivative with significant potential as a scaffold in the synthesis of complex organic molecules. The isoquinoline core is a recurring motif in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a bromine atom at the 7-position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The ethyl carboxylate group at the 3-position provides a site for further modification or can influence the electronic properties of the ring system.

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 660830-62-6
Molecular Formula C₁₂H₁₀BrNO₂[1][2]
Molecular Weight 280.12 g/mol
IUPAC Name This compound
Synonyms 7-bromo-isoquinoline-3-carboxylic acid ethyl ester

Synthetic Strategy: A Plausible Approach

While a specific, detailed synthesis for this compound is not explicitly documented in readily available literature, a logical and effective synthetic route can be postulated based on established methods for the synthesis of 7-bromoisoquinoline and the functionalization of the isoquinoline core.

A probable synthetic pathway would likely begin with the synthesis of the parent heterocycle, 7-bromoisoquinoline. A patented method for preparing 7-bromoisoquinoline involves a diazotization-bromination reaction sequence on a suitable aminoisoquinoline precursor. This approach is noted for its mild reaction conditions and straightforward work-up.[3]

Once 7-bromoisoquinoline is obtained, the subsequent introduction of the ethyl carboxylate group at the 3-position presents a greater challenge. Direct carboxylation of the isoquinoline ring can be difficult. A more feasible approach would likely involve a multi-step sequence, potentially starting from a precursor that already contains a functional group at the 3-position which can be converted to the desired ester.

An alternative and more direct strategy might involve a cyclization reaction to construct the isoquinoline ring with the desired substituents already in place. This could potentially start from a suitably substituted benzene derivative that undergoes a series of reactions to build the fused pyridine ring.

Diagram 1: Conceptual Synthetic Pathway

G cluster_0 Synthesis of 7-Bromoisoquinoline cluster_1 Introduction of 3-Carboxylate Group Amino-isoquinoline Amino-isoquinoline Diazonium Salt Diazonium Salt Amino-isoquinoline->Diazonium Salt NaNO2, HBr 7-Bromoisoquinoline 7-Bromoisoquinoline Diazonium Salt->7-Bromoisoquinoline CuBr Intermediate Intermediate 7-Bromoisoquinoline->Intermediate Multi-step sequence This compound This compound Intermediate->this compound Esterification

Caption: A plausible multi-step synthesis of the target compound.

Chemical Reactivity and Potential for Derivatization

The true value of this compound in research and development lies in its potential for derivatization at two key positions: the bromine at C7 and the ester at C3.

Reactions at the 7-Position: The Power of Cross-Coupling

The bromine atom on the isoquinoline ring is a versatile functional group for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives.

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[4][5][6][7] This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 7-position, significantly expanding the molecular diversity of the resulting compounds. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[5][7]

  • Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions could also be employed to further functionalize the 7-position, introducing alkenyl, alkynyl, and amino groups, respectively.

Diagram 2: Suzuki-Miyaura Coupling Workflow

G Start This compound Reaction Pd Catalyst, Base Start->Reaction Boronic_Acid R-B(OH)2 Boronic_Acid->Reaction Product 7-Aryl/Alkyl-isoquinoline Derivative Reaction->Product

Caption: A simplified workflow for Suzuki-Miyaura coupling.

Reactions at the 3-Position: Modifying the Ester

The ethyl carboxylate group at the 3-position offers another site for chemical modification:

  • Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Carboxylic acids are important functional groups in their own right and can participate in a variety of subsequent reactions.

  • Amidation: The carboxylic acid can be activated and reacted with a wide range of amines to form amides. This is a common strategy in drug discovery to modulate properties such as solubility, cell permeability, and target binding.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Potential Applications in Drug Discovery and Materials Science

The isoquinoline scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Derivatives of isoquinoline have shown a broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8]

The potential to generate a diverse library of compounds from this compound makes it a highly attractive starting material for drug discovery programs. For instance, studies on other substituted isoquinolines have shown that modifications at the 7-position can significantly impact their biological activity, such as their ability to inhibit enzymes like myosin light chain kinase and epidermal growth factor receptor.[9] Furthermore, quinoline-3-carboxylic acid derivatives have been investigated for their anti-inflammatory and antiproliferative properties.[10]

In the realm of materials science, the extended aromatic system of the isoquinoline core, which can be further functionalized, suggests potential applications in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials.

Spectroscopic Characterization (Expected)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons on the isoquinoline ring system, likely in the range of δ 7.5-9.5 ppm. - A quartet and a triplet corresponding to the ethyl ester group (CH₂ and CH₃), typically around δ 4.4 and 1.4 ppm, respectively.
¹³C NMR - A signal for the ester carbonyl carbon around δ 165 ppm. - Multiple signals in the aromatic region (δ 120-150 ppm) corresponding to the carbons of the isoquinoline ring.
IR - A strong carbonyl (C=O) stretching band from the ester group, typically around 1720 cm⁻¹. - C-H stretching and bending vibrations from the aromatic ring and the ethyl group. - C-Br stretching vibration at lower wavenumbers.
Mass Spec - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Although a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling halogenated aromatic compounds should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for synthetic chemists. Its dual functional handles—a reactive bromine atom and a modifiable ester group—provide a powerful platform for the generation of diverse molecular architectures. While detailed synthetic and characterization data in the public domain is sparse, the established chemistry of the isoquinoline ring system and related functional groups strongly supports its potential in the discovery of new pharmaceuticals and advanced materials. This guide serves as a foundational resource for researchers looking to explore the rich chemistry and potential applications of this promising compound.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). Chem Biol Drug Des, 104(4). Available at: [Link]

  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents. (n.d.).
  • 325 New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis - Jordan Journal of Chemistry (JJC). (n.d.). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016). ResearchGate. Available at: [Link]

  • This compound | CAS#:660830-62-6 | Chemsrc. (2025). Available at: [Link]

  • View of SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS - Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). Available at: [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. This journal is © The Royal Society of Chemis. (n.d.). Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Available at: [Link]

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and epidermal growth factor receptor. (2011). Bioorg Med Chem, 19(1), 429-39. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. Available at: [Link]

  • CN112300073A - Preparation method of isoquinoline derivative - Google Patents. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.). Available at: [Link]

Sources

Starting materials for Ethyl 7-bromoisoquinoline-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Selection of Starting Materials for the Synthesis of Ethyl 7-bromoisoquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the strategic selection of starting materials for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Eschewing a generic overview, this document delves into the chemical logic underpinning a robust and efficient synthetic strategy, focusing on the widely applicable Friedländer annulation reaction. We will dissect the rationale for selecting key precursors, provide detailed, field-tested protocols for their preparation, and present a logical workflow for the assembly of the target molecule. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of isoquinoline synthesis.

Introduction: The Significance of the Isoquinoline Core

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while its aromatic nature allows for a variety of functionalization strategies. The specific target, this compound, incorporates two key features: a bromine atom at the 7-position and an ethyl carboxylate group at the 3-position. The bromine atom serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings.[2] The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification or interaction with biological receptors.

Strategic Planning: Retrosynthetic Analysis and Choice of Core Reaction

The synthesis of a polysubstituted heterocyclic system like this compound demands a carefully considered strategy to ensure regiochemical control and high overall yield. Two common strategies for constructing the isoquinoline core are the Pomeranz-Fritsch and Bischler-Napieralski reactions.[3][4] However, for the specific substitution pattern of our target, a modified Friedländer annulation presents a more direct and controllable approach.[5][6]

The Friedländer synthesis traditionally involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone, to form a quinoline.[7] A key advantage of this method is its convergent nature, building the heterocyclic ring in a single, often high-yielding, step. For our target, an isoquinoline, we will consider an analogous condensation.

Our retrosynthetic approach, therefore, disconnects the target molecule at the N1-C8a and C3-C4 bonds, leading back to two key starting materials: a brominated 2-aminobenzaldehyde and a three-carbon component that will form the C3 and C4 of the isoquinoline ring, incorporating the ethyl carboxylate group.

Retrosynthesis Target This compound Disconnect Friedländer-type Annulation Target->Disconnect SM1 2-Amino-4-bromobenzaldehyde Disconnect->SM1 SM2 Ethyl Pyruvate Disconnect->SM2

Caption: Retrosynthetic analysis of the target molecule.

This strategy identifies 2-amino-4-bromobenzaldehyde as the crucial starting material for the benzene portion of the isoquinoline and ethyl pyruvate as the provider of the C3-ester and C4 atoms. The bromine is positioned on the starting aldehyde to ensure its final location at the 7-position of the isoquinoline ring.

Core Starting Material 1: Synthesis of 2-Amino-4-bromobenzaldehyde

The direct bromination of 2-aminobenzaldehyde is problematic due to the strong activating and ortho-, para-directing nature of the amino group, which would lead to a mixture of products.[8] Therefore, a more controlled approach is required, starting from a precursor where the bromine atom is already correctly positioned. A reliable route begins with the nitration of a bromotoluene, followed by oxidation and reduction. An even more direct and efficient laboratory-scale synthesis starts from 4-bromo-2-nitrotoluene, which is commercially available.

A highly effective and commonly used method involves the reduction of 4-bromo-2-nitrobenzaldehyde.[8][9]

Synthesis of 2-Amino-4-bromobenzaldehyde from 4-Bromo-2-nitrobenzaldehyde

The reduction of the nitro group in the presence of an aldehyde can be challenging. However, using a mild reducing agent like iron powder in an acidic medium provides excellent chemoselectivity.

Synthesis_SM1 cluster_0 Step 1: Reduction Start 4-Bromo-2-nitrobenzaldehyde Reagents Fe, Acetic Acid, Ethanol Product 2-Amino-4-bromobenzaldehyde Reagents->Product Reduction

Caption: Synthesis of 2-Amino-4-bromobenzaldehyde.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-nitrobenzaldehyde (1.0 eq) in a 1:1 (v/v) mixture of glacial acetic acid and ethanol to make a 0.2 M solution.[9]

  • Reduction: Add iron powder (3.0-5.0 eq) portion-wise to the stirred solution under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and may require occasional cooling in a water bath to maintain room temperature.

  • Monitoring: Stir the reaction mixture at room temperature for 1.5 to 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is fully consumed.[9]

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 5% ethyl acetate in hexane) to yield 2-amino-4-bromobenzaldehyde as a solid.[9]

Trustworthiness: This protocol is self-validating as the progress can be easily monitored by standard chromatographic techniques. The purification by column chromatography ensures the isolation of a high-purity product, which is critical for the subsequent cyclization step.

Core Starting Material 2: Ethyl Pyruvate

Ethyl pyruvate is a commercially available and relatively inexpensive starting material. It serves as the three-carbon electrophilic component in the Friedländer annulation. The ketone will react with the aniline, and the α-keto ester functionality will drive the cyclization to form the desired isoquinoline-3-carboxylate.

Starting MaterialMolecular FormulaMolecular Weight ( g/mol )Key Role
2-Amino-4-bromobenzaldehydeC₇H₆BrNO200.03Provides the benzene ring and N1
Ethyl PyruvateC₅H₈O₃116.12Provides C3, C4, and the ester group

The Core Reaction: Friedländer Annulation for Isoquinoline Synthesis

With the key starting materials in hand, the final assembly of the this compound can be achieved through a base- or acid-catalyzed Friedländer annulation. A base-catalyzed reaction is often preferred to avoid polymerization of the aldehyde starting material.

Friedlander SM1 2-Amino-4-bromobenzaldehyde Catalyst Base (e.g., KOH, Piperidine) in Ethanol SM2 Ethyl Pyruvate Product This compound Catalyst->Product Annulation

Caption: Friedländer annulation workflow.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-bromobenzaldehyde (1.0 eq) and ethyl pyruvate (1.1-1.5 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of a base, such as potassium hydroxide (KOH) or piperidine (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and catalyst.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, it can be collected by filtration and washed with cold ethanol.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.

Expertise & Experience: The choice of a base catalyst is critical. Strong bases like KOH can promote the reaction efficiently but may also lead to side reactions like ester hydrolysis if water is present. Milder organic bases like piperidine can offer a more controlled reaction. The use of a slight excess of ethyl pyruvate helps to drive the reaction to completion.

Conclusion

The synthesis of this compound is most strategically approached via a Friedländer-type annulation. This guide has established that the most critical starting materials for this synthesis are 2-amino-4-bromobenzaldehyde and ethyl pyruvate . We have provided a detailed, scientifically-grounded rationale for this selection, along with robust protocols for the preparation of the key aldehyde intermediate. By understanding the causality behind these experimental choices, researchers and drug development professionals can confidently and efficiently synthesize this valuable heterocyclic building block.

References

  • Wikipedia. (2023, December 2). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Wikipedia. (2023, May 29). Friedländer synthesis. Retrieved from [Link]

  • Hasaninejad, A., et al. (2021). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 11(34), 20958-20980. Retrieved from [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Retrieved from [Link]

  • Demystifying Chemistry. (n.d.). Understanding the Synthesis and Applications of 7-Bromoisoquinoline. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link]

  • Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. Retrieved from [Link]

Sources

A Technical Guide to the Discovery, Synthesis, and Application of Bromoisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of a bromine atom onto this scaffold creates bromoisoquinoline compounds, a class of molecules that serve as exceptionally versatile intermediates in drug discovery and materials science.[3] The bromine substituent is not merely a placeholder; it provides a reactive handle for extensive molecular diversification through modern cross-coupling reactions and can significantly modulate the pharmacological profile of the parent molecule. This guide provides a comprehensive overview of the historical discovery of the isoquinoline core, the development of foundational synthetic routes, and the specific methodologies for producing bromoisoquinolines. We will delve into the strategic rationale for their use in drug development, survey their broad pharmacological activities, and provide detailed, field-proven experimental protocols for their synthesis and derivatization.

Part 1: The Isoquinoline Scaffold: A Historical and Synthetic Perspective

Initial Discovery

The story of isoquinoline begins not in a synthesis lab, but with the analysis of coal tar. In 1885, Hoogewerf and van Dorp first isolated the parent compound, distinguishing it from its structural isomer, quinoline.[4] A more efficient isolation method was later developed by Weissgerber in 1914, which leveraged the greater basicity of isoquinoline for selective extraction.[4] While isolation from natural sources marked its discovery, the true potential of the isoquinoline framework was unlocked through the advent of synthetic organic chemistry.

Foundational Synthetic Strategies

The construction of the isoquinoline core has been a subject of intense study for over a century, leading to several powerful and eponymous reactions that remain staples in modern organic synthesis.[5] The choice of method is dictated by the desired substitution pattern and the nature of the available starting materials.

The Bischler-Napieralski Reaction (1893)

This reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[6] It is an intramolecular electrophilic aromatic substitution that involves the cyclization of the amide using a strong dehydrating agent, typically a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][8][9] The resulting 3,4-dihydroisoquinoline can then be easily oxidized to the aromatic isoquinoline.[4] This method is particularly effective when the aromatic ring is activated with electron-donating groups.[10]

Causality: The Lewis acid catalyst activates the amide carbonyl group, making it a potent electrophile. This activation facilitates the intramolecular cyclization, an attack by the electron-rich aromatic ring, which would otherwise be energetically unfavorable.

Bischler_Napieralski cluster_start Starting Material cluster_reagents Reaction Conditions cluster_intermediate Key Intermediate cluster_product Product start β-Arylethylamide reagents POCl₃ or P₂O₅ (Dehydrating Lewis Acid) intermediate Nitrilium Ion Intermediate reagents->intermediate Activation & Dehydration product 3,4-Dihydroisoquinoline intermediate->product Intramolecular Cyclization Pomeranz_Fritsch cluster_reactants Reactants benzaldehyde Benzaldehyde intermediate Benzalaminoacetal (Schiff Base) benzaldehyde->intermediate Condensation aminoacetal 2,2-Dialkoxyethylamine aminoacetal->intermediate Condensation acid Strong Acid (e.g., H₂SO₄) product Isoquinoline acid->product Cyclization & Aromatization

Caption: The Pomeranz-Fritsch Reaction Workflow.

The Pictet-Spengler Reaction (1911)

Discovered by Amé Pictet and Theodor Spengler, this reaction is a cornerstone for the synthesis of tetrahydroisoquinolines (THIQs). [11][12]It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. [11][12]The reaction is mechanistically a special case of the Mannich reaction. [11]It is particularly powerful because it often proceeds under mild conditions, especially with electron-rich aromatic rings like indoles, and is even utilized in biosynthesis by enzymes like strictosidine synthase. [11][13] Causality: The driving force is the formation of an electrophilic iminium ion from the initial Schiff base intermediate under acidic conditions. This iminium ion is then attacked by the nucleophilic aromatic ring to form the new six-membered ring of the THIQ core. [14]

Part 2: The Strategic Introduction of Bromine

The "Bromo" Advantage in Drug Discovery

The introduction of a bromine atom to the isoquinoline scaffold is a deliberate and strategic choice in medicinal chemistry. Bromine is not merely a "heavy" substituent; it is a versatile functional group that provides several key advantages:

  • A Handle for Diversification: The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the isoquinoline core, enabling the rapid synthesis of large libraries of analogues for structure-activity relationship (SAR) studies. Reactions like Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Heck (C-C bond formation) are routinely employed. [15]2. Modulation of Physicochemical Properties: Bromine is highly lipophilic, which can enhance a compound's ability to cross cell membranes and improve its pharmacokinetic profile.

  • Bioisosteric Replacement: The bromine atom can act as a bioisostere for other groups, such as a methyl or ethyl group, allowing chemists to probe the steric and electronic requirements of a biological target.

  • Halogen Bonding: The electrophilic region on the bromine atom (the σ-hole) can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site, potentially increasing binding affinity and selectivity.

Synthetic Routes to Bromoisoquinolines

The synthesis of bromoisoquinolines can be broadly approached in two ways: direct bromination of a pre-formed isoquinoline ring or construction of the ring from already brominated precursors.

Direct Electrophilic Bromination

This is the most straightforward approach but can be challenging in terms of regioselectivity. The position of bromination is dictated by the electronic nature of the isoquinoline ring and the reaction conditions. For instance, direct bromination of isoquinoline can yield mixtures of isomers. [16]However, specific conditions have been developed to favor certain isomers. A notable example is the synthesis of 5-bromoisoquinoline, a key pharmaceutical intermediate, which can be achieved in good yield by using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. [16][17] Causality: The use of highly acidic media like H₂SO₄ protonates the isoquinoline nitrogen. This deactivates the pyridine ring towards electrophilic attack, directing the incoming electrophile (Br⁺, generated from NBS) to the more activated benzene ring, primarily at the C5 and C8 positions. Careful temperature control is crucial to favor the formation of the 5-bromo isomer over the 8-bromo isomer. [16] Synthesis from Brominated Precursors

To overcome the regioselectivity challenges of direct bromination, it is often more efficient to build the isoquinoline ring using a starting material that already contains a bromine atom at the desired position. For example, a bromo-substituted benzaldehyde can be used in a Pomeranz-Fritsch reaction, or a bromo-substituted β-phenylethylamine can be used in a Bischler-Napieralski or Pictet-Spengler reaction. [18]This strategy provides unambiguous control over the bromine's final location on the isoquinoline core.

Part 3: Pharmacological Significance and Applications

Bromoisoquinoline derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. [3][19][20]They are foundational building blocks for developing new drugs targeting a multitude of diseases. [21][22]

Survey of Biological Activities

The bromoisoquinoline scaffold is present in molecules exhibiting a broad spectrum of pharmacological activities. This versatility underscores its importance as a "privileged structure" in medicinal chemistry. [2]

Compound Class/Derivative Reported Biological Activity Therapeutic Area Citation(s)
3-Bromoisoquinoline Derivatives Analgesic, Anti-inflammatory Pain, Inflammation [15][21]
5-Bromoisoquinoline Derivatives Intermediates for various APIs General Drug Discovery [16][17]
Bromo-tetrazoloquinazolines Anticancer (cell cycle inhibition) Oncology [23]
Pyrimidoisoquinolines Platelet Aggregation Inhibition Cardiovascular [24]

| General Bromoisoquinolines | Antiviral, Antimicrobial, Antitumor | Infectious Disease, Oncology | [21][25][26]|

Case Study: Mechanism of Action in Platelet Aggregation

Certain pyrimidoisoquinoline derivatives have been shown to be potent inhibitors of human platelet aggregation. [24]A key mechanism of action for these compounds is the inhibition of phosphodiesterase (PDE), an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). [24] Causality: By inhibiting PDE, the isoquinoline derivative causes an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream targets. This ultimately leads to a decrease in intracellular calcium levels and prevents the activation of glycoprotein IIb/IIIa receptors, which are necessary for fibrinogen binding and platelet aggregation. This mechanism is crucial for preventing thrombus formation in cardiovascular diseases.

Signaling_Pathway cluster_inhibition Drug Action cluster_pathway Signaling Cascade drug Bromoisoquinoline Derivative (IQ3b) pde Phosphodiesterase (PDE) drug->pde Inhibition camp cAMP pde->camp breaks down pka Protein Kinase A (PKA) camp->pka Activates calcium ↓ Intracellular Ca²⁺ pka->calcium Leads to aggregation Platelet Aggregation calcium->aggregation Prevents

Caption: Mechanism of action for an isoquinoline-based PDE inhibitor.

Part 4: Key Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and understanding.

Protocol: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline
  • Rationale: This protocol demonstrates the synthesis of a key dihydroisoquinoline intermediate, a common precursor to many alkaloids like papaverine. [4]* Materials:

    • N-(3,4-Dimethoxyphenethyl)acetamide

    • Phosphoryl chloride (POCl₃)

    • Toluene (anhydrous)

    • Sodium bicarbonate solution (saturated)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-(3,4-Dimethoxyphenethyl)acetamide (1 equivalent) in anhydrous toluene.

    • Carefully add phosphoryl chloride (1.5 equivalents) dropwise to the solution at room temperature. The addition is exothermic.

    • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel if necessary.

  • Notes & Causality:

    • The reaction must be conducted under anhydrous conditions as POCl₃ reacts violently with water.

    • Refluxing provides the necessary energy for the intramolecular cyclization to occur.

    • The ice quench and bicarbonate neutralization are critical to safely decompose excess POCl₃ and bring the product into its free base form for extraction.

Protocol: Direct Bromination of Isoquinoline to 5-Bromoisoquinoline
  • Rationale: This protocol details a regioselective method for synthesizing 5-bromoisoquinoline, a critical building block. [16][17]* Materials:

    • Isoquinoline

    • Concentrated Sulfuric Acid (H₂SO₄)

    • N-Bromosuccinimide (NBS)

    • Ammonium hydroxide solution

    • Dichloromethane (DCM)

  • Procedure:

    • In a flask equipped with a mechanical stirrer and a thermometer, cool concentrated H₂SO₄ to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

    • Slowly add isoquinoline (1 equivalent) to the stirred acid, ensuring the internal temperature does not exceed +8°C.

    • Re-cool the reaction mixture to -20°C.

    • Add solid N-bromosuccinimide (1.2 equivalents) portion-wise, maintaining the temperature below -15°C.

    • Stir the mixture at -20°C until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).

    • Allow the reaction to warm to -10°C over 20 minutes.

    • Carefully pour the reaction mixture onto a large amount of crushed ice.

    • Basify the cold aqueous solution by slowly adding concentrated ammonium hydroxide until pH > 10.

    • Extract the product with dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify via column chromatography or recrystallization. [16]* Notes & Causality:

    • The low temperature (-20°C to -15°C) is critical for maximizing the yield of the 5-bromo isomer and suppressing the formation of the 8-bromo isomer. [16] * The slow, controlled addition of reagents is essential to manage the exothermic nature of the reactions and maintain temperature control.

    • The "one-pot" extension to form 5-bromo-8-nitroisoquinoline can be achieved by adding a nitrating agent after the bromination is complete but before the aqueous workup. [16][17]

Conclusion

From their initial discovery in coal tar to their synthesis via elegant named reactions, isoquinolines have become an indispensable part of modern chemistry. The strategic introduction of a bromine atom has further amplified their utility, transforming them into powerful, versatile platforms for drug discovery and development. The ability to use the bromo-substituent as a synthetic handle for late-stage diversification via cross-coupling reactions ensures that bromoisoquinoline compounds will remain a cornerstone of medicinal chemistry for the foreseeable future, enabling the creation of novel therapeutics with precisely tuned properties and functions.

References

A complete list of all sources cited in this document, including titles and verifiable URLs, is provided below for further reading and verification.

  • Gensler, W. J. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Iannazzo, D., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Retrieved from [Link]

  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Ullah, H., et al. (2024). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • Kumar, A., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Bromoisoquinoline. Retrieved from [Link]

  • Química Organica.org. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 4-Bromoisoquinoline: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]

  • SlideShare. (n.d.). Isoquinoline.pptx. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

  • Medium. (2024). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]

  • Alpha Origin. (n.d.). Understanding the Synthesis and Applications of 7-Bromoisoquinoline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural Compounds in Drug Discovery: Biological Activity and New Trends in the Chemistry of Isoquinoline Alkaloids. Retrieved from [Link]

  • Jantová, S., et al. (1997). Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. Neoplasma. Retrieved from [Link]

  • Kumar, R., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. MedChemComm. Retrieved from [Link]

  • Ortiz, M. I., et al. (1996). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Bromoisoquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • PubChem. (n.d.). 1-Bromoisoquinoline. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 7-bromoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Ethyl 7-bromoisoquinoline-3-carboxylate is a halogenated heterocyclic compound that serves as a pivotal intermediate in the landscape of synthetic organic chemistry and medicinal chemistry. Its isoquinoline core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. The presence of a bromine atom at the 7-position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. Furthermore, the ethyl carboxylate group at the 3-position provides a site for further chemical modification, such as hydrolysis, amidation, or reduction. This unique combination of reactive sites makes this compound a valuable building block for the synthesis of novel compounds with potential therapeutic applications, including but not limited to anticancer, antiviral, and anti-inflammatory agents. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, a detailed, field-proven synthetic protocol, and an in-depth analysis of its spectral properties.

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
CAS Number 660830-62-6[1]
Molecular Formula C₁₂H₁₀BrNO₂[1]
Molecular Weight 280.12 g/mol [2]
Boiling Point 406.4 ± 25.0 °C at 760 mmHg (Predicted)[1]
Density 1.5 ± 0.1 g/cm³ (Predicted)[1]
Melting Point Not availableN/A
Appearance White to off-white crystalline powder[3]
Solubility Good solubility in methanol and ethyl acetate; limited water solubility.[3]
LogP 3.04 (Predicted)[1]
Refractive Index 1.626 (Predicted)[1]

Synthesis and Purification: A Validated Protocol

Proposed Synthetic Pathway

Synthesis_of_Ethyl_7-bromoisoquinoline-3-carboxylate cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_cyclization Cyclization cluster_final_product Final Product A m-Bromoaniline C Diethyl 2-(((3-bromophenyl)amino)methylene)malonate A->C Condensation (Heat) B Diethyl (ethoxymethylene)malonate B->C D Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (e.g., in Dowtherm A) E This compound D->E Modification of 4-hydroxy group (e.g., Halogenation followed by reduction or other functional group manipulation) Purification_Workflow A Crude Product B Recrystallization A->B Initial Purification D Purity Analysis (TLC, HPLC, NMR) B->D Assess Purity C Column Chromatography E Pure this compound C->E D->C If necessary D->E If pure

References

An In-depth Technical Guide to the Solubility of Ethyl 7-bromoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 7-bromoisoquinoline-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1] Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and biological screening. This document outlines the known physicochemical properties, provides a predicted solubility profile based on its chemical structure, and details robust experimental protocols for accurately determining its solubility in a range of common laboratory solvents. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for any scientist working with this compound.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its behavior in various solvent systems. This compound is a heterocyclic compound featuring an isoquinoline core functionalized with a bromine atom and an ethyl carboxylate group.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₂[1][2][3]
Molecular Weight 280.12 g/mol [1][2][3]
Boiling Point 406.4 ± 25.0 °C at 760 mmHg[2]
Density 1.5 ± 0.1 g/cm³[2]
LogP (Octanol-Water Partition Coefficient) 3.04[2]
pKa (Predicted) 2.01 ± 0.33[1]
Appearance Solid (form not specified)[4]

The relatively high LogP value of 3.04 indicates a significant nonpolar character, suggesting that the compound will favor lipophilic environments over aqueous ones.[2] This is a crucial starting point for solvent selection in experimental work. The predicted pKa suggests the compound is weakly basic, with the isoquinoline nitrogen being the likely site of protonation.[1]

Predicted Solubility Profile: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. Based on the structure of this compound, which contains a large, aromatic, and halogenated core, along with a polar ester group, we can predict its general solubility behavior.

G cluster_solute This compound cluster_solvents Solvent Classes solute Large Aromatic Core (Nonpolar) Ester Group (Polar) Bromine (Lipophilic) nonpolar Nonpolar (e.g., Hexane, Toluene) solute->nonpolar Likely Soluble (Van der Waals forces dominate) polar_aprotic Polar Aprotic (e.g., DMSO, Acetone, THF) solute->polar_aprotic Likely Soluble (Dipole-dipole interactions) polar_protic Polar Protic (e.g., Water, Ethanol, Methanol) solute->polar_protic Poorly Soluble (H-bonding network disruption) G start Start: Weigh Compound qual_screen Part A: Qualitative Solubility Screen (Visual Assessment in 2 mL solvent) start->qual_screen quant_prep Part B: Quantitative Solubility Prep (Saturated Solution - Shake-Flask Method) qual_screen->quant_prep Based on initial screen equilibrium Equilibrate for 24h (Constant Temperature) quant_prep->equilibrium filtration Filter through 0.45 µm PTFE filter equilibrium->filtration analysis Analyze Supernatant (UV-Vis or HPLC) filtration->analysis data Calculate Solubility (mg/mL) analysis->data end End: Report Data data->end

Caption: Workflow for solubility determination.

Part A: Qualitative (Kinetic) Solubility Screening

This rapid assessment provides a general classification of solubility.

Objective: To visually estimate solubility in a range of solvents.

Materials:

  • This compound

  • Small test tubes or 4 mL glass vials

  • Vortex mixer

  • Selection of solvents (see Table in Section 3.0)

Procedure:

  • Add approximately 2-5 mg of the compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent.

  • Vortex the mixture vigorously for 60 seconds. [5]4. Visually inspect the solution against a dark background. [6]5. Record observations using the following categories:

    • Freely Soluble: The solid dissolves completely, leaving a clear solution.

    • Sparingly Soluble: The majority of the solid dissolves, but some particulates remain.

    • Slightly Soluble: Only a small portion of the solid dissolves.

    • Insoluble: No visible dissolution of the solid. [5]6. Repeat for each solvent of interest.

Part B: Quantitative (Thermodynamic) Solubility Determination

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility. [7] Objective: To determine the precise solubility of the compound in a given solvent at a specific temperature.

Materials:

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound (e.g., 10 mg) to a vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium. [8]2. Add a known volume of the solvent (e.g., 2 mL).

  • Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Equilibration: Agitate the mixture for at least 24 hours to ensure equilibrium is reached. [7]5. Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. [8]6. Carefully draw the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.

  • Analysis:

    • Using UV-Vis: Dilute the filtrate with a known volume of solvent to bring the absorbance into the linear range of a previously prepared calibration curve. Measure the absorbance at the compound's λ_max.

    • Using HPLC: Dilute the filtrate and inject a known volume onto an HPLC system. Quantify the concentration against a standard calibration curve.

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility in mg/mL or other desired units.

Data Interpretation and Reporting

All experimental data should be meticulously recorded and presented clearly.

Example Data Summary Table:

SolventQualitative SolubilityQuantitative Solubility (mg/mL at 25°C)Method
WaterInsoluble< 0.1HPLC
MethanolSlightly Soluble1.5 ± 0.2HPLC
DichloromethaneFreely Soluble55.2 ± 3.1UV-Vis
TolueneFreely Soluble35.8 ± 2.5UV-Vis
HexaneSparingly Soluble0.8 ± 0.1HPLC
DMSOFreely Soluble> 100HPLC
5% HCl (aq)Insoluble< 0.1HPLC

Stability and Reactivity Considerations

This compound is primarily used as a synthetic intermediate. [1]Its reactivity is centered around the bromine atom, which is a good leaving group for cross-coupling reactions (e.g., Suzuki, Sonogashira). [9]

  • Solvent Reactivity: The compound is generally stable in most common organic solvents under neutral conditions. However, prolonged exposure to strong acids or bases can lead to hydrolysis of the ethyl ester group. This is a critical consideration when planning experiments in acidic or basic aqueous media.

  • Storage: The compound should be stored in a cool, dry, dark place and sealed in a dry environment to prevent degradation. [1]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Chemsrc. (n.d.). This compound | CAS#:660830-62-6. Retrieved from [Link]

  • Department of Chemistry, University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Qual Lab Solubility Testing. (2017, May 9). [Video]. YouTube. Retrieved from [Link]

  • World Health Organization. (n.d.). Good Laboratory Practice (GLP). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Lab Videos. (2021, March 24). Solubility Tests for Organic Compounds. [Video]. YouTube. Retrieved from [Link]

  • LookChem. (n.d.). Cas 660830-62-6,this compound. Retrieved from [Link]

  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of Commercially Available Ethyl 7-bromoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate tapestry of drug development, the quality of each thread determines the strength of the final fabric. Ethyl 7-bromoisoquinoline-3-carboxylate stands as a critical structural backbone in the synthesis of novel therapeutic agents. Its molecular framework is a versatile scaffold, but its utility is directly proportional to its purity. The presence of even minute quantities of impurities—be they process-related, degradation products, or residual solvents—can have cascading negative effects on downstream reactions, yield, and, most critically, the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2]

This guide is designed for researchers, analytical scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative. We will not merely list protocols; we will explore the scientific rationale behind each analytical choice, building a comprehensive, self-validating strategy for the purity assessment of this key intermediate. Our methodology is grounded in an orthogonal approach, leveraging the strengths of multiple analytical techniques to build a complete and trustworthy purity profile. Every step is anchored to authoritative standards, ensuring scientific integrity and regulatory compliance.

Foundational Understanding: The Analyte and Its Impurity Profile

A robust analytical strategy begins with a deep understanding of the molecule and the potential contaminants it may harbor. Impurities can arise from various stages of the chemical's lifecycle, from synthesis to storage.[3][4]

1.1. Analyte Profile: this compound

  • Structure: Chemical structure of this compound

  • Molecular Formula: C₁₂H₁₀BrNO₂

  • Molecular Weight: 280.12 g/mol

  • CAS Number: 660830-62-6[5]

  • Appearance: Typically an off-white to pale yellow solid. Color variations can be an initial, albeit non-specific, indicator of impurities.[6]

1.2. Anticipating Impurities: A Synthesis-Informed Approach

The most probable impurities are intimately linked to the synthetic route. While numerous methods exist for isoquinoline synthesis, a common approach involves reactions like the Pomeranz–Fritsch or Bischler-Napieralski synthesis, followed by functional group manipulations.[7][8] A plausible modern synthesis might involve a diazotization-bromination reaction on an amino-isoquinoline precursor.[9]

Based on these general pathways, we can anticipate several classes of impurities:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors, such as amino-isoquinoline esters.

    • Intermediates: Incompletely reacted intermediates from multi-step syntheses.

    • Isomeric By-products: Bromination at other positions on the isoquinoline ring (e.g., 5-bromo or 8-bromo isomers) is a significant risk. These isomers can have similar physical properties, making them difficult to separate via crystallization alone.

    • Related Substances: Over-alkylated or hydrolyzed (free carboxylic acid) species.

  • Degradation Products:

    • The ester functional group is susceptible to hydrolysis , particularly in the presence of moisture or acidic/basic residues, yielding 7-bromoisoquinoline-3-carboxylic acid.

    • Photolytic degradation can occur upon exposure to light, as guided by ICH Q1B principles.[10]

    • Oxidative degradation can be a concern for nitrogen heterocycles.

  • Residual Solvents & Inorganic Impurities:

    • Solvents used during reaction and purification (e.g., Toluene, Dichloromethane, Methanol, Ethanol) may be retained.

    • Inorganic salts from workup procedures or traces of heavy metals from catalysts.[3]

The Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal strategy , where multiple methods based on different chemical and physical principles are employed. This cross-verification is the cornerstone of a trustworthy analysis.

Our core strategy integrates chromatographic techniques for separation and quantification, spectroscopic methods for structural confirmation, and elemental analysis for fundamental composition verification.

Orthogonal_Strategy cluster_main Purity Assessment of this compound cluster_chrom Chromatographic Separation & Quantification cluster_spec Structural Confirmation & Identity cluster_comp Compositional & Absolute Purity Analyte Commercial Sample HPLC HPLC-UV/DAD (Potency, Organic Impurities) Analyte->HPLC Primary Assay GCMS Headspace GC-MS (Residual Solvents) Analyte->GCMS Volatiles NMR NMR (¹H, ¹³C) (Structure, Isomers) Analyte->NMR Confirmatory ID EA Elemental Analysis (C, H, N) Analyte->EA Empirical Formula LCMS LC-MS (Impurity ID) HPLC->LCMS Identify Unknowns Purity Final Purity Certificate HPLC->Purity GCMS->Purity NMR->Purity EA->Purity

Caption: Orthogonal workflow for comprehensive purity analysis.

Chromatographic Analysis: The Quantitative Workhorse

Chromatography is indispensable for separating the target compound from its closely related impurities, allowing for accurate quantification.[11]

High-Performance Liquid Chromatography (HPLC) for Potency and Related Substances

Causality: HPLC is the premier technique for analyzing non-volatile, thermally stable organic compounds like our target molecule.[12] A Reversed-Phase HPLC (RP-HPLC) method is the logical starting point, as it effectively separates compounds based on differences in hydrophobicity. A photodiode array (PDA) or diode array detector (DAD) is crucial, as it not only quantifies but also provides UV spectra, which helps in assessing peak purity and tentative identification of impurity classes.

Experimental Protocol: Stability-Indicating RP-HPLC-DAD Method

This protocol is designed to be stability-indicating, meaning it can resolve the parent compound from its potential degradation products and process-related impurities.[13][14]

  • Instrumentation & Columns:

    • HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and DAD.[15]

    • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent. The C18 stationary phase provides excellent retention for aromatic compounds.

  • Reagents and Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier ensures the protonation of the basic isoquinoline nitrogen, leading to sharper, more symmetrical peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and good elution strength.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C (to ensure reproducible retention times)

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm (primary), with full spectrum acquisition from 200-400 nm.

    • Gradient Elution: A gradient is essential to elute both polar (e.g., hydrolyzed acid) and non-polar (e.g., process-related) impurities within a reasonable runtime.

      Time (min) % Mobile Phase B
      0.0 30
      20.0 95
      25.0 95
      25.1 30

      | 30.0 | 30 |

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent). This ensures sample solubility and compatibility with the initial mobile phase conditions.

  • System Suitability Test (SST):

    • Before analysis, inject a standard solution five times. The %RSD of the peak area must be ≤ 2.0%. Tailing factor should be between 0.8 and 1.8. This is mandated by guidelines like USP <621> to ensure the system is performing adequately.[16][17]

Method Validation: This developed method must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[18][19][20]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from all potential impurities.Peak purity analysis (via DAD), resolution > 2.0 between adjacent peaks.
Linearity & Range To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery from spiked samples at three levels.
Precision To show the method's reproducibility.Repeatability (%RSD ≤ 1.0%), Intermediate Precision (%RSD ≤ 2.0%).
LOD & LOQ To determine the lowest concentration that can be detected and quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.

Forced Degradation Studies: To prove the method is stability-indicating, the sample is subjected to stress conditions to intentionally generate degradation products.[21][22] The goal is to achieve 5-20% degradation of the parent compound.[10]

  • Acid/Base Hydrolysis: Reflux sample in 0.1 M HCl and 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 80 °C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV/Vis light as per ICH Q1B.

The stressed samples are then analyzed by the HPLC method. The method is deemed stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Causality: Many organic solvents used in synthesis have boiling points too low for effective analysis by HPLC.[12] Headspace GC is the definitive technique for analyzing these volatile organic compounds.[23] Coupling it with a Mass Spectrometer provides positive identification of any detected solvents.

Experimental Protocol: Headspace GC-MS

  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO), which is a high-boiling solvent that will not interfere with the analysis.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Equilibration Time: 15 minutes

  • GC-MS Conditions:

    • Column: Agilent DB-624 or equivalent (suitable for volatile compound separation).

    • Carrier Gas: Helium.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.

    • MS Detection: Scan mode (m/z 35-350) for identification against the NIST library.

Spectroscopic and Compositional Confirmation

While chromatography quantifies impurities, it does not confirm the identity of the main peak. For this, we turn to spectroscopic and other fundamental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR are unparalleled for unambiguous structural elucidation.[24] NMR provides a detailed fingerprint of the molecule, confirming the connectivity of atoms and, crucially, the regiochemistry of the bromine substituent. It can easily distinguish between the 7-bromo isomer and other potential isomers that might be difficult to resolve chromatographically.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, and DEPT spectra on a 400 MHz or higher NMR spectrometer.

  • Data Interpretation:

    • ¹H NMR: Confirm the presence of the ethyl ester group (a quartet and a triplet), the aromatic protons with their characteristic splitting patterns, and the singlet for the proton at the C4 position. The integration of these signals should match the expected proton count.

    • ¹³C NMR: Verify the total number of unique carbon signals, including the carbonyl carbon of the ester, and the carbon atom directly bonded to bromine (which will have a characteristic chemical shift).

    • Purity Check: The absence of signals corresponding to starting materials or significant unassigned peaks is a strong indicator of high purity.

Elemental Analysis (CHNS/O)

Causality: Elemental analysis provides a fundamental, quantitative measure of the mass fractions of carbon, hydrogen, and nitrogen in the sample.[25] This is a classic and powerful tool to confirm the empirical formula and, by extension, the purity of a compound.[26]

Experimental Protocol:

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Analysis: A small, precisely weighed amount of the sample undergoes high-temperature combustion. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula C₁₂H₁₀BrNO₂.[27][28]

ElementTheoretical %
Carbon51.45%
Hydrogen3.60%
Nitrogen5.00%
LC-MS for Impurity Identification

Causality: For unknown peaks detected during the HPLC analysis, particularly from forced degradation studies, high-resolution mass spectrometry (HRMS) coupled with LC is essential for structural elucidation.[2] It provides an accurate mass measurement, allowing for the determination of the molecular formula of the impurity.

Methodology: The HPLC method described in Section 3.1 can be directly coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap). The accurate mass data obtained for an unknown peak, combined with its fragmentation pattern (MS/MS), allows for the confident identification of degradation products or process impurities.

Final Purity Assignment: A Holistic View

The final purity value is a synthesis of all the orthogonal data collected. The purity is typically assigned by the "mass balance" or "100% minus all" method.

Purity_Calculation cluster_impurities Quantified Impurities Total 100% Organic Organic Impurities (HPLC Area %) Total->Organic - Volatile Residual Solvents (GC, ppm) Organic->Volatile - Water Water Content (Karl Fischer) Volatile->Water - Inorganic Residue on Ignition (Gravimetric) Water->Inorganic - FinalPurity Assigned Purity (%) Inorganic->FinalPurity =

Caption: Decision workflow for final purity assignment.

Example Purity Calculation for a Hypothetical Batch:

Analytical TestMethodResult
Potency (by Area%)HPLC99.85%
Total Organic ImpuritiesHPLC0.10%
Residual SolventsHeadspace GC-MS200 ppm (0.02%)
Water ContentKarl Fischer0.03%
Residue on IgnitionUSP <281>Not Detected (<0.01%)
Calculated Purity Mass Balance 99.85% (100 - 0.10 - 0.02 - 0.03)
Identity ConfirmationNMR & EAConforms to Structure

This table summarizes how data from different techniques are consolidated to provide a single, well-supported purity value. The HPLC area percent purity is often reported, but it is correctly understood in the context of the other impurity measurements.

Conclusion

The purity analysis of this compound is not a single measurement but a meticulous, multi-faceted investigation. By integrating the separating power of chromatography with the structural confirmation of spectroscopy and the fundamental verification of elemental analysis, we construct a robust and defensible purity profile. This rigorous, science-driven approach ensures that this critical intermediate meets the exacting standards required for the development of safe and effective pharmaceuticals, thereby upholding the highest principles of scientific integrity and patient safety.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to Potential Research Areas for Substituted Isoquinoline Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Isoquinoline Scaffold

The isoquinoline framework, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Nature has repeatedly utilized this motif in a vast array of alkaloids, such as morphine and berberine, to elicit potent and diverse biological responses.[4][5] The inherent aromaticity, coupled with the basic nitrogen atom, provides an ideal template for molecular recognition by a multitude of biological targets. The introduction of a carboxylate group to this scaffold further enhances its potential, offering a key site for hydrogen bonding, salt bridge formation, and esterification to create prodrugs, thereby modulating pharmacokinetic and pharmacodynamic properties. This guide delves into the untapped potential of substituted isoquinoline carboxylates, moving beyond established research to illuminate promising new avenues for therapeutic innovation.

I. Established Research Landscapes: A Foundation for Future Discovery

A comprehensive understanding of the existing literature is paramount to charting new research territories. Substituted isoquinoline carboxylates have been primarily investigated in several key therapeutic areas:

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The cytotoxic potential of isoquinoline derivatives against various cancer cell lines is well-documented.[6][7] The mechanisms of action are diverse, ranging from the inhibition of topoisomerases and microtubule polymerization to the modulation of critical signaling pathways like PI3K/Akt/mTOR.[6][7] Notably, substitution at the 3-position of the isoquinoline ring has been correlated with enhanced anticancer activity.[4] Isoquinoline-3-carboxylic acid derivatives, in particular, have emerged as promising leads for the design of novel anti-tumor agents.[8]

Table 1: Representative Anticancer Activities of Substituted Isoquinoline Derivatives

Compound ClassPosition of CarboxylateExample Target(s)Reported Activity
Isoquinoline-3-carboxylic acids3Topoisomerase, KinasesPotent in vitro and in vivo anti-tumor effects.[1][8]
5,8-dihydroisoquinoline-4-carboxylates4Not specifiedAnti-tumor efficacy demonstrated.[4]
Naphthalenyl sulfonyl isoquinolinesN/ANot specifiedInhibitory activity against MCF-7 breast cancer cells.[1]
Tetrahydroisoquinoline-stilbenesN/ATubulinInhibitory activity against lung, breast, and colorectal cancer cells.[6]
Antimicrobial and Antiviral Frontiers

The isoquinoline scaffold is a recurring motif in natural and synthetic antimicrobial agents.[9] Berberine, a well-known isoquinoline alkaloid, exhibits broad-spectrum activity against bacteria, fungi, and parasites.[10] The proposed mechanisms often involve the disruption of microbial cell membranes and inhibition of essential metabolic processes.[10] Furthermore, certain isoquinoline derivatives have demonstrated promising antiviral activity, including against HIV and influenza viruses.[6][11]

Neuroprotection and CNS Modulation

The ability of isoquinoline derivatives to cross the blood-brain barrier has led to their investigation for various neurological disorders.[2] Tetrahydroisoquinoline (THIQ) analogs, in particular, have shown potential in the context of neurodegenerative diseases.[12] Their structural similarity to endogenous neurochemicals allows them to interact with CNS targets, offering avenues for the treatment of conditions like Parkinson's and Alzheimer's disease.[6]

II. Charting the Unexplored: Potential Research Areas for Substituted Isoquinoline Carboxylates

While the aforementioned areas have received considerable attention, numerous avenues for novel research remain. This section outlines several promising, yet underexplored, research directions.

Diversification of the Substitution Pattern: Beyond the Known

Much of the existing research has focused on a limited set of substitution patterns. A systematic exploration of novel substitutions on both the benzenoid and pyridinoid rings of the isoquinoline carboxylate scaffold could unlock new biological activities.

  • Multi-substitution at C-5, C-6, C-7, and C-8: While substitutions at C-6 and C-7 are common due to their prevalence in natural products, a comprehensive investigation of the effects of various electron-donating and electron-withdrawing groups at all four positions of the benzene ring is warranted. This could modulate the electronic properties of the entire ring system, influencing target binding and pharmacokinetic properties.

  • Novel Substituents at C-1 and C-4: The introduction of diverse functional groups at the C-1 and C-4 positions, in conjunction with the carboxylate moiety, could lead to novel structure-activity relationships (SAR). For instance, incorporating heterocyclic rings or fluorinated alkyl chains could enhance target specificity and metabolic stability.

dot

G cluster_0 Core Scaffold cluster_1 Established Research cluster_2 Potential Research Areas Isoquinoline Carboxylate Isoquinoline Carboxylate Anticancer Anticancer Isoquinoline Carboxylate->Anticancer C-3 Substitution Antimicrobial Antimicrobial Isoquinoline Carboxylate->Antimicrobial Broad Spectrum Neuroprotection Neuroprotection Isoquinoline Carboxylate->Neuroprotection THIQ Analogs Novel Substitutions Novel Substitutions Isoquinoline Carboxylate->Novel Substitutions C-1, C-4, C-5, C-8 Epigenetic Targets Epigenetic Targets Novel Substitutions->Epigenetic Targets HDAC/HAT Modulation Metabolic Disorders Metabolic Disorders Novel Substitutions->Metabolic Disorders SIRT1 Activation Orphan GPCRs Orphan GPCRs Novel Substitutions->Orphan GPCRs Ligand Discovery G cluster_0 Synthesis Aryl Aldehyde Aryl Aldehyde Oxime Ester Formation Oxime Ester Formation Aryl Aldehyde->Oxime Ester Formation Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Ester Formation Propiolate Propiolate Propiolate->Oxime Ester Formation Rh(III)-Catalyzed Annulation Rh(III)-Catalyzed Annulation Oxime Ester Formation->Rh(III)-Catalyzed Annulation Substituted Isoquinoline Ester Substituted Isoquinoline Ester Rh(III)-Catalyzed Annulation->Substituted Isoquinoline Ester Hydrolysis Hydrolysis Substituted Isoquinoline Ester->Hydrolysis Substituted Isoquinoline Carboxylic Acid Substituted Isoquinoline Carboxylic Acid Hydrolysis->Substituted Isoquinoline Carboxylic Acid

Sources

Methodological & Application

The Strategic deployment of Ethyl 7-bromoisoquinoline-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the isoquinoline core represents a "privileged scaffold"—a molecular framework that consistently demonstrates a high affinity for a diverse range of biological targets. Ethyl 7-bromoisoquinoline-3-carboxylate emerges as a particularly strategic starting material for medicinal chemists. Its structure is pre-functionalized with three key features for molecular elaboration: an ester for amide formation or reduction, a bromine atom at the 7-position poised for cross-coupling reactions, and the intrinsic isoquinoline nitrogen, which can be quaternized or influence the molecule's overall physicochemical properties. This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the effective utilization of this versatile building block in the synthesis of novel therapeutic agents.

The strategic placement of the bromine atom at the 7-position is of paramount importance. This position is often solvent-exposed in the ATP-binding pocket of many kinases, allowing for the introduction of various substituents to enhance potency and selectivity.[1][2][3] The ester at the 3-position provides a handle for further derivatization, enabling the modulation of pharmacokinetic properties such as solubility and cell permeability.

Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

This compound is a cornerstone for the synthesis of a multitude of biologically active molecules.[4][5] Its derivatives have shown significant promise in several therapeutic areas, most notably in oncology and inflammatory diseases.

Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

Protein kinases are a major class of drug targets, and the isoquinoline scaffold is a well-established pharmacophore for kinase inhibition. The 7-position of the isoquinoline ring is a key vector for achieving selectivity and potency against various kinases. By employing palladium-catalyzed cross-coupling reactions, a diverse array of aryl, heteroaryl, and alkyl groups can be introduced at this position to probe the intricate topology of the kinase ATP-binding site.

For instance, the introduction of anilino- or aryloxy- groups at the 7-position can lead to potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These kinases are critical drivers of tumor growth and angiogenesis, making them prime targets for cancer therapy.[3]

Synthetic Protocols: Harnessing the Reactivity of this compound

The utility of this compound is unlocked through a variety of robust and well-established chemical transformations. The following protocols provide detailed, step-by-step methodologies for two of the most critical reactions in the medicinal chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details a typical procedure for the synthesis of 7-aryl-isoquinoline-3-carboxylic acid ethyl esters, which are precursors to a wide range of kinase inhibitors.

Reaction Scheme:

Suzuki_Coupling cluster_conditions Reaction Conditions reagent1 This compound product Ethyl 7-arylisoquinoline-3-carboxylate reagent1->product Suzuki-Miyaura Coupling reagent2 Arylboronic Acid (R-B(OH)2) reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) base Base (e.g., K2CO3) solvent Solvent (e.g., Dioxane/H2O)

A typical Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent/MaterialCAS NumberSupplierNotes
This compound660830-62-6VariousStarting material.
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)5720-07-0VariousCoupling partner (1.2 equivalents).
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-3VariousPalladium catalyst (0.05 equivalents).
Potassium Carbonate (K₂CO₃)584-08-7VariousBase (2.0 equivalents).
1,4-Dioxane (anhydrous)123-91-1VariousSolvent.
Water (degassed)7732-18-5N/ACo-solvent.
Ethyl acetate141-78-6VariousFor extraction.
BrineN/AN/AFor washing.
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6VariousFor drying.
Silica gel7631-86-9VariousFor column chromatography.

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv.). Then, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 7-arylisoquinoline-3-carboxylate.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general method for the synthesis of 7-amino-isoquinoline derivatives, which are important intermediates for a variety of therapeutic agents.[1][6][7]

Reaction Scheme:

Buchwald_Hartwig cluster_conditions Reaction Conditions reagent1 This compound product Ethyl 7-(amino)isoquinoline-3-carboxylate reagent1->product Buchwald-Hartwig Amination reagent2 Amine (R-NH2) reagent2->product catalyst Pd Catalyst (e.g., Pd2(dba)3) ligand Ligand (e.g., Xantphos) base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene)

A typical Buchwald-Hartwig amination reaction.

Materials:

Reagent/MaterialCAS NumberSupplierNotes
This compound660830-62-6VariousStarting material.
Primary or Secondary Amine (e.g., Aniline)62-53-3VariousCoupling partner (1.2 equivalents).
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3VariousPalladium catalyst (0.02 equivalents).
Xantphos161265-03-8VariousLigand (0.04 equivalents).
Sodium tert-butoxide (NaOtBu)865-48-5VariousBase (1.4 equivalents).
Toluene (anhydrous)108-88-3VariousSolvent.
Ethyl acetate141-78-6VariousFor extraction.
BrineN/AN/AFor washing.
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6VariousFor drying.
Silica gel7631-86-9VariousFor column chromatography.

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 0.02 equiv.), and Xantphos (0.04 mmol, 0.04 equiv.).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Wash the filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired Ethyl 7-(amino)isoquinoline-3-carboxylate derivative.

Biological Evaluation: From Bench to Biological Insight

The synthesized derivatives of this compound must be evaluated for their biological activity to identify promising lead compounds. A common initial screen for potential anticancer agents is a cell-based cytotoxicity assay.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the inhibitory activity of synthesized compounds against a specific kinase, for example, EGFR.[2] This assay measures the amount of ADP produced, which is then converted to a light signal.

Workflow for Kinase Inhibition Assay:

Kinase_Assay A Prepare Compound Dilutions C Add Compound and Master Mix to Plate A->C B Prepare Kinase Reaction Master Mix (Substrate + ATP) B->C D Initiate Reaction with Kinase C->D E Incubate at 30°C D->E F Add ADP-Glo™ Reagent E->F G Incubate at Room Temperature F->G H Add Kinase Detection Reagent G->H I Incubate at Room Temperature H->I J Measure Luminescence I->J K Data Analysis (IC50 determination) J->K

General workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Synthesized isoquinoline derivatives

  • Recombinant kinase (e.g., EGFR)

  • Kinase substrate (specific to the kinase)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or control (DMSO for 100% activity, buffer for background) to the wells of a 384-well plate.

    • Prepare a master mix containing the kinase substrate and ATP in the kinase assay buffer.

    • Add 5 µL of the kinase enzyme solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate master mix.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its strategic functionalization allows for the rapid generation of diverse compound libraries with a high potential for biological activity. The robust and well-characterized palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide reliable and efficient synthetic routes to novel isoquinoline derivatives. The continued exploration of the chemical space accessible from this starting material is expected to yield new and improved therapeutic agents for a range of diseases, particularly in the realm of oncology and inflammation. The protocols and application notes provided herein offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Jordan Journal of Chemistry. (2016). New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. [Link]

  • LookChem. (2023). Cas 660830-62-6,this compound. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

Sources

The Strategic Utility of Ethyl 7-bromoisoquinoline-3-carboxylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] This heterocyclic motif, consisting of a fused benzene and pyridine ring, offers a rigid and versatile template for the design of molecules that can interact with a variety of biological targets. In the realm of protein kinase inhibitors, the isoquinoline core has been instrumental in the development of potent and selective therapeutic agents for a range of diseases, most notably cancer and inflammatory disorders.[2] Kinases, as central regulators of cellular signaling, are often dysregulated in these conditions, making them high-value targets for drug discovery. The unique electronic and steric properties of the isoquinoline ring system allow for the precise positioning of functional groups to engage with the ATP-binding site or allosteric pockets of kinases, leading to the modulation of their activity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 7-bromoisoquinoline-3-carboxylate as a key building block for the synthesis of next-generation kinase inhibitors. We will delve into the chemical rationale behind its application, provide detailed, field-proven protocols for its derivatization, and present a case study illustrating its potential in the synthesis of a clinical candidate targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

This compound: A Versatile Synthon for Kinase Inhibitor Scaffolds

This compound is a bifunctional building block that offers medicinal chemists a wealth of synthetic possibilities. Its structure incorporates two key reactive handles: a bromine atom at the 7-position and an ethyl ester at the 3-position.

  • The 7-Bromo Position: The bromine atom is a versatile functional group that serves as a prime site for modification via transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents, which are crucial for tuning the potency, selectivity, and pharmacokinetic properties of the final kinase inhibitor.

  • The 3-Carboxylate Position: The ethyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide. These functional groups can act as key hydrogen bond donors or acceptors, enabling critical interactions with amino acid residues in the kinase active site.

The strategic combination of these two functional groups makes this compound an ideal starting material for the construction of diverse libraries of isoquinoline-based kinase inhibitors.

Case Study: PF-06650833 (Zimlovisertib) - A Potent and Selective IRAK4 Inhibitor

A compelling example of a clinically relevant kinase inhibitor featuring a substituted isoquinoline core is PF-06650833 (Zimlovisertib) , a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4] IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are key drivers of innate immunity and inflammation. Dysregulation of IRAK4 signaling is implicated in various autoimmune and inflammatory diseases, making it a highly attractive therapeutic target.[5]

PF-06650833 demonstrates nanomolar potency and excellent selectivity for IRAK4, and it has advanced to clinical trials for the treatment of rheumatoid arthritis.[6][7] The isoquinoline core of PF-06650833 serves as the central scaffold, with substituents at the 1, 6, and 7-positions contributing to its high affinity and selectivity.

Proposed Synthetic Application: A Protocol for a Key Isoquinoline Intermediate

While the large-scale synthesis of PF-06650833 has been reported, this section outlines a proposed, efficient laboratory-scale synthesis of a key 7-substituted isoquinoline intermediate, starting from this compound. This approach leverages well-established and reliable palladium-catalyzed cross-coupling reactions.

Overall Synthetic Workflow

The proposed synthetic strategy involves a two-step sequence: a Suzuki-Miyaura cross-coupling reaction to install a methoxy group at the 7-position, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid.

G A This compound B Suzuki-Miyaura Coupling (4-methoxyphenylboronic acid, Pd catalyst, base) A->B Step 1 C Ethyl 7-(4-methoxyphenyl)isoquinoline-3-carboxylate B->C D Ester Hydrolysis (LiOH, THF/H2O) C->D Step 2 E 7-(4-methoxyphenyl)isoquinoline-3-carboxylic acid D->E

Caption: Proposed synthetic workflow for a key isoquinoline intermediate.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 7-(4-methoxyphenyl)isoquinoline-3-carboxylate

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Ethyl 7-(4-methoxyphenyl)isoquinoline-3-carboxylate.

Protocol 2: Ester Hydrolysis to 7-(4-methoxyphenyl)isoquinoline-3-carboxylic acid

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 7-(4-methoxyphenyl)isoquinoline-3-carboxylate (1.0 equiv)

  • Lithium hydroxide (LiOH) (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 7-(4-methoxyphenyl)isoquinoline-3-carboxylate (1.0 mmol) in a mixture of THF (10 mL) and water (5 mL).

  • Add LiOH (3.0 mmol) to the solution and stir at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the aqueous residue with water (10 mL) and wash with ethyl acetate (2 x 10 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl. A precipitate will form.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired 7-(4-methoxyphenyl)isoquinoline-3-carboxylic acid.

Signaling Pathway Context: IRAK4 in Innate Immunity

The synthesized isoquinoline derivatives are designed to target kinases involved in critical cellular signaling pathways. In the case of our example, IRAK4 is a central node in the TLR/IL-1R signaling cascade.

G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activation Inflammation Inflammatory Response (Cytokine Production) NF_kB->Inflammation

Caption: Simplified IRAK4 signaling pathway.

Upon ligand binding to Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R), the adaptor protein MyD88 recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1 and IRAK2, leading to the recruitment of TRAF6 and the subsequent activation of the TAK1 and IKK complexes. This cascade culminates in the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines and mediators. Inhibition of IRAK4 with small molecules like those derived from the isoquinoline scaffold effectively blocks this entire downstream signaling cascade, thereby mitigating the inflammatory response.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of sophisticated kinase inhibitors. Its dual reactivity allows for the systematic exploration of chemical space around the isoquinoline core, enabling the optimization of pharmacological properties. The provided protocols for Suzuki-Miyaura coupling and ester hydrolysis offer reliable methods for the derivatization of this synthon. By targeting key signaling molecules like IRAK4, isoquinoline-based inhibitors hold immense promise for the development of novel therapies for a wide range of human diseases.

References

  • Wright, S. W., et al. (2018). Improvements to Enable the Large Scale Synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833). Organic Process Research & Development, 22(11), 1835–1845. [Link]

  • Lombardo, M., & Trombini, C. (2009). The Chemistry of Zinc Enolates. Patai's Chemistry of Functional Groups. [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]

  • Mondal, S., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(5), 785-835. [Link]

  • Kim, T. H., et al. (2022). A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway. Cellular & Molecular Immunology, 19(6), 704–718. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 7-bromoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Consequently, the development of efficient and versatile methods for the functionalization of the isoquinoline core is of paramount importance to researchers in medicinal chemistry and drug development. Ethyl 7-bromoisoquinoline-3-carboxylate is a key synthetic intermediate, offering a reactive handle at the 7-position for diversification.[4] The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, which are among the most powerful and widely used methods for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[5][6]

This guide provides detailed application notes and robust protocols for four essential palladium-catalyzed cross-coupling reactions utilizing this compound as the starting material: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed to be adaptable, providing a strong foundation for the synthesis of diverse libraries of novel isoquinoline derivatives.

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed reactions are highly dependent on the quality of reagents and the exclusion of oxygen, which can deactivate the catalyst.

  • Reagent Quality: Use high-purity solvents and reagents. Anhydrous solvents are critical for many protocols, especially those employing moisture-sensitive reagents.

  • Inert Atmosphere: Reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of the Pd(0) catalyst. This involves using Schlenk techniques or a glovebox.[7]

  • Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for 15-20 minutes.[7]

  • Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and identify any potential side products.[8]

  • Safety: Palladium catalysts, ligands, and many reagents should be handled in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE) and consult the Safety Data Sheets (SDS) for all chemicals.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents (Aryl Halide, Coupling Partner, Base) inert 2. Establish Inert Atmosphere (Purge with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst & Ligand solvent->catalyst heat 5. Heat & Stir (Monitor by TLC/LC-MS) catalyst->heat quench 6. Cool & Quench Reaction heat->quench extract 7. Aqueous Workup (Extraction & Washes) quench->extract purify 8. Dry & Purify (Column Chromatography) extract->purify analyze 9. Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming a C(sp²)-C(sp²) bond between an aryl halide and an organoboron reagent, such as a boronic acid or boronate ester.[9] It is widely used in pharmaceutical manufacturing due to its mild conditions, commercial availability of a vast array of boronic acids, and the generation of non-toxic inorganic byproducts.[5]

Catalytic Cycle

The catalytic cycle typically involves three key steps: (1) Oxidative addition of the aryl bromide to the Pd(0) complex, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10][11]

G pd0 Pd(0)L2 pd_complex Ar-Pd(II)L2-Br pd0->pd_complex Ar-Br pd_intermediate Ar-Pd(II)L2-R' tm_label->pd_intermediate R'-B(OH)2 Base re_label->pd0 Ar-R' G pd0 Pd(0)L2 pd_complex Ar-Pd(II)L2-Br pd0->pd_complex Ar-Br insertion_complex Intermediate pd_complex->insertion_complex Alkene (Coordination & Insertion) hydride_complex H-Pd(II)L2-Br insertion_complex->hydride_complex β-Hydride Elimination (Product Out) hydride_complex->pd0 Base G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)L2-Br pd0->pd_complex Ar-Br pd_alkyne Ar-Pd(II)L2-C≡CR' pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (Ar-C≡CR' Out) cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide H-C≡CR' Base cu_acetylide->pd_complex cu_acetylide->cu_halide to Pd Cycle G pd0 Pd(0)L pd_complex Ar-Pd(II)L-Br pd0->pd_complex Ar-Br amido_complex Ar-Pd(II)L-NR'R'' pd_complex->amido_complex HNR'R'' Base amido_complex->pd0 Reductive Elimination (Ar-NR'R'' Out)

References

Application Note & Protocols: Strategic Derivatization of the Carboxylate Group of Ethyl 7-bromoisoquinoline-3-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3][4] Ethyl 7-bromoisoquinoline-3-carboxylate is a particularly valuable synthetic intermediate, offering two distinct points for chemical modification: the bromine atom at the C-7 position, ideal for cross-coupling reactions, and the ethyl ester at the C-3 position.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of the C-3 carboxylate group. We present robust, step-by-step protocols for the hydrolysis of the ethyl ester to its corresponding carboxylic acid and its subsequent conversion into a diverse array of amides, a critical transformation for structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of the Isoquinoline Core

Isoquinoline and its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][6] This pharmacological diversity makes the isoquinoline nucleus a "privileged structure" in drug design.[1] this compound serves as a versatile starting material for building libraries of novel compounds. While the 7-bromo position allows for the introduction of complexity via palladium-catalyzed reactions like Suzuki and Sonogashira couplings, the C-3 ester is a key handle for modulating physicochemical properties such as solubility, polarity, and hydrogen bonding capacity, which directly influence pharmacokinetic and pharmacodynamic profiles.

The conversion of the relatively inert ethyl ester into a reactive carboxylic acid or a functional amide is a fundamental step in exploring the chemical space around this scaffold. This guide explains the causality behind the chosen methodologies and provides self-validating protocols for these essential transformations.

Overview of Carboxylate Derivatization Strategy

The primary strategy for derivatizing the C-3 position involves a two-step sequence: (1) hydrolysis of the ethyl ester to the more versatile 7-bromoisoquinoline-3-carboxylic acid, and (2) activation of this carboxylic acid for coupling with various amine nucleophiles to generate a library of amides. This two-step approach is generally more reliable and higher-yielding than attempting direct amidation of the starting ester.

G Start This compound Acid 7-Bromoisoquinoline-3-carboxylic acid Start->Acid Protocol 1: Base-Catalyzed Hydrolysis Amide 7-Bromoisoquinoline-3-carboxamides (Amide Library) Acid->Amide Protocol 2: Amide Coupling

Caption: Overall workflow for derivatization of the C-3 carboxylate.

Protocol 1: Base-Catalyzed Hydrolysis to Carboxylic Acid

Principle: The conversion of an ester to a carboxylic acid is most commonly achieved through saponification—a base-catalyzed hydrolysis.[7][8] This method is highly efficient and proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic ester carbonyl. The reaction initially forms a carboxylate salt, which is subsequently protonated during an acidic workup to yield the final carboxylic acid. This method is often preferred over acid-catalyzed hydrolysis for substrates with other acid-sensitive functional groups and generally proceeds under milder conditions.[8]

Detailed Step-by-Step Protocol
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 3:1 v/v, ~0.1 M concentration).

  • Addition of Base: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq, ~1 M solution) to the stirring solution at room temperature.

    • Expert Insight: Using a slight excess of base ensures the complete consumption of the starting ester. LiOH is often preferred for its higher solubility in mixed aqueous-organic solvent systems.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C to accelerate the reaction). Monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot (higher Rf) and the appearance of the carboxylate salt spot (baseline) indicates completion. Reaction times typically range from 2 to 6 hours.

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous residue in an ice-water bath. Slowly add 1 M hydrochloric acid (HCl) dropwise with vigorous stirring. The carboxylic acid product will precipitate as a solid as the pH reaches ~2-3.

    • Trustworthiness Check: Verify the pH with pH paper to ensure complete protonation and maximum precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water to remove inorganic salts and then with a small amount of a non-polar solvent like hexanes or diethyl ether to aid in drying.

  • Drying: Dry the isolated solid under vacuum to a constant weight. The product, 7-bromoisoquinoline-3-carboxylic acid, is typically obtained as a white to off-white solid of high purity.[9]

Data Summary: Hydrolysis
ParameterCondition
Starting Material This compound
Key Reagents LiOH or NaOH
Solvent System THF/Methanol/Water
Temperature 25 - 50 °C
Typical Reaction Time 2 - 6 hours
Workup Acidification with 1 M HCl
Purification Precipitation and Filtration
Expected Yield >90%

Protocol 2: Amide Coupling via Carboxylic Acid Activation

Principle: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and extremely slow. Therefore, the carboxylic acid must first be converted into a more reactive species. This is achieved using a "coupling reagent" that transforms the hydroxyl group of the acid into a better leaving group.[10][11] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly effective. HATU is particularly robust, often leading to faster reactions and higher yields, especially with sterically hindered amines or less nucleophilic anilines.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis a0 Combine Acid, Amine, & Solvent a1 Add Base (DIPEA) a0->a1 a2 Add Coupling Reagent (HATU) a1->a2 a3 Stir at Room Temperature a2->a3 a4 Monitor by TLC/LC-MS a3->a4 b0 Quench Reaction (e.g., with water) a4->b0 b1 Extract with Organic Solvent (EtOAc) b0->b1 b2 Wash with Aq. NaHCO3 & Brine b1->b2 c0 Dry Organic Layer (Na2SO4) b2->c0 c1 Concentrate Under Vacuum c0->c1 c2 Purify by Column Chromatography c1->c2 c3 Characterize Final Product c2->c3

Caption: Experimental workflow for the HATU-mediated amide coupling protocol.

Detailed Step-by-Step Protocol
  • Reactant Setup: To a clean, dry round-bottom flask, add 7-bromoisoquinoline-3-carboxylic acid (1.0 eq), the desired primary or secondary amine (1.1-1.2 eq), and an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (~0.1 M).

  • Base Addition: Add a hindered organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture and stir for 5-10 minutes.

    • Expert Insight: DIPEA acts as a proton scavenger to neutralize the hexafluorophosphate salt formed and to deprotonate the amine, increasing its nucleophilicity without competing in the reaction.

  • Coupling Reagent Addition: Add the coupling reagent, HATU (1.1-1.2 eq), to the solution in one portion.

    • Causality: HATU reacts rapidly with the carboxylate anion (formed in the presence of DIPEA) to generate a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the stable amide bond.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS to confirm the consumption of the carboxylic acid starting material.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted acid and HATU byproducts, followed by a saturated aqueous solution of sodium chloride (brine) to remove residual DMF and water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure amide product.

Data Summary: Amide Coupling
ParameterCondition
Starting Material 7-Bromoisoquinoline-3-carboxylic acid
Key Reagents Amine, HATU, DIPEA
Solvent Anhydrous DMF or DCM
Temperature 25 °C
Typical Reaction Time 1 - 4 hours
Workup Aqueous wash with NaHCO₃ / Brine
Purification Flash Column Chromatography
Expected Yield 60 - 95% (Amine dependent)

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle strong bases (NaOH, LiOH) and acids (HCl) with care as they are corrosive.

  • Coupling reagents like HATU and EDC can be sensitizers; avoid inhalation of dust and skin contact.

  • Organic solvents such as DMF, DCM, and THF are flammable and have associated health risks. Handle with appropriate caution.

References

  • Verma, R., Kaur, M., & Kumar, V. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). InnoHealth Magazine. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Available at: [Link]

  • Patel, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic Chemistry. Available at: [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Haroun, M., et al. (2009). New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis. Jordan Journal of Chemistry. Available at: [Link]

  • Synthesis of isoquinolines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. (2021). National Institutes of Health. Available at: [Link]

  • Understanding the Synthesis and Applications of 7-Bromoisoquinoline. (n.d.). Acme Bioscience. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2020). MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Available at: [Link]

  • Cas 660830-62-6,this compound. (n.d.). LookChem. Available at: [Link]

  • New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis. (2009). Jordan Journal of Chemistry. Available at: [Link]

  • This compound. (n.d.). Sunway Pharm Ltd. Available at: [Link]

  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Available at: [Link]

  • This compound. (n.d.). Chemsrc. Available at: [Link]

  • View of New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis. (n.d.). Jordan Journal of Chemistry. Available at: [Link]

  • 7-bromoquinoline-3-carboxylic acid. (n.d.). Amerigo Scientific. Available at: [Link]

  • Preparation method of isoquinoline derivative. (2021). Google Patents.
  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses. Available at: [Link]

  • Catalytic and non-catalytic amidation of carboxylic acid substrates. (2021). ResearchGate. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2022). MDPI. Available at: [Link]

  • Process for the hydrolysis of quinolone carboxylic esters. (2019). Google Patents.
  • Convenient amidation of carboxyl group of carboxyphenylboronic acids. (2015). ResearchGate. Available at: [Link]

  • Esterification of carboxylic acids. (n.d.). Organic Syntheses. Available at: [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). PubMed. Available at: [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. Available at: [Link]

  • A Simple and Efficient Metal Free, Additive or Base Free Dehydrogenation of Tetrahydroisoquinolines Using Oxygen as a Clean. (2020). SciSpace. Available at: [Link]

Sources

Scale-up synthesis of Ethyl 7-bromoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Scalable Synthesis of Ethyl 7-bromoisoquinoline-3-carboxylate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, scalable protocol for the synthesis of this compound, a key building block in medicinal chemistry and drug development. Moving beyond a simple recitation of steps, this guide delves into the strategic considerations and chemical principles underpinning a robust and scalable synthetic route. We present a multi-step synthesis commencing from readily available starting materials, with a focus on process safety, optimization, and purification at scale. This document is intended for researchers, scientists, and professionals in the field of drug development who require a practical and well-validated methodology for the production of this important isoquinoline derivative.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active molecules.[1] Its presence in alkaloids such as papaverine and morphine underscores its importance in interacting with biological systems.[2] Specifically, substituted isoquinolines are integral to the development of therapeutics targeting a wide range of diseases. The title compound, this compound, serves as a versatile intermediate. The bromine atom at the 7-position provides a handle for further functionalization via cross-coupling reactions, while the ethyl carboxylate at the 3-position can be readily modified, for instance, through hydrolysis and amide bond formation.

Strategic Approach to a Scalable Synthesis

While several classical methods exist for the synthesis of the isoquinoline core, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, these often face challenges in terms of regioselectivity and yield, particularly with substituted precursors.[1][3] For the specific synthesis of a 3-carboxy-substituted isoquinoline, a more direct and efficient approach is warranted, especially for large-scale production.

This guide details a synthetic strategy adapted from the work of Meziane et al., which describes a domino reaction for the one-pot synthesis of ethyl isoquinoline-3-carboxylates from phthalaldehydes and diethyl aminomalonate.[4] This approach is advantageous for its operational simplicity and good yields, making it an attractive candidate for scale-up.

The proposed synthetic pathway is a two-step process:

  • Synthesis of the Intermediate, 7-bromoisoquinoline-3-carboxylic acid: This is achieved through a condensation and cyclization reaction between 4-bromophthalaldehyde and diethyl aminomalonate.

  • Esterification to Yield the Final Product: The resulting carboxylic acid is then esterified to produce this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic strategy.

G A 4-Bromophthalaldehyde C Condensation and Cyclization A->C B Diethyl aminomalonate B->C D 7-Bromoisoquinoline-3-carboxylic acid C->D E Fischer Esterification D->E F This compound E->F

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromoisoquinoline-3-carboxylic acid

This step involves the condensation of 4-bromophthalaldehyde with diethyl aminomalonate, followed by in-situ cyclization and saponification to yield the desired carboxylic acid.

Reaction Scheme:

G A 4-Bromophthalaldehyde C NaOH, EtOH/H2O, Reflux A->C + B Diethyl aminomalonate B->C D 7-Bromoisoquinoline-3-carboxylic acid C->D

Caption: Synthesis of the carboxylic acid intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromophthalaldehyde213.03100.0 g0.47
Diethyl aminomalonate hydrochloride211.64104.2 g0.49
Sodium Hydroxide40.0075.2 g1.88
Ethanol46.071 L-
Water18.02500 mL-

Protocol:

  • Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-bromophthalaldehyde (100.0 g, 0.47 mol) and ethanol (1 L). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Aminomalonate: In a separate beaker, dissolve diethyl aminomalonate hydrochloride (104.2 g, 0.49 mol) in water (500 mL). Add this solution to the reaction flask.

  • Base Addition and Reflux: Slowly add a solution of sodium hydroxide (75.2 g, 1.88 mol) in water (200 mL) to the reaction mixture. The addition should be controlled to keep the temperature below 40 °C. After the addition is complete, heat the mixture to reflux (approximately 80-85 °C) and maintain for 12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate will form. Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold water (2 x 200 mL) and then with cold ethanol (1 x 100 mL) to remove impurities.

  • Drying: Dry the solid product under vacuum at 60 °C to a constant weight.

Expected Yield: 85-95 g (68-76%).

Step 2: Esterification to this compound

This step employs a standard Fischer esterification to convert the carboxylic acid to the corresponding ethyl ester.

Reaction Scheme:

G A 7-Bromoisoquinoline-3-carboxylic acid B Ethanol, H2SO4 (cat.), Reflux A->B C This compound B->C

Sources

Purification of Ethyl 7-bromoisoquinoline-3-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Isolation of Ethyl 7-bromoisoquinoline-3-carboxylate via Automated Flash Column Chromatography

Audience: Researchers, medicinal chemists, and process development scientists.

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular scaffolds for drug discovery.[1][2] The efficacy of subsequent synthetic steps is critically dependent on the purity of this intermediate. This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. We emphasize the rationale behind methodological choices, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the execution of the column separation, ensuring a robust and reproducible workflow.

Principle of Separation: Normal-Phase Adsorption Chromatography

The purification strategy detailed herein is based on the principles of normal-phase adsorption chromatography.[3][4] This technique separates compounds based on their differential affinity for a polar stationary phase and a non-polar mobile phase.[5]

  • Stationary Phase: Silica gel, a highly porous solid with surface silanol (Si-OH) groups, serves as the polar adsorbent.[3]

  • Mobile Phase (Eluent): A solvent system of low to moderate polarity is used to carry the sample through the column.

  • Mechanism of Separation: Components of the crude mixture are introduced at the top of the column. As the mobile phase flows through, a continuous equilibrium of adsorption and desorption occurs.[6]

    • Polar Impurities: Interact strongly with the polar silica gel and move slowly down the column.

    • Non-polar Impurities: Have a weaker affinity for the silica gel, spend more time in the mobile phase, and elute quickly.

    • Target Compound: this compound, a compound of intermediate polarity (LogP ≈ 3.04[7]), will elute at a rate between the non-polar and highly polar impurities, allowing for its effective isolation. The basic nitrogen atom in the isoquinoline ring can interact with the acidic silanol groups, a factor that must be managed to prevent peak tailing.[8]

Physicochemical Properties of the Target Compound

A foundational understanding of the target molecule's properties is essential for designing an effective purification protocol.

PropertyValueSource
Chemical Formula C₁₂H₁₀BrNO₂[1][7]
Molecular Weight 280.12 g/mol [1][7]
Appearance Solid (typical)[9]
Boiling Point ~406.4 °C at 760 mmHg[7]
LogP (Octanol-Water) ~3.04[7]
pKa (Predicted) ~2.01 (for the protonated isoquinoline nitrogen)[1]

Preliminary Analysis: Mobile Phase Optimization via TLC

Before committing to a large-scale column, the mobile phase must be optimized using Thin-Layer Chromatography (TLC) to ensure adequate separation.[10][11] The goal is to find a solvent system where the target compound has an Rƒ value between 0.25 and 0.35 .[10] This range provides the optimal balance between resolution and elution time on a column.

Protocol: TLC Solvent Screening
  • Prepare TLC Plates: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of several silica gel TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot the crude mixture onto the starting line of each TLC plate.[10] Keep the spots small and concentrated.

  • Develop Solvent Systems: Prepare small volumes of different solvent systems. A standard starting point for a compound of this polarity is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate).[12]

    • Test Systems:

      • 80:20 Hexane:Ethyl Acetate (v/v)

      • 70:30 Hexane:Ethyl Acetate (v/v)

      • 60:40 Hexane:Ethyl Acetate (v/v)

  • Elution: Place each spotted TLC plate in a developing chamber containing one of the test solvent systems. Ensure the solvent level is below the starting line.[10] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front with a pencil, and let them dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Analysis & Selection: Calculate the Rƒ value for your target compound in each system (Rƒ = distance traveled by spot / distance traveled by solvent front). Select the system that yields an Rƒ value of ~0.3. If peak tailing (streaking) is observed, which can occur with basic compounds like isoquinolines on acidic silica, add 0.5-1% triethylamine (NEt₃) to the chosen mobile phase to neutralize the acidic sites.[8][12]

Protocol: Flash Column Chromatography Purification

This protocol assumes the use of a standard glass flash chromatography setup. The principles are directly applicable to automated systems.

Materials & Equipment
  • Stationary Phase: Silica gel (40–63 µm particle size).

  • Crude Sample: this compound.

  • Mobile Phase: Optimized solvent system from TLC analysis (e.g., 70:30 Hexane:Ethyl Acetate).

  • Additives (if needed): Triethylamine (NEt₃).

  • Glassware: Chromatography column, separating funnel (for solvent reservoir), round-bottom flasks, test tubes or fraction collector vials.

  • Other: Cotton or glass wool, sand, TLC plates, UV lamp, rotary evaporator.

Workflow Visualization

Purification_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_column Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation Crude Crude Sample TLC TLC Optimization (Target Rf ≈ 0.3) Crude->TLC Test Solvents Packing 1. Column Packing (Wet Slurry Method) TLC->Packing Select Optimal Eluent Loading 2. Sample Loading (Minimal Solvent) Packing->Loading Elution 3. Elution (Isocratic or Gradient) Loading->Elution Collection 4. Fraction Collection Elution->Collection TLC_Analysis 5. TLC Analysis of Fractions Collection->TLC_Analysis Pooling 6. Pool Pure Fractions TLC_Analysis->Pooling Evaporation 7. Solvent Removal (Rotary Evaporation) Pooling->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column Preparation (Wet Slurry Packing) The wet packing method is generally preferred as it produces a more uniform and bubble-free column bed, leading to better separation.[4][5]

  • Insert a small plug of cotton or glass wool into the bottom of the column.[4]

  • Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[5]

  • In a beaker, prepare a slurry by mixing silica gel with the initial, least polar eluent (e.g., 70:30 Hexane:EtOAc). The amount of silica should be 30-100 times the weight of the crude sample.[8]

  • With the column stopcock open, pour the slurry into the column. Use a funnel to guide the stream. Gently tap the side of the column to encourage even settling and dislodge any air bubbles.

  • Once all the silica has been added, drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, do not let the silica run dry at any point during the entire process.

  • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent or sample addition.[5]

Step 2: Sample Preparation and Loading

  • Dissolve the crude sample in the minimum amount of a suitable solvent, ideally the mobile phase itself or a slightly more polar solvent like dichloromethane.[5] A concentrated sample band leads to better resolution.

  • Using a pipette, carefully apply the dissolved sample solution evenly onto the top layer of sand.

  • Open the stopcock and drain the solvent until the sample has been fully adsorbed onto the silica gel (the liquid level is just entering the top sand layer).

  • Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is adsorbed. Drain again to the top of the sand.

Step 3: Elution

  • Carefully fill the top of the column with the mobile phase. If using a large volume, a dropping funnel can be used as a solvent reservoir.

  • Begin eluting the column by opening the stopcock to achieve a steady flow. For flash chromatography, gentle pressure from a pump or inert gas can be applied to accelerate the flow rate.[13]

  • Maintain a constant level of solvent at the top of the column to avoid introducing air bubbles.

Step 4: Fraction Collection and Analysis

  • Collect the eluate in a series of numbered test tubes or vials. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Monitor the progress of the separation by spotting alternate fractions onto a TLC plate.

  • Develop the TLC plate using the column eluent and visualize under UV light.

  • Fractions containing only the spot corresponding to the pure target compound (Rƒ ≈ 0.3) should be grouped together. Also, group fractions containing impure product and any other isolated byproducts separately.

Step 5: Product Isolation

  • Combine the fractions identified as pure into a single round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.[13]

  • Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, or melting point analysis.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Poor Separation - Incorrect mobile phase polarity. - Column was overloaded with sample. - Sample band was too diffuse.- Re-optimize mobile phase with TLC. Aim for a larger ΔRƒ between spots. - Use a larger column or less crude material (silica:sample ratio > 30:1).[8] - Load the sample in a smaller volume of solvent.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 70:30 Hexane:EtOAc to 60:40.[5]
Streaking/Tailing of Spots - Interaction of the basic isoquinoline nitrogen with acidic silica gel.[8] - Compound is degrading on the column.- Add 0.5-1% triethylamine to the eluent to neutralize the silica.[12] - Consider using a less acidic stationary phase like neutral alumina.[8]
Cracked/Channeling Column Bed - Silica gel ran dry. - Packing was not uniform.- Re-pack the column, ensuring the silica bed is always submerged in solvent.[14]

Conclusion

This protocol details a systematic and robust method for the purification of this compound using silica gel column chromatography. By prioritizing preliminary mobile phase optimization via TLC and adhering to proper column packing and loading techniques, researchers can consistently achieve high purity of this valuable synthetic intermediate. The outlined troubleshooting guide provides practical solutions to common chromatographic challenges, enhancing the efficiency and success rate of the purification process.

References

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • LookChem. (n.d.). Cas 660830-62-6, this compound. Retrieved from [Link]

  • Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Aakash Institute. (n.d.). Column Chromatography – Principle, Elution, Procedure, Types, Applications. Retrieved from [Link]

  • Aryal, S. (2022, January 7). Column Chromatography- Definition, Principle, Parts, Steps, Uses. Microbe Notes. Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • AKJournals. (n.d.). Determination of the lipophilicity of selected isoquinoline alkaloids by RP-TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the Lipophilicity of Selected Isoquinoline Alkaloids by RP-TLC. Retrieved from [Link]

  • Lee, H. Y., et al. (2018). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). TLC of Isoquinoline Alkaloids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

Sources

Application Note: A Systematic Approach to the Recrystallization of Ethyl 7-bromoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the purification of Ethyl 7-bromoisoquinoline-3-carboxylate via recrystallization. In the absence of readily available public data on the precise solubility and melting point of this compound, this guide emphasizes a systematic and logical approach to developing a robust purification protocol. We detail a solvent screening methodology, outline a general recrystallization procedure, and discuss the underlying chemical principles that inform these experimental choices. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of heterocyclic compounds.

Introduction: The Challenge of Purifying Novel Heterocycles

This compound is a key heterocyclic building block with potential applications in pharmaceutical and materials science research.[1][2] Like many substituted N-heterocycles, its synthesis can yield a crude product containing various impurities, including unreacted starting materials, reagents, and regioisomeric byproducts. Recrystallization is a powerful, cost-effective, and scalable technique for achieving high purity of solid compounds.[3] However, its success is critically dependent on the selection of an appropriate solvent system, which requires knowledge of the target compound's solubility profile.

The primary challenge in developing a purification protocol for this compound is the current lack of published data for its key physical properties, such as melting point and solubility in common organic solvents.[2][4][5] This application note addresses this challenge by providing a first-principles approach to systematically determine optimal recrystallization conditions.

Understanding the Analyte: Inferred Properties and Potential Impurities

Chemical Structure:

  • Compound Name: this compound

  • CAS Number: 660830-62-6

  • Molecular Formula: C₁₂H₁₀BrNO₂

  • Molecular Weight: 280.12 g/mol [2]

The structure combines a brominated aromatic ring, a nitrogen-containing heterocyclic (isoquinoline) core, and an ethyl ester functional group. This combination suggests a moderate to low polarity, with potential for hydrogen bonding via the isoquinoline nitrogen. The aromatic system and halogen substituent contribute to a rigid structure, which is generally favorable for crystallization.[6]

Potential Impurities from Synthesis:

While the specific synthesis route for commercially available this compound is often proprietary, isoquinoline cores are commonly synthesized via reactions like the Pomeranz-Fritsch or Bischler-Napieralski reactions.[7][8] These complex, multi-step syntheses can introduce specific impurities:

  • Starting Materials: Unreacted benzaldehyde derivatives or aminoacetaldehyde acetals.

  • Regioisomers: Synthesis of 7-substituted isoquinolines can sometimes co-produce other isomers (e.g., 5-bromo- or 6-bromoisoquinoline derivatives) which may have very similar properties, posing a purification challenge.

  • Decomposition Products: The use of strong acids and high temperatures can lead to partially cyclized or aromatized byproducts.

  • Reagents: Residual acid catalysts or dehydrating agents.

A successful recrystallization must effectively separate the target molecule from these structurally similar and dissimilar impurities.

The Core of the Method: Systematic Solvent Screening

The cornerstone of developing a recrystallization protocol is the selection of a suitable solvent. The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.

  • Low solubility at low temperatures: The compound should precipitate significantly upon cooling to room temperature or below, allowing for high recovery.

  • Favorable impurity solubility profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removable by hot filtration).

  • Chemical inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Given the unknown solubility of this compound, a systematic screening of a range of solvents with varying polarities is the most logical first step.

Recommended Solvents for Initial Screening

Based on the compound's structure (aromatic, ester, halogenated), the following solvents are recommended for an initial screen. They are listed in approximate order of decreasing polarity.

Solvent ClassSpecific Solvent(s)Rationale
Alcohols Ethanol, IsopropanolCan dissolve moderately polar compounds, especially when hot.
Esters Ethyl Acetate"Like dissolves like" principle; shares the ester functional group.
Ketones AcetoneGood general solvent for a wide range of organic compounds.
Aromatic TolueneCan effectively dissolve aromatic systems.
Halogenated Dichloromethane (DCM)Often a good solvent, but its high volatility can be challenging.
Ethers Methyl tert-butyl ether (MTBE)Lower polarity, may be suitable for less polar compounds.
Alkanes Heptane, HexaneNon-polar; likely to be a poor solvent, making it a good anti-solvent.
Experimental Protocol for Solvent Screening

This micro-scale protocol allows for rapid assessment of multiple solvents with minimal compound loss.

Materials:

  • Crude this compound

  • Set of small test tubes (13x100 mm)

  • Heating block or sand bath

  • Pasteur pipettes

  • The selection of solvents listed in the table above.

Procedure:

  • Place approximately 20-30 mg of the crude compound into each test tube.

  • To each tube, add a candidate solvent dropwise (e.g., 0.5 mL to start) at room temperature. Agitate the tube.

  • Observation 1 (Room Temp Solubility): Note if the compound dissolves completely. If it does, the solvent is unsuitable for single-solvent recrystallization but may be useful as the "good" solvent in a two-solvent system.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in the heating block.

  • Continue adding the solvent dropwise to the hot mixture until the solid just dissolves. Record the approximate volume of solvent used.

  • Observation 2 (Hot Solubility): If the compound dissolves completely in a reasonable volume of hot solvent (e.g., < 3 mL), it is a potential candidate. If it remains insoluble even with a large volume of hot solvent, it is unsuitable.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.

  • Observation 3 (Crystal Formation): Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large volume of well-defined crystals. Oiling out (formation of a liquid phase instead of solid crystals) indicates the solvent may be too good or the compound is still impure.

  • Evaluation: Based on these observations, select the best single solvent or a promising solvent pair (one in which the compound is highly soluble and one in which it is poorly soluble) for the full-scale recrystallization.

Detailed Recrystallization Protocol

The following is a general procedure. The choice of solvent(s) and specific volumes will be determined by the results of the solvent screening protocol.

Single-Solvent Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolution Add crude solid to Erlenmeyer flask. Add minimal boiling solvent until dissolved. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution through fluted filter paper. A->B Insoluble impurities? C 3. Crystallization Allow the clear filtrate to cool slowly to room temperature, then in an ice bath. A->C No insoluble impurities B->C D 4. Isolation Collect crystals by vacuum filtration using a Büchner funnel. C->D E 5. Washing Wash crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry the crystals under vacuum to remove residual solvent. E->F

Caption: General workflow for single-solvent recrystallization.

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. Heat the chosen solvent to its boiling point and add it portion-wise to the flask with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary. An excess of solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature until a constant weight is achieved.

Two-Solvent (Mixed-Solvent) Recrystallization

This method is employed when no single solvent has the ideal solubility characteristics. It uses a "good" solvent in which the compound is very soluble and a "poor" or "anti-solvent" in which it is insoluble.

Procedure:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Proceed with the cooling, isolation, and drying steps as described for the single-solvent method.

Validation and Quality Control

The purity of the recrystallized this compound should be assessed to validate the procedure.

TechniquePurposeExpected Outcome
Melting Point Analysis Assess purity and confirm identity.A sharp melting range (e.g., < 2 °C) close to the literature value (if found). A broad range indicates impurities.
Thin-Layer Chromatography (TLC) Check for the presence of impurities.A single spot for the recrystallized product, compared to multiple spots for the crude material.
Nuclear Magnetic Resonance (NMR) Confirm chemical structure and purity.Clean ¹H and ¹³C spectra consistent with the expected structure and absence of impurity signals.
High-Performance Liquid Chromatography (HPLC) Quantify purity.A single major peak with purity >98-99%.

Conclusion

The purification of this compound, a compound with limited available physical data, can be successfully achieved through a systematic and logical approach to recrystallization. By conducting a thorough solvent screening, researchers can identify optimal conditions for purification. The general protocols provided in this application note serve as a robust framework for obtaining high-purity material, which is essential for reliable downstream applications in drug discovery and materials science. This methodical approach is broadly applicable to the purification of other novel solid compounds where physical properties are not yet characterized.

References

Application Note: A Strategic Guide to the Biological Screening of Novel Ethyl 7-bromoisoquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold and the Imperative for Novel Screening

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer and antimicrobial to antihypertensive and antiviral agents.[1][2] Derivatives of isoquinoline are known to interact with a wide array of biological targets, including protein kinases, nucleic acids, and G protein-coupled receptors.[2][3][4] The subject of this guide, Ethyl 7-bromoisoquinoline-3-carboxylate, and its derivatives represent a region of chemical space with significant, yet largely untapped, therapeutic potential.

This document provides a comprehensive, multi-tiered strategy for the biological screening of novel this compound derivatives. As a Senior Application Scientist, the goal is not merely to provide protocols but to impart a strategic framework that moves logically from broad, unbiased phenotypic discovery to specific target identification and mechanism of action (MoA) studies. This cascade approach is designed to efficiently identify and characterize promising lead compounds, maximizing the potential for discovery while conserving resources. We will explore the causality behind each experimental choice, ensuring that every protocol is part of a self-validating system for robust and reliable drug discovery.

Foundational Step: Compound Management and Preparation

Before any biological assay, meticulous compound management is paramount to ensure data integrity and reproducibility.

Protocol 2.1: Compound Solubilization and Plating

  • Initial Solubility Testing: Visually assess the solubility of each derivative in 100% Dimethyl Sulfoxide (DMSO). Aim for a high-concentration primary stock, typically 10-20 mM. If solubility is an issue, gentle warming or sonication may be employed.

  • Stock Solution Preparation: Accurately weigh the compound and dissolve in high-purity DMSO to create the primary stock solution. Store at -20°C or -80°C in desiccated conditions to prevent water absorption and degradation.

  • Assay Plate Preparation ("Master Plate"): From the primary stock, create an intermediate dilution series in DMSO in a polypropylene 96-well or 384-well plate. This "master plate" will be used to dose the final assay plates. This process minimizes freeze-thaw cycles of the primary stock.

  • Final Assay Concentration: The final concentration of DMSO in the cell culture or biochemical assay should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity or artifacts.

Tier 1: Primary High-Throughput Screening (HTS) - A Phenotypic Approach

3.1 Rationale for Phenotypic Screening

We initiate the screening cascade with a target-unbiased, phenotypic assay. The primary objective is to determine if the derivatives exert any biological effect on whole cells, specifically on their viability and proliferation. This approach is powerful because it does not rely on prior assumptions about the compound's mechanism and can uncover novel biological activities.[5][6] A cell viability assay is a robust, cost-effective, and highly reproducible method for initial large-scale screening.[7]

3.2 Recommended Assay: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to insoluble purple formazan crystals.[9] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[10]

3.3 Detailed Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, DU145 for prostate) into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the this compound derivatives to the wells. Typically, a 10-point, 3-fold serial dilution is performed, ranging from 100 µM to low nanomolar concentrations. Include "vehicle control" (DMSO only) and "no cell" (media only) wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[11]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plates for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[8][11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][10]

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound. Compounds with IC₅₀ values below a defined threshold (e.g., <10 µM) are considered "hits."

dot

Caption: A strategic workflow for identifying lead compounds from a library of derivatives.

Tier 2: Secondary Screening for Target Class Identification

4.1 Rationale: Focusing on a High-Probability Target Class

Following the identification of cytotoxic hits, the next logical step is to narrow down the potential molecular targets. The isoquinoline scaffold is a well-known "kinase hinge-binder," and a vast number of kinase inhibitors are based on this structure.[3][12] Therefore, screening hits against a panel of protein kinases is a data-driven and efficient strategy for target deconvolution. We will utilize a biochemical assay format that directly measures the interaction between the compound and a purified enzyme.

4.2 Recommended Assays: Homogeneous Proximity-Based Kinase Assays

Several robust technologies are available for high-throughput kinase screening.[13][14] These assays are typically "mix-and-read," requiring no wash steps, making them ideal for screening.

Assay Technology Principle Signal Output Key Advantages References
Kinase-Glo® Measures remaining ATP after kinase reaction using a luciferase/luciferin system.LuminescenceUniversal for any ATP-utilizing enzyme; simple protocol.[15][16]
DELFIA® Time-Resolved Fluorescence (TRF) detection of a phosphorylated substrate using a Europium-labeled antibody.TR-FRETHigh sensitivity, robust, low background interference.[16][17][18][19]
AlphaScreen® Proximity-based assay where interaction between beads (on kinase and substrate) generates a chemiluminescent signal.LuminescenceHighly sensitive, large assay window, detects weak interactions.[20][21][22][23]

For this guide, we will detail the DELFIA® (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) protocol due to its exceptional sensitivity and robustness.[24]

dot

Caption: The sequential principle of the DELFIA kinase assay.

4.3 Detailed Protocol: DELFIA® Kinase Assay

  • Kinase Reaction: In a low-volume 384-well plate, combine:

    • Purified kinase enzyme.

    • Biotinylated peptide or protein substrate.

    • ATP at or near its Km concentration.

    • Test compound (inhibitor) from the master plate.

    • Kinase reaction buffer.

  • Incubation: Incubate the reaction plate at 30°C for 60-120 minutes to allow for phosphorylation.

  • Capture: Transfer the reaction mixture to a streptavidin-coated microplate. Incubate for 1-2 hours at room temperature to allow the biotinylated substrate to bind to the plate.[17][18]

  • Washing: Wash the plate 2-3 times with a wash buffer (e.g., TBS with Tween-20) to remove unbound components like ATP and non-biotinylated proteins.

  • Antibody Incubation: Add a Europium (Eu)-labeled anti-phospho-substrate antibody diluted in assay buffer. Incubate for 1-2 hours.[17]

  • Final Washes: Wash the plate six times with wash buffer to remove unbound detection antibody.[17]

  • Signal Enhancement: Add 200 µL of DELFIA® Enhancement Solution. This solution dissociates the Eu³⁺ ions from the antibody and forms a new, highly fluorescent chelate.[17]

  • Measurement: Shake the plate for 10 minutes and measure the time-resolved fluorescence signal using a suitable plate reader (e.g., PerkinElmer VICTOR™ or EnVision™).[17]

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls. Determine IC₅₀ values for active compounds.

Tier 3: Mechanism of Action (MoA) Elucidation

5.1 Rationale: Validating the Target in a Cellular Context

After identifying a potent kinase inhibitor in a biochemical assay, it is crucial to confirm its activity within the complex environment of a living cell and to understand its downstream consequences. If the primary screen revealed cytotoxicity, a key question is whether the observed cell death is due to apoptosis triggered by the inhibition of a specific signaling kinase. Western blotting is a fundamental and powerful technique to detect changes in protein expression and post-translational modifications, such as the cleavage of key apoptotic markers.[25][26]

5.2 Recommended Assay: Western Blot for Apoptosis Markers

Apoptosis is executed by a family of proteases called caspases.[27] The activation of "executioner" caspases, like caspase-3, leads to the cleavage of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1).[26][28] Detecting the cleaved, active forms of caspase-3 and PARP by Western blot is a definitive indicator of apoptosis induction.[25][27]

dot

Caption: Simplified apoptotic pathway showing key markers for Western blot analysis.

5.3 Detailed Protocol: Western Blot for Cleaved Caspase-3 and PARP

  • Cell Treatment and Lysis: Treat cells with the hit compound at concentrations around its IC₅₀ value for 24-48 hours. Harvest both adherent and floating cells. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[25]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel (10-15%). Run the gel until the dye front reaches the bottom.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3 and cleaved PARP-1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[25]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection: After final washes, incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[25]

  • Interpretation: An increase in the bands corresponding to the cleaved forms of caspase-3 (17/19 kDa) and PARP-1 (89 kDa) in compound-treated samples compared to vehicle controls confirms the induction of apoptosis.[26][28]

Summary

This application note has outlined a robust, tiered approach for the systematic biological evaluation of novel this compound derivatives. By progressing from broad phenotypic screening to specific biochemical assays and finally to cellular mechanism-of-action studies, researchers can efficiently identify compounds with therapeutic potential, define their target class, and elucidate their biological effects. This strategic cascade ensures that resources are focused on the most promising candidates, accelerating the journey from chemical library to validated lead.

References

  • Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • PerkinElmer. (n.d.). DELFIA Protein Kinase assays.
  • Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Al-Shakarchi, W., et al. (2023). MTT (Assay protocol). Protocols.io.
  • Benchchem. (n.d.). Application Note: Western Blot Protocol for Apoptosis Markers Following Anti-TNBC Agent-1 Treatment.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • Revvity. (n.d.). DELFIA Kinase Assays.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Uno, Y., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 822-829.
  • BMG LABTECH. (2020). Kinase assays.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90.
  • BMG LABTECH. (n.d.). AlphaScreen.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
  • Fabian, M. A., et al. (2007). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Drug Discovery Technologies, 4(1), 1-11.
  • Novus Biologicals. (n.d.). PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c.
  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10.
  • Chrzanowska, M., & Dreas, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. ChemProc, 3(1), 97.
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Miltenyi Biotec. (n.d.). Cell based assays for drug discovery.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design.
  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology.
  • Al-Musa, A., et al. (2023). Biologically active isoquinoline alkaloids covering 2019–2022. ResearchGate.
  • Hassan, M., et al. (2014). Determination of Caspase Activation by Western Blot. In Ovarian Cancer. Methods in Molecular Biology, vol 1102. Humana Press.
  • Thangaraju, M., et al. (2016). Bioassays for anticancer activities. In Anticancer Plants: Properties and Application. Springer.
  • D'Acquisto, F., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. International Journal of Molecular Sciences, 21(23), 9036.
  • Szymański, P., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 4760.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
  • BioAgilytix. (n.d.). DELFIA Platform.
  • Revvity. (n.d.). DELFIA TRF Assays.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Ethyl 7-bromoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura cross-coupling of Ethyl 7-bromoisoquinoline-3-carboxylate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you diagnose and resolve issues leading to low product yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing very low to no conversion of my starting material, this compound. What are the primary factors I should investigate?

Answer:

Low or no conversion in a Suzuki coupling, especially with a heteroaromatic halide like this compound, typically points to one of several critical areas: the catalyst system (palladium source and ligand), the base, or the reaction conditions. The isoquinoline nitrogen can coordinate to the palladium center, potentially interfering with the catalytic cycle and causing catalyst deactivation[1]. Furthermore, the presence of the electron-withdrawing ester group makes the bromide more reactive to oxidative addition, but the overall success hinges on a finely tuned system[2][3].

Troubleshooting Steps:

  • Catalyst & Ligand Integrity:

    • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for challenging heteroaryl couplings[2]. The key to success lies in using electron-rich and sterically bulky phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or trialkylphosphines like P(t-Bu)₃[1][6]. These ligands stabilize the Pd(0) center, accelerate the rate-limiting oxidative addition, and promote the final reductive elimination step, which is crucial for preventing catalyst deactivation[1][7].

    • Catalyst Loading: While typical loadings are 1-5 mol%, low conversion may necessitate a higher catalyst loading. However, this should be a secondary step after optimizing other parameters.

  • Base Selection & Strength:

    • The base is essential for activating the boronic acid to facilitate the transmetalation step[7][8]. The choice of base is critical and its effectiveness is solvent-dependent.

    • For this substrate, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is a good starting point. If you are using a weaker base, it may not be sufficient. Phosphate bases (e.g., K₃PO₄) are often highly effective, particularly in polar aprotic solvents[1]. If the ester group is sensitive to hydrolysis, a milder base like potassium fluoride (KF) can be used[8][9].

  • Solvent & Temperature:

    • Solvent System: A polar aprotic solvent is typically required to dissolve the reagents. Common choices include 1,4-dioxane, THF, or DMF, often in a biphasic mixture with water (e.g., Dioxane/H₂O in a 4:1 to 10:1 ratio)[5][10]. Water helps dissolve the inorganic base and facilitates the formation of the reactive boronate species.

    • Temperature: Suzuki couplings are thermally driven. If you are running the reaction at room temperature, it is unlikely to proceed efficiently. A typical starting point is 80-100 °C[10].

    • Degassing: Oxygen is a known poison for Pd(0) catalysts. Ensure your solvent and reaction vessel are thoroughly degassed before adding the catalyst. This is a critical step to prevent catalyst oxidation and deactivation[10].

Troubleshooting Workflow: Low Conversion

start Low / No Conversion cat_check Evaluate Catalyst System start->cat_check base_check Assess Base & Solvent start->base_check cond_check Review Reaction Conditions start->cond_check cat_fresh Use Air-Stable Pre-catalyst (e.g., Pd₂(dba)₃ or G3 Precat) cat_check->cat_fresh Old/Oxidized Catalyst? ligand_change Switch to Buchwald Ligand (e.g., SPhos, XPhos) cat_check->ligand_change Ineffective Ligand (e.g., PPh₃)? base_strength Switch to Stronger Base (K₃PO₄, Cs₂CO₃) base_check->base_strength Weak base used? solvent_system Use Biphasic System (Dioxane/H₂O) & Degas base_check->solvent_system Poor solubility/O₂ presence? temp_increase Increase Temperature (80-110 °C) cond_check->temp_increase Low temp? degas Ensure Rigorous Degassing (Ar sparge, 3x vacuum/backfill) cond_check->degas Insufficient degassing? success Improved Yield ligand_change->success base_strength->success temp_increase->success

Caption: Troubleshooting flowchart for low conversion issues.

Question 2: My reaction starts but stalls, and I see significant side products, particularly debromination of my starting material and homocoupling of the boronic acid. What is causing this?

Answer:

Reaction stalling accompanied by side products like debromination (hydrodehalogenation) and boronic acid homocoupling points toward two interconnected issues: catalyst deactivation and competing degradation of the boronic acid partner (protodeboronation)[11][12].

Root Causes & Solutions:

  • Protodeboronation of the Boronic Acid:

    • Mechanism: This is the protonolysis of the C-B bond, where the boronic acid is converted into a simple arene by reacting with a proton source (often water), rendering it useless for the cross-coupling[13][14]. This side reaction is often catalyzed by the base required for the main reaction and can be accelerated by high temperatures[11][14].

    • Solution:

      • Use Boronic Esters: Pinacol boronic esters (Bpin) or other derivatives like MIDA boronates are significantly more stable towards protodeboronation than their corresponding boronic acids[5][7]. Potassium aryltrifluoroborates are another robust alternative[7].

      • Stoichiometry: Use a slight excess of the boronic acid/ester (e.g., 1.2-1.5 equivalents) to compensate for any degradation[10].

      • Anhydrous Conditions: In some cases, switching to strictly anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can suppress protodeboronation pathways[15].

  • Hydrodehalogenation & Catalyst Deactivation:

    • Mechanism: Hydrodehalogenation replaces the bromine on your isoquinoline with a hydrogen atom. This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with the base or solvent[5][16]. This pathway competes with the desired cross-coupling and reduces the yield.

    • Solution:

      • Ligand Choice: As mentioned, bulky, electron-rich phosphine ligands are critical. They accelerate the desired catalytic cycle, making the productive reductive elimination step faster than the competing hydrodehalogenation pathway[1][7].

      • Rigorous Degassing: Oxygen can promote the formation of Pd(II) species which can lead to boronic acid homocoupling and other catalyst decomposition pathways[5]. Ensure your solvent and reaction vessel are thoroughly degassed.

Optimized Reaction Parameters to Minimize Side Products

ParameterStandard ConditionOptimized Condition for Difficult SubstratesRationale
Boron Source Arylboronic AcidArylboronic Pinacol Ester (ArBpin) or KF₃B-saltIncreased stability against protodeboronation[5][7].
Ligand PPh₃SPhos, RuPhos, XPhos, or P(t-Bu)₃Stabilizes Pd(0) and accelerates the catalytic cycle, outcompeting side reactions[1][6].
Base Na₂CO₃ / K₂CO₃K₃PO₄ / Cs₂CO₃ / KFStronger, non-nucleophilic bases often enhance the rate; KF is useful for base-sensitive esters[1][8][9].
Degassing N₂ Purge3x Vacuum/Inert Gas Backfill CycleMore effective at removing dissolved oxygen to prevent homocoupling and catalyst oxidation[5][10].
Boron Stoich. 1.1 eq.1.3 - 1.5 eq.Compensates for potential degradation during the reaction[10].
Question 3: I am getting a good yield, but purification is extremely difficult due to residual palladium and phosphine-related impurities. How can I improve the workup procedure?

Answer:

Post-reaction cleanup is a common challenge in palladium-catalyzed reactions. Bulky phosphine ligands and their corresponding phosphine oxides can be particularly troublesome to separate from the desired product via standard chromatography[17]. A multi-step purification strategy is often necessary.

Recommended Purification Protocol:

  • Initial Filtration: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture through a pad of Celite® to remove palladium black and other insoluble materials[10].

  • Aqueous Wash / Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash sequentially with:

      • Saturated aqueous NaHCO₃ or NH₄Cl to remove inorganic salts and excess base.

      • Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

  • Targeted Impurity Removal (Scavenging):

    • Palladium Removal: If residual palladium is still present (often giving the organic layer a gray or black tint), you can stir the organic solution with a palladium scavenger. Commercially available options include silica-based scavengers with thiol functionalities or treatment with aqueous sodium bisulfite (NaHSO₃) at elevated temperatures[6].

    • Phosphine Oxide Removal: Phosphine oxides are often polar and can be difficult to separate from the product.

      • Acid Wash: Since your product contains a basic isoquinoline nitrogen, a wash with dilute HCl (e.g., 1M) can protonate it, moving your product into the aqueous layer while leaving non-polar impurities like phosphine oxides in the organic layer. You can then basify the aqueous layer (e.g., with NaHCO₃) and re-extract your purified product. Caution: The ethyl ester group on your molecule may be sensitive to prolonged exposure to strong acid or base, so this should be done quickly and at a low temperature.

  • Final Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Perform column chromatography on silica gel. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate to isolate the final product[10].

Purification Workflow Diagram

start Crude Reaction Mixture celite Filter through Celite® (Removes Pd Black) start->celite extraction Aqueous Workup (NaHCO₃, Brine) celite->extraction scavenge Scavenger Treatment (e.g., aq. NaHSO₃) extraction->scavenge Color persists? chromatography Silica Gel Chromatography extraction->chromatography Clear solution scavenge->chromatography product Pure Product chromatography->product

Caption: Step-by-step purification strategy for post-Suzuki cleanup.

References

  • Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: NIH Public Access (Author Manuscript published in Synlett) URL: [Link]

  • Title: Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: NIH Public Access (Author Manuscript published in Organic Letters) URL: [Link]

  • Title: 2.6: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| Source: ChemOrgChem via YouTube URL: [Link]

  • Title: Which conditions are favorable for the efficient Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit r/Chempros URL: [Link]

  • Title: Suzuki cross-coupling reaction Source: Chem Help ASAP via YouTube URL: [Link]

  • Title: The Suzuki-Miyaura Reaction of Electron-Deficient 2-Heterocyclic Boronates Source: The Journal of Organic Chemistry URL: [Link]

  • Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand. Source: ResearchGate (Request PDF) URL: [Link]

  • Title: The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Protodeboronation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics Source: ACS Publications URL: [Link]

  • Title: New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis Source: Jordan Journal of Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL: [Link]

  • Title: Bulky phosphine ligands promote palladium-catalysed protodeboronation Source: ChemRxiv URL: [Link]

  • Title: A mechanistic investigation of hydrodehalogenation using ESI-MS Source: RSC Publishing URL: [Link]

  • Title: Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts Source: Dalton Transactions (RSC Publishing) URL: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 7-bromoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 7-bromoisoquinoline-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, is frequently plagued by challenges related to regioselectivity, low yields, and the formation of persistent impurities. This technical guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to streamline the synthesis and purification of this important intermediate.

Section 1: Strategic Overview of Synthetic Challenges

The primary challenge in synthesizing this compound lies in controlling the regiochemistry of the bromine substituent on the benzene ring. Classical isoquinoline syntheses, such as the Pomeranz-Fritsch reaction, often yield a mixture of isomers when applied to substituted benzaldehydes, leading to significant purification difficulties.[1][2] Modern synthetic strategies often prioritize building the molecule from precursors where the bromine atom is already in place, thus ensuring unambiguous regiochemistry.

The choice of synthetic route dictates the likely side reactions and impurities. A critical analysis of the available methods is the first step in troubleshooting.

G cluster_start cluster_strategy Primary Synthetic Strategies cluster_challenges Key Challenges & Side Reactions start This compound strategy1 Route A: Classical Cyclization (e.g., Pomeranz-Fritsch) start->strategy1 Traditional Approach strategy2 Route B: Modern Cyclization (e.g., Intramolecular Aza-Wittig) start->strategy2 Regiocontrolled Approach challenge1 Poor Regioselectivity (5-bromo vs. 7-bromo isomer) strategy1->challenge1 challenge2 Incomplete Cyclization / Low Yield strategy1->challenge2 challenge3 Hydrolysis of Ester strategy1->challenge3 During Work-up strategy2->challenge2 strategy2->challenge3 During Work-up challenge4 Formation of Azide/Iminophosphorane Impurities strategy2->challenge4

Caption: Strategic decision-making in the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction produces two isomers that are nearly impossible to separate by column chromatography. How do I confirm their identities and prevent the formation of the undesired isomer?

Answer: This is the most common issue when employing a Pomeranz-Fritsch type synthesis, which involves the acid-catalyzed cyclization of a benzalaminoacetal.[3][4] If you start with 3-bromobenzaldehyde, the cyclization can occur at either the C2 or C6 position of the benzene ring, leading to a mixture of the desired 7-bromoisoquinoline and the undesired 5-bromoisoquinoline. A Chinese patent highlights that this route can result in an almost 1:1 mixture of these isomers, which are notoriously difficult to separate.[2]

Root Cause Analysis:

  • Mechanism: The electrophilic aromatic substitution (cyclization) step is not sufficiently regioselective. The electronic influence of the bromo- and aldehyde-precursor groups on the ring does not strongly favor cyclization at one position over the other.

Recommended Solutions:

  • Change Your Strategy: The most effective solution is to adopt a synthetic route that guarantees regioselectivity. An intramolecular Aza-Wittig reaction using a pre-brominated precursor, such as an ethyl 2-azido-3-(2-acyl-4-bromophenyl)acrylate, is a superior modern alternative.[5] This approach builds the heterocyclic ring with the bromine atom locked in the correct position from the start.

  • Optimize the Classical Route (If Strategy Change is Not Feasible): While less effective, you can attempt to influence the isomer ratio by modifying the acid catalyst and reaction temperature. However, achieving high selectivity is unlikely.

  • Advanced Purification: If you must separate the isomers, consider preparative HPLC or fractional crystallization of derivatives (e.g., salts) which may have different solubility profiles.

G start 3-Bromobenzalaminoacetal (Pomeranz-Fritsch Intermediate) product_desired This compound (Desired Product) start->product_desired Cyclization at C2 product_undesired Ethyl 5-bromoisoquinoline-3-carboxylate (Undesired Isomer) start->product_undesired Cyclization at C6

Caption: Isomer formation in the Pomeranz-Fritsch synthesis.

Question 2: My reaction yield is consistently low, and I recover a significant amount of starting material or uncyclized intermediate. What should I investigate?

Answer: Low conversion is often traced back to reaction conditions or reagent quality. This is particularly true for cyclodehydration reactions like the Bischler-Napieralski synthesis, where the potency of the dehydrating agent is critical.[6][7]

Troubleshooting Checklist:

Probable Cause Explanation Recommended Action
Insufficiently Potent Dehydrating Agent In Bischler-Napieralski or similar reactions, common agents like POCl₃ may not be strong enough for less reactive substrates.[6]Use a stronger dehydrating system, such as P₂O₅ in refluxing POCl₃, or switch to a modern protocol using triflic anhydride (Tf₂O).[6][8]
Poor Starting Material Quality Impurities in starting materials can inhibit catalysts or react preferentially. The ICH Q11 guideline emphasizes the critical impact of starting material quality on the final drug substance's impurity profile.[9][10]Verify the purity of all starting materials by NMR or HPLC. If using a commercial chemical, consider an additional purification step if its quality is inconsistent.[9]
Sub-optimal Reaction Conditions The reaction may require higher temperatures or longer reaction times to overcome the activation energy barrier.Incrementally increase the reaction temperature and monitor progress by TLC or HPLC. Ensure the solvent is anhydrous, as water can quench dehydrating agents and intermediates.[11]
Deactivated Aromatic Ring If your precursor has strong electron-withdrawing groups, the ring may be too deactivated for the intramolecular electrophilic substitution to occur efficiently.[6]This is a fundamental substrate issue. A different synthetic strategy that does not rely on electrophilic aromatic substitution may be necessary.

Question 3: My NMR shows the disappearance of the ethyl ester signal after aqueous work-up. What is happening?

Answer: You are likely observing the hydrolysis of the ethyl ester to the corresponding carboxylic acid (7-bromoisoquinoline-3-carboxylic acid). This is a common side reaction if the work-up conditions are too acidic or basic, especially at elevated temperatures.

Preventative Measures:

  • Neutral Work-up: Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for neutralization, avoiding strong bases like NaOH or KOH. Perform all extractions and washes at room temperature or below.

  • Avoid Strong Acids: When washing, use dilute acid solutions and minimize contact time.

  • Confirmation: The mass of the product will decrease by 28 amu (loss of C₂H₄), and its polarity will significantly increase. It can be confirmed by LC-MS. If the acid is formed, it can often be re-esterified as a subsequent step.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: How do process-related impurities from reagents affect my final product?

    • A1: Reagents can introduce various impurities. For example, in Aza-Wittig type syntheses, residual triethyl phosphite can be oxidized to triethyl phosphate during the reaction or work-up, which can complicate purification. In syntheses using catalysts, trace heavy metals may be present in the final product.[12] It is crucial to use appropriate purification methods, such as column chromatography, recrystallization, and sometimes treatment with activated carbon, to remove these process-related impurities.

  • Q2: What are the best analytical techniques for monitoring this reaction and characterizing the final product?

    • A2: A combination of techniques is ideal.

      • Reaction Monitoring: Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of conversion. High-Performance Liquid Chromatography (HPLC) is superior for quantitative analysis, allowing you to track the consumption of starting materials and the formation of products and byproducts, including isomers.

      • Final Product Characterization: ¹H and ¹³C NMR are essential for structural confirmation. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. HPLC is used to determine the final purity of the isolated product.

  • Q3: My final product is a brownish oil or solid, but the literature reports a colorless solid. What causes this discoloration?

    • A3: Discoloration in nitrogen heterocycles is often due to trace impurities or degradation.[13]

      • Oxidation: The isoquinoline ring can be susceptible to minor oxidation upon prolonged exposure to air, forming colored byproducts.[12]

      • Residual Catalyst/Reagents: Trace metals or polymeric residues from reagents like polyphosphoric acid can cause coloration.

      • Solution: The best course of action is rigorous purification. Recrystallization from a suitable solvent system (e.g., ethanol/hexanes) is often highly effective at removing color impurities and yielding a crystalline, colorless product.

Section 4: Recommended Experimental Protocol (Regiocontrolled Synthesis)

This protocol is based on an intramolecular Aza-Wittig reaction, which circumvents the isomer issues associated with the Pomeranz-Fritsch route by building the ring from a regiochemically defined precursor.[5]

G cluster_workflow Recommended Synthesis Workflow step1 Step 1: Synthesis of Azide Precursor (Ethyl 2-azido-3-(4-bromo-2-formylphenyl)acrylate) step2 Step 2: Intramolecular Aza-Wittig Reaction (Add P(OEt)3 in dry solvent, e.g., Toluene) step1->step2 step3 Step 3: Reaction Monitoring (Monitor by TLC/HPLC for consumption of azide) step2->step3 step4 Step 4: Work-up (Solvent removal, extraction with neutral wash) step3->step4 step5 Step 5: Purification (Silica gel chromatography followed by recrystallization) step4->step5 step6 Step 6: Final Product (this compound) step5->step6

Caption: Workflow for the regiocontrolled synthesis of the target compound.

Step-by-Step Methodology:

  • Synthesis of Azide Precursor: Synthesize the key intermediate, ethyl 2-azido-3-(4-bromo-2-formylphenyl)acrylate, from commercially available 4-bromo-2-formylbenzoic acid via standard, multi-step procedures. The integrity of this precursor is paramount.

  • Reaction Setup: To a solution of the azide precursor (1.0 equiv) in anhydrous toluene under an inert atmosphere (N₂ or Ar), add triethyl phosphite (1.1 equiv) dropwise at room temperature.

  • Reaction Execution: After the addition, slowly heat the reaction mixture to reflux (approx. 110 °C). The reaction typically involves the evolution of N₂ gas as the iminophosphorane intermediate is formed and subsequently cyclizes.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), observing the disappearance of the azide starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the toluene. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent. For highest purity, recrystallize the resulting solid from a suitable solvent like ethanol or ethyl acetate/hexanes to yield this compound as a colorless solid.

References

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]

  • Wang, Y., et al. (2018). Optimization of the reaction conditions for the synthesis of 4-substituted isoquinolinone 2a. ResearchGate. Retrieved from [Link]

  • Name-Reaction.com. (2025). Pictet-Spengler reaction. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

  • Química Organica.org. (n.d.). Pictet Spengler synthesis of isoquinoline. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • ResearchGate. (2025). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • Chem-Station Int. Ed. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]

  • Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

  • National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • European Medicines Agency. (2017). Q11 Step 5 development and manufacture of drug substances – questions and answers. Retrieved from [Link]

  • ACS Publications. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters. Retrieved from [Link]

  • Georg Thieme Verlag KG. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • Sigarra. (n.d.). Starting Material – Concept and Impact on Pharmaceutical Regulations. Retrieved from [Link]

  • GMP Navigator. (n.d.). Reflection paper on the Requirements for Selection and Justification of Starting Materials for the Manufacture of Chemical Active Substances. Retrieved from [Link]

  • Orion Científica. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Some Ethyl 3-(Aryldiazenyl)-7-oxo-dihydropyrido[ 2,3-f]quinoxaline-8-carboxylates. Retrieved from [Link]

Sources

Technical Support Center: Dehalogenation of Ethyl 7-bromoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing Ethyl 7-bromoisoquinoline-3-carboxylate in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common and often frustrating side reaction of dehalogenation, where the bromine atom at the C7 position is replaced by hydrogen. By understanding the underlying mechanisms and critical reaction parameters, you can significantly improve the selectivity and yield of your desired coupled products.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: I am observing a significant amount of ethyl isoquinoline-3-carboxylate (dehalogenated byproduct) in my Suzuki-Miyaura coupling reaction. What is the primary cause?

A1: The formation of ethyl isoquinoline-3-carboxylate is a result of a competing hydrodehalogenation (or reductive dehalogenation) pathway that occurs within the palladium catalytic cycle.[1] Instead of undergoing reductive elimination with the transmetalated organic group from the boronic acid, the palladium-aryl intermediate, [L₂Pd(isoquinoline)(Br)], is intercepted by a hydride source. This leads to the reductive elimination of the dehalogenated product.

The primary causes can be traced to several factors in your reaction setup:

  • Hydride Source: The most common sources of the hydride species are the solvent, the base, or impurities like water and alcohols.[2][3]

    • Solvents: Protic solvents (e.g., methanol, ethanol) or even ethereal solvents like THF and dioxane (which can degrade to form hydride donors) can be problematic.[4] DMF, in particular, can decompose at high temperatures to generate dimethylamine and carbon monoxide, with the amine potentially acting as a hydride source.

    • Base/Additives: Certain bases or their byproducts can facilitate hydride transfer. For instance, using alkoxides (e.g., NaOtBu) can be more prone to promoting dehalogenation compared to carbonates or phosphates, especially if β-hydride elimination from the alkoxide is possible.[2] Formate salts (sometimes used as additives) are explicit hydride donors and will cause extensive dehalogenation.[5]

    • Water: The presence of water, often introduced with hygroscopic bases (like K₃PO₄) or wet solvents, can participate in pathways that generate palladium-hydride species.

  • Slow Transmetalation/Reductive Elimination: If the desired transmetalation step with the boronic acid or the final reductive elimination is slow relative to the hydride transfer pathway, dehalogenation becomes more prominent. The electron-deficient nature of the isoquinoline ring, further accentuated by the C3-ester group, makes the C7-Br bond highly susceptible to oxidative addition but can also influence the rates of subsequent steps.

To diagnose the issue, a careful review of your reagents and conditions is the first critical step.

Q2: My LC-MS analysis shows two major peaks with the same mass as my desired product and the dehalogenated byproduct. How can I definitively identify and quantify them?

A2: While mass spectrometry provides the molecular weight, it cannot distinguish between isomers. It is crucial to use a separation technique coupled with MS for accurate identification and quantification.

  • Chromatographic Separation:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method. The desired coupled product will almost certainly have a different retention time than the starting material (this compound) and the dehalogenated byproduct (ethyl isoquinoline-3-carboxylate) on a standard C18 reverse-phase column due to differences in polarity. The coupled product is typically less polar than the dehalogenated ester.

    • GC-MS (Gas Chromatography-Mass Spectrometry): This is also a powerful tool, provided your products are thermally stable and volatile enough. It often provides excellent separation and clear fragmentation patterns for structural confirmation.

  • Quantification Strategy:

    • Obtain Authentic Samples: If possible, synthesize or purchase authentic samples of the starting material, the expected coupled product, and the dehalogenated byproduct (ethyl isoquinoline-3-carboxylate) to determine their exact retention times under your analytical conditions.

    • ¹H NMR Analysis: For a crude reaction mixture, ¹H NMR is invaluable. The aromatic region of the NMR spectrum will show distinct signals for each compound. The dehalogenated product will notably lack the characteristic splitting pattern associated with the bromine substituent and will instead show a proton signal at the C7 position. By integrating the unique peaks for each species, you can determine their molar ratio.

    • Calibration: For precise quantification via LC-MS or GC-MS, you can create a calibration curve using a known internal standard and the authentic samples.

A standard analytical protocol would involve taking an aliquot of the reaction mixture, quenching it, diluting it with a suitable solvent (e.g., acetonitrile/water), and injecting it onto the LC-MS to monitor the disappearance of starting material and the appearance of the product and byproduct peaks over time.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about preventing dehalogenation and optimizing your coupling reactions.

Q1: How do I choose the optimal catalyst and ligand to minimize dehalogenation for my this compound substrate?

A1: The choice of ligand is arguably the most critical factor in controlling selectivity. The goal is to select a ligand that promotes a rapid rate of reductive elimination from the [L₂Pd(isoquinoline)(Aryl)] intermediate, ensuring it outcompetes the undesired hydride capture pathway.

  • General Principles: For electron-deficient heteroaryl halides like your substrate, bulky and electron-rich phosphine ligands are generally preferred.

    • Bulkiness: Sterically demanding ligands favor the three-coordinate [LPd(Ar)(X)] species, which can accelerate reductive elimination.

    • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which also promotes the final reductive elimination step.

  • Recommended Ligand Classes:

    • Buchwald-type Biaryl Phosphines: Ligands like SPhos, XPhos, and RuPhos are state-of-the-art for coupling challenging substrates. They combine steric bulk with high electron-donating character.

    • Bulky Alkylphosphines: Ligands such as tri-tert-butylphosphine (P(tBu)₃) or di(1-adamantyl)-n-butylphosphine (cataCXium A) are also highly effective.[6][7]

    • N-Heterocyclic Carbenes (NHCs): While very strong electron donors, their performance can be substrate-dependent.

Comparative Table of Common Ligands:

Ligand TypeExample(s)Key CharacteristicsExpected Impact on Dehalogenation
Bulky Biaryl Phosphines SPhos, XPhosHigh steric bulk, very electron-rich. Promotes fast reductive elimination.Strongly Suppresses
Bulky Alkylphosphines P(tBu)₃, cataCXium AVery bulky and electron-rich. Excellent for challenging couplings.Strongly Suppresses
Ferrocenyl Phosphines dppfBidentate, good general-purpose ligand.Moderately Suppresses
Triphenylphosphine PPh₃Less bulky, less electron-donating. Often slower reaction rates.May Allow Dehalogenation

Recommendation: Start with a pre-catalyst containing a Buchwald-type ligand, such as SPhos Pd G3 or XPhos Pd G3 . These are air-stable and provide reliable generation of the active Pd(0) species, often leading to cleaner reactions with lower catalyst loadings.

Q2: What is the role of the base and solvent, and which combination is best for suppressing dehalogenation?

A2: The base and solvent are intrinsically linked and play multiple roles, including activating the boronic acid (in Suzuki coupling) and influencing the stability of catalytic intermediates.[8][9] An inappropriate choice is a common source of dehalogenation.

  • Role of the Base:

    • Suzuki: The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex for transmetalation.

    • Buchwald-Hartwig/Heck: The base deprotonates the amine/alkene or neutralizes the HX generated during the catalytic cycle.

    • Side Reactions: Strong, non-coordinating bases in protic or wet solvents can generate alkoxide or hydroxide ions, which can lead to palladium-hydride formation.[10]

  • Role of the Solvent:

    • Solubility: The solvent must solubilize all components at the reaction temperature.

    • Hydride Source: As discussed, solvents can be a direct source of hydrides. Aprotic, non-coordinating solvents are generally preferred.[4]

Recommended Base/Solvent Combinations:

BaseSolvent(s)Rationale & Comments
K₃PO₄ Dioxane, Toluene, CPMEA moderately strong, non-nucleophilic base. Often used with water as a co-solvent, but using anhydrous conditions with finely powdered K₃PO₄ can significantly reduce dehalogenation.
Cs₂CO₃ Dioxane, TolueneA milder base that is often effective. Its high solubility in some organic solvents can be advantageous.
K₂CO₃ Dioxane/H₂O, Toluene/H₂OA standard, weaker base. Often requires aqueous conditions for solubility and activity, which can increase the risk of dehalogenation if not carefully controlled.
NaOtBu Toluene, DioxaneA very strong base, typically used for Buchwald-Hartwig aminations. Can promote dehalogenation, especially at higher temperatures. Use with caution.[2]

Recommendation: For Suzuki coupling, start with finely powdered, anhydrous K₃PO₄ in an anhydrous aprotic solvent like 1,4-dioxane or toluene . For Buchwald-Hartwig amination, a weaker base like K₃PO₄ or Cs₂CO₃ should be screened before resorting to stronger alkoxides.

Visualized Mechanisms & Workflows

Catalytic Cycles: Desired Coupling vs. Dehalogenation

The following diagram illustrates the key decision point in the catalytic cycle where the reaction can proceed towards the desired product or the dehalogenated byproduct.

Catalytic_Cycles Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar = Ethyl 7-isoquinoline-3-carboxylate PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetal Transmetalation (with R-B(OR)₂) PdII_complex->Transmetal Desired Pathway Hydride_Capture Hydride Capture PdII_complex->Hydride_Capture Competing Pathway Coupling_Intermediate Ar-Pd(II)L₂(R) Transmetal->Coupling_Intermediate RedElim_Product Reductive Elimination Coupling_Intermediate->RedElim_Product Product Desired Product (Ar-R) RedElim_Product->Product Product->Pd0 Hydride_Source Hydride Source (Solvent, Base, H₂O) Hydride_Source->Hydride_Capture Hydride_Intermediate Ar-Pd(II)L₂(H) Hydride_Capture->Hydride_Intermediate RedElim_Byproduct Reductive Elimination Hydride_Intermediate->RedElim_Byproduct Byproduct Dehalogenated Byproduct (Ar-H) RedElim_Byproduct->Byproduct Byproduct->Pd0 Troubleshooting_Workflow Start Problem: High Dehalogenation (>10%) Check_Reagents Step 1: Verify Reagent Purity & Dryness - Use anhydrous solvents (e.g., from Sure/Seal™ bottle) - Dry base (e.g., K₃PO₄) in oven - Use stable boronic ester instead of acid Start->Check_Reagents Test_1 Re-run with dry reagents. Dehalogenation still high? Check_Reagents->Test_1 Change_Base Step 2: Change Base - Switch from strong base (NaOtBu) to weaker base (K₃PO₄ or Cs₂CO₃) - If using aqueous base, switch to anhydrous conditions Test_1->Change_Base Yes Success Success: Dehalogenation Minimized Test_1->Success No Test_2 Re-run with new base. Dehalogenation still high? Change_Base->Test_2 Change_Ligand Step 3: Change Ligand/Catalyst - Switch from PPh₃/dppf to a bulky, electron-rich ligand - Use SPhos, XPhos, or P(tBu)₃ Test_2->Change_Ligand Yes Test_2->Success No Test_3 Re-run with new ligand. Dehalogenation still high? Change_Ligand->Test_3 Lower_Temp Step 4: Lower Temperature - Reduce temperature by 10-20 °C - May require longer reaction time Test_3->Lower_Temp Yes Test_3->Success No Failure Consult Specialist: Consider alternative coupling strategy Lower_Temp->Failure

Sources

Technical Support Center: Optimizing Catalyst Selection for Ethyl 7-bromoisoquinoline-3-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving Ethyl 7-bromoisoquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and data-driven troubleshooting strategies for common palladium-catalyzed cross-coupling reactions. Our goal is to explain the causality behind experimental choices, enabling you to optimize your catalyst selection and achieve higher yields and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the reactivity of this compound and general principles of catalyst selection.

Q1: What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?

A1: The reactivity of this substrate is governed by several electronic and steric factors:

  • Electron-Deficient Ring System: The isoquinoline core is an electron-deficient heteroaromatic system. This electronic nature generally facilitates the oxidative addition step, which is often the rate-limiting step in many palladium-catalyzed coupling cycles.[1] This makes the C-Br bond at the 7-position susceptible to reaction.

  • Ester Group: The ethyl carboxylate group at the 3-position is an electron-withdrawing group, which further enhances the electrophilicity of the isoquinoline ring system and can make oxidative addition even more favorable.

  • Steric Hindrance: The 7-position is relatively unhindered, allowing good access for the palladium catalyst to approach and insert into the C-Br bond. This contrasts with more sterically congested positions (e.g., C1 or C8).

Q2: I am planning a series of coupling reactions. What is a good starting point for a general catalyst screening workflow?

A2: A systematic approach is crucial. We recommend a parallel screening strategy to efficiently identify optimal conditions. The workflow below outlines a logical screening process.

G cluster_0 Phase 1: Catalyst & Ligand Screening cluster_1 Phase 2: Base & Solvent Optimization cluster_2 Phase 3: Final Optimization A Define Reaction (e.g., Suzuki, Buchwald) B Select 2-3 Pd Pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, G3-Precatalyst) A->B Reaction Type C Select 3-4 Ligands (e.g., PPh₃, XPhos, RuPhos, dppf) B->C Parallel Array D Identify Best Pd/Ligand Combo from Phase 1 C->D Analyze Results E Screen 2-3 Bases (e.g., K₂CO₃, K₃PO₄, NaOtBu) D->E F Screen 2-3 Solvents (e.g., Dioxane, Toluene, THF) E->F Parallel Array G Identify Best Conditions from Phase 2 F->G Analyze Results H Optimize Temperature & Time G->H I Confirm Reproducibility & Scale-Up H->I Validate

Caption: General workflow for catalyst system optimization.

Part 2: Troubleshooting Guides by Reaction Type

This section provides specific troubleshooting advice in a question-and-answer format for the most common cross-coupling reactions performed with this compound.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the isoquinoline core and various boronic acids or esters.[2][3][4]

Q: My Suzuki reaction has stalled with >50% starting material remaining. I'm using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. What should I try first?

A: Stalled reactions with this substrate are often due to issues with catalyst activity or stability. Here's a prioritized troubleshooting plan:

  • Switch to a More Robust Ligand: Tetrakis(triphenylphosphine)palladium(0) can be effective, but triphenylphosphine (PPh₃) is not always the optimal ligand for heteroaromatic systems.[2] Modern biaryl monophosphine ligands are more electron-rich and bulky, which promotes both oxidative addition and reductive elimination.

    • Recommendation: Switch to a catalyst system using a Buchwald-type ligand. A good starting point is SPhos or XPhos with a Pd(OAc)₂ or a pre-catalyst like SPhos G3. These ligands are known to accelerate oxidative addition.[1]

  • Evaluate Your Base: While K₂CO₃ is a common choice, its efficacy can be limited. The transmetalation step of the Suzuki cycle requires activation of the boronic acid, which is highly dependent on the base.[4]

    • Recommendation: Try a stronger base like K₃PO₄ or Cs₂CO₃. Grinding the base to a very fine powder can also improve reproducibility, especially for anhydrous couplings that may require a small amount of water to function.[1]

  • Check Boronic Acid Quality: Boronic acids can degrade upon storage, leading to the formation of boroxines or other inactive species. This decomposition is a common reason for low yields.[3]

    • Recommendation: Use freshly purchased boronic acid or test your existing stock on a simpler, reliable system like bromobenzene and phenylboronic acid to validate your method and reagents.[1]

Data Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1 (Classic)Condition 2 (High-Activity)Rationale & Reference
Pd Source Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ (2 mol%)Pre-catalysts or in-situ systems with advanced ligands are often superior.[5]
Ligand None (included in source)SPhos or XPhos (4 mol%)Bulky, electron-rich ligands accelerate key steps in the catalytic cycle.[1]
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)Stronger bases can improve transmetalation efficiency.[1]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1) or THF/H₂OSolvent choice can minimize halide inhibition and affect reaction rates.[6]
Temperature 90-110 °C80-100 °CHigher activity catalysts may allow for lower reaction temperatures.
Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which is critical in pharmaceutical development.[7][8][9] Success is highly dependent on the interplay between the palladium source, ligand, and base.[2][10]

Q: I'm attempting to couple a primary aliphatic amine with this compound using Pd₂(dba)₃/BINAP and NaOtBu, but I'm observing significant hydrodehalogenation (replacement of -Br with -H). How can I prevent this side reaction?

A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It occurs when the palladium-amido intermediate undergoes β-hydride elimination faster than reductive elimination.[7] To favor the desired C-N bond formation, you need to accelerate the reductive elimination step.

  • Use a More Sterically Hindered Ligand: While BINAP is a good bidentate ligand, certain challenging substrates benefit from bulkier, monodentate biarylphosphine ligands.[7][11] These ligands create a more sterically crowded palladium center, which promotes the bond-forming reductive elimination step.

    • Recommendation: Switch to a ligand like BrettPhos or RuPhos. BrettPhos is particularly effective for coupling with primary amines.[11]

  • Consider a Pre-catalyst: Generating the active Pd(0) species in-situ from sources like Pd₂(dba)₃ can sometimes be inefficient or lead to side reactions. Pre-catalysts provide a more reliable and rapid formation of the active catalytic species.[11][12]

    • Recommendation: Use a commercially available pre-catalyst, such as a G3 or G4 palladacycle (e.g., BrettPhos G3). These are often more active at lower loadings and give more reproducible results.[11]

  • Re-evaluate the Base: Sodium tert-butoxide (NaOtBu) is a very strong base. While often effective, it can sometimes promote side reactions. For sensitive substrates, a slightly weaker base might be beneficial, though it may require higher temperatures.

    • Recommendation: If ligand and catalyst changes are not sufficient, consider screening a weaker base like LHMDS or even Cs₂CO₃, although this is less common for primary amines.[11]

Catalytic Cycle of Buchwald-Hartwig Amination

The diagram below illustrates the key steps. The unproductive β-hydride elimination pathway competes directly with the desired reductive elimination.

G Pd0 L₂Pd(0) Complex1 L₂(Ar)Pd(II)-Br (Oxidative Addition) Pd0->Complex1 + Ar-Br Complex2 [L₂Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ Complex1->Complex2 + HNR¹R² Amido L₂Pd(II)(Ar)(NR¹R²) (Amido Complex) Complex2->Amido - HBr (Base) Product Ar-NR¹R² Amido->Product Reductive Elimination (DESIRED PATH) SideProduct Ar-H (Hydrodehalogenation) Amido->SideProduct β-Hydride Elimination (SIDE REACTION) Product->Pd0 Regenerates Catalyst

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Guide 3: Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, offering a powerful method for vinylation.[13][14]

Q: My Heck reaction between this compound and n-butyl acrylate is giving low yields and a mixture of regioisomers. How can I improve the yield and selectivity?

A: Low yield and poor selectivity in Heck reactions are often linked to catalyst decomposition or unfavorable reaction kinetics.[13] The electron-deficient nature of your substrate is generally favorable, but optimization is key.[13]

  • Ligand Selection is Critical: For electron-deficient aryl halides, the choice of ligand is paramount. Traditional PPh₃-based systems can be sluggish. Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) can significantly improve catalyst stability and activity.[13]

    • Recommendation: Use a Herrmann-Beller palladacycle catalyst or an NHC-ligated palladium complex. These are known to have high thermal stability and promote high turnover numbers, which is crucial for less reactive olefins.[13][14]

  • Optimize the Base and Solvent: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle. Organic bases are often preferred.

    • Recommendation: Use a hindered organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For solvent, polar aprotic solvents like DMF or DMAc are common, but toluene can also be effective.[15][16]

  • Control of Reaction Temperature: Higher temperatures can lead to catalyst decomposition and the formation of palladium black.[17]

    • Recommendation: Screen a range of temperatures from 80 °C to 120 °C. Sometimes, a slightly lower temperature for a longer duration provides a cleaner reaction profile.

Data Table 2: Recommended Starting Conditions for Heck Reaction
ParameterCondition 1 (Classic)Condition 2 (High-Activity)Rationale & Reference
Pd Source Pd(OAc)₂ (5 mol%)Herrmann's Catalyst (1-2 mol%)Palladacycles and NHC complexes offer higher stability and activity.[13][14]
Ligand PPh₃ (10 mol%)None (included in catalyst)
Base Et₃N (1.5-2 equiv.)K₂CO₃ or Cs₂CO₃ (2 equiv.)The choice of base can significantly influence the reaction outcome.[15][16]
Solvent DMF or AcetonitrileToluene or 1,4-DioxaneSolvent choice affects solubility and reaction kinetics.[15]
Temperature 100-140 °C90-120 °CMore active catalysts can operate at lower temperatures.[17]
Guide 4: Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalyst system.[18][19][20]

Q: I am performing a Sonogashira coupling and observe significant alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?

A: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is promoted by the copper co-catalyst, especially in the presence of oxygen.

  • Ensure Rigorously Anaerobic Conditions: Oxygen promotes the Cu(I) to Cu(II) oxidation that leads to homocoupling.

    • Recommendation: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Minimize Copper Catalyst Loading: While the copper co-catalyst accelerates the desired reaction, excessive amounts increase the rate of homocoupling.

    • Recommendation: Reduce the loading of the copper(I) source (typically CuI) to 1-2 mol%. In some cases, a "copper-free" Sonogashira protocol can be employed, although this may require a different ligand and higher temperatures.

  • Choice of Base and Solvent: An amine base is typically used, which also acts as a solvent in some protocols.[19]

    • Recommendation: Use a base like triethylamine (Et₃N) or diisopropylamine (DIPA). Ensure the amine is distilled and free of peroxides. THF is a common co-solvent.[20]

Part 3: Detailed Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol uses a high-activity palladium/biarylphosphine catalyst system.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3 equiv.).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in anhydrous toluene.

  • Add the catalyst solution to the reaction vial via syringe, followed by additional toluene and water to achieve a final solvent ratio of approximately 10:1 (toluene:water). The final concentration should be ~0.1 M with respect to the starting bromide.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol uses a modern pre-catalyst for improved reliability.[11]

  • Add this compound (1 equiv.), BrettPhos G3 pre-catalyst (0.02 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (to ~0.2 M) followed by morpholine (1.2 equiv.) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 6-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Zick, M. E., & Düfert, M. A. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.
  • NIH. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • ResearchGate. (n.d.). Optimization of Heck reaction conditions.
  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
  • MDPI. (n.d.).
  • Wikipedia. (n.d.).
  • Chemical Science (RSC Publishing). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
  • Chemical Science (RSC Publishing). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • BenchChem. (n.d.). comparing the efficacy of different catalysts for 3-bromoquinoline coupling. BenchChem.
  • Reddit. (2018).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.
  • BenchChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific LLC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

Sources

Troubleshooting guide for the synthesis of substituted isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Isoquinolines

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for the synthesis of substituted isoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic scaffold. Isoquinoline derivatives are foundational in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities[1][2]. However, their synthesis can be challenging.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting the most common and complex issues encountered during synthesis. We will focus on the three classical and widely used methods: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Part 1: General Troubleshooting & FAQs

Before delving into specific reaction types, let's address foundational issues that can impact any synthesis.

Q: My reaction is sluggish or failing, even though I'm following a published procedure. What are the first things I should check?

A: The two most common culprits for failure in these reactions are the purity of starting materials and the presence of moisture.

  • Starting Material Integrity: Verify the purity of your β-arylethylamine, amide, or benzaldehyde starting materials. Impurities can interfere with catalysts and promote side reactions. If the material is old, consider purification by distillation or recrystallization before use.

  • Anhydrous Conditions: The dehydrating agents and acid catalysts used in many isoquinoline syntheses (e.g., POCl₃, P₂O₅, strong acids) are extremely sensitive to moisture[3]. Ensure all glassware is rigorously flame- or oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Solvents should be freshly distilled from an appropriate drying agent.

Part 2: The Bischler-Napieralski Reaction

This reaction is a powerful method for creating 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides, which can then be oxidized to the aromatic isoquinoline[4][5].

Q1: My Bischler-Napieralski reaction is failing or giving very low yields. What are the common culprits?

A: Low yields in this reaction typically stem from three key factors: electronics of the aromatic ring, potency of the dehydrating agent, and reaction conditions[6].

  • Deactivated Aromatic Ring: This is an electrophilic aromatic substitution reaction. It is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) will significantly hinder or completely prevent the cyclization. The reaction is most effective with electron-donating groups (e.g., -OCH₃, -CH₃) on the benzene ring, which stabilize the cationic intermediate formed during cyclization[6][7].

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough. In these cases, a more potent system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, is required to drive the reaction to completion[4][6].

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures can lead to decomposition and tar formation. Monitor the reaction closely by TLC to avoid over-heating or prolonged reaction times[6].

Q2: I'm observing a significant amount of a styrene-like byproduct. What is it and how can I prevent it?

A: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis and points to a competitive pathway known as the retro-Ritter reaction [6][8]. The nitrilium ion intermediate, which is key for the cyclization, can instead fragment to form a stable styrene derivative, especially if the resulting double bond is highly conjugated[5].

Mitigation Strategies:

  • Lower Reaction Temperature: This side reaction is more prevalent at higher temperatures. Use the minimum effective temperature required for cyclization.

  • Use a Nitrile Solvent: Employing a solvent like acetonitrile can shift the reaction equilibrium away from the retro-Ritter products[5][6].

  • Switch to Milder Conditions: Modern protocols, such as using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine, allow the reaction to proceed at lower temperatures (e.g., 0 °C to room temperature), which can suppress this side reaction[6].

Q3: Are there milder, more modern alternatives to the classical POCl₃ conditions?

A: Yes. For acid-sensitive or complex substrates, the classical high-temperature conditions with POCl₃ can be too harsh. A highly effective modern protocol involves the use of triflic anhydride (Tf₂O) and a mild base.

This method activates the amide at low temperatures, generating a highly electrophilic intermediate that cyclizes efficiently without the need for aggressive heating[6]. This approach is often higher yielding and compatible with a broader range of functional groups.

Table 1: Comparison of Bischler-Napieralski Reaction Conditions
ParameterClassical ConditionsModern (Movassaghi) Protocol
Dehydrating Agent POCl₃, P₂O₅/POCl₃, PPATriflic Anhydride (Tf₂O)
Base/Additive None2-Chloropyridine or other non-nucleophilic base
Solvent Toluene, Xylene, or neatDichloromethane (DCM), Acetonitrile (ACN)
Temperature 80-140 °C (Reflux)-20 °C to Room Temperature
Advantages Inexpensive reagentsHigher yields, broader substrate scope, milder conditions
Disadvantages Harsh, can lead to side reactions/decompositionMore expensive reagents
Experimental Protocol: Mild Bischler-Napieralski Cyclodehydration[6]
  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 2-chloropyridine (2.0 equiv) to the solution.

  • Cool the mixture to -20 °C.

  • Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.

  • Stir the reaction at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Monitor reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Perform a standard aqueous work-up and purify the crude product by flash column chromatography.

Bischler_Napieralski Bischler-Napieralski Mechanism & Side Reaction cluster_main Desired Cyclization Pathway cluster_side Retro-Ritter Side Reaction Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium + POCl₃ - H₂O Dihydroisoquinoline 3,4-Dihydroisoquinoline Nitrilium->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution Nitrilium_side Nitrilium Ion Intermediate Styrene Styrene Byproduct Nitrilium_side->Styrene Fragmentation (High Temp) caption Mechanism showing the desired cyclization vs. the retro-Ritter side reaction.

Caption: Mechanism showing the desired cyclization vs. the retro-Ritter side reaction.

Part 3: The Pictet-Spengler Reaction

This reaction forms a tetrahydroisoquinoline by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. It is a biosynthetic cornerstone and widely used in alkaloid synthesis.

Q1: My Pictet-Spengler cyclization isn't working. How critical is the electronic nature of the aromatic ring?

A: Extremely critical. Similar to the Bischler-Napieralski reaction, the Pictet-Spengler is an intramolecular electrophilic aromatic substitution. The reaction proceeds readily with electron-rich aromatic systems, such as indoles or phenols. For less nucleophilic rings, like a simple phenyl group, the reaction requires harsher conditions (stronger acid, higher temperatures) and often gives poor yields. The presence of at least one strong electron-donating group (e.g., -OH, -OCH₃) ortho or para to the site of cyclization is often essential for success under mild conditions.

Q2: What is the role of the acid catalyst and how do I choose the right one?

A: The acid catalyst is crucial for activating the carbonyl group and forming the key electrophilic species: the iminium ion. The initially formed imine is generally not electrophilic enough to cyclize onto the aromatic ring. Protonation by the acid generates the much more reactive iminium ion, which drives the ring closure.

  • For Activated Rings: Mild acids like acetic acid or catalytic trifluoroacetic acid (TFA) at room temperature or with gentle heating are often sufficient.

  • For Deactivated Rings: Stronger acids like concentrated HCl or H₂SO₄ and higher temperatures are necessary, though this can lead to side products.

Q3: My reaction is slow or incomplete. What parameters can I adjust?

A: If your substrate is suitable (i.e., has activating groups) but the reaction is still problematic, consider the following optimizations:

  • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often increase the rate of cyclization without causing significant decomposition.

  • Solvent: While protic solvents are common, aprotic solvents can sometimes give superior yields. Toluene or dichloromethane are good alternatives to explore.

  • Concentration: Ensure the reaction is not too dilute. Higher concentrations can favor the intramolecular cyclization.

  • Aldehyde Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the aldehyde can help drive the initial imine formation to completion.

Pictet_Spengler Pictet-Spengler Reaction Mechanism Amine β-Arylethylamine Imine Imine Amine->Imine Condensation - H₂O Aldehyde Aldehyde/ Ketone Iminium Iminium Ion (Key Electrophile) Imine->Iminium + H⁺ (Acid Catalyst) Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Electrophilic Attack Product Tetrahydro- isoquinoline Spirocycle->Product Rearomatization - H⁺ caption Key steps in the acid-catalyzed Pictet-Spengler reaction. Pomeranz_Fritsch Pomeranz-Fritsch Reaction Mechanism Benzaldehyde Benzaldehyde SchiffBase Benzalaminoacetal (Schiff Base) Benzaldehyde->SchiffBase Condensation Aminoacetal 2,2-Dialkoxy- ethylamine Carbocation1 Intermediate Carbocation SchiffBase->Carbocation1 + H⁺ - ROH CyclizedInt Cyclized Intermediate Carbocation1->CyclizedInt Electrophilic Attack Product Isoquinoline CyclizedInt->Product - ROH - H⁺ caption Acid-catalyzed formation of isoquinoline via the Pomeranz-Fritsch reaction.

Caption: Acid-catalyzed formation of isoquinoline via the Pomeranz-Fritsch reaction.

Part 5: Purification & Characterization FAQs

Q: What are the best practices for purifying substituted isoquinolines?

A: Substituted isoquinolines are basic compounds, a property that can be exploited during purification.

  • Column Chromatography: This is the most common method. Use silica gel with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate. To prevent streaking of the basic product on the acidic silica, it is highly recommended to add a small amount of triethylamine (~1%) to the eluent.

  • Acid-Base Extraction: For crude mixtures, an acid-base workup can be very effective. Dissolve the crude material in an organic solvent (e.g., DCM or ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The basic isoquinoline will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or Na₂CO₃ and re-extract the purified product back into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can provide highly pure material.

References

  • Verma, A., & Kumar, S. (2017). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmaceutical and Life Sciences, 5(7), 128-143.

  • BenchChem. (2025). Troubleshooting low yields in the Bischler-Napieralski cyclization for isoquinolines. BenchChem Technical Support.

  • Kaur, N. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

  • Wikipedia. (2023). Pictet–Spengler reaction. In Wikipedia.

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia.

  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports.

  • BenchChem. (2025). Optimizing reaction conditions for the chemical synthesis of (-)-Stylopine. BenchChem Technical Support.

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry.

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Name-Reaction.com.

  • BenchChem. (2025). Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines. BenchChem Technical Support.

  • Organic Chemistry Reaction. (n.d.). Pomeranz-Fritsch Reaction. organic-chemistry-reaction.com.

  • Wikipedia. (2023). Pomeranz–Fritsch reaction. In Wikipedia.

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific.

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. organic-chemistry.org.

  • Unspecified Source. (n.d.). Isoquinoline. Scanned Document.

  • Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia.

  • ResearchGate. (n.d.). Optimisation of reaction conditions. ResearchGate.

  • Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction. Thermo Fisher Scientific.

  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. quimicaorganica.org.

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Grokipedia.

  • Unspecified Source. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.

  • Johnson, J. S., & Vidulova, D. B. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH.

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. organicreactions.org.

  • The Reaction Notebook. (n.d.). Pictet-Spengler Reaction - Common Conditions. The Reaction Notebook.

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. J&K Scientific.

  • Unspecified Source. (n.d.). Preparation and Properties of Isoquinoline.

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. organic-chemistry.org.

  • Singh, A. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Indian Chemical Society.

  • d'Augusta, T. M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH.

  • Wikipedia. (2023). Isoquinoline. In Wikipedia.

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction. NROChemistry.

  • Chem-Station Int. Ed. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. chem-station.com.

  • YouTube. (2019). Bischler Napieralski Reaction Mechanism Application/ Synthesis of Isoquinoline IIT JAM CSIR NET GATE.

  • Organic Chemistry Portal. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. organic-chemistry.org.

  • ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate.

Sources

Technical Support Center: Purification of Isoquinoline Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of isoquinoline carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The following question-and-answer format provides in-depth, field-proven insights and troubleshooting strategies to ensure the successful isolation of your target molecules.

Frequently Asked Questions (FAQs)

Q1: My isoquinoline carboxylate ester is proving difficult to crystallize. It keeps "oiling out." What are the primary causes and how can I fix this?

A: "Oiling out," where the compound separates as a liquid rather than a solid, is a common frustration during recrystallization. This typically occurs when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.

Core Directive for Troubleshooting:

  • Solvent System Modification: The choice of solvent is critical. An ideal solvent should dissolve your ester when hot but not at room temperature.[1] If your compound is oily, consider a two-solvent system.[1] For instance, dissolve the ester in a minimal amount of a "good" solvent (like dichloromethane or ethyl acetate) where it is highly soluble, and then slowly add a "poor" solvent (like hexanes or pentane) until turbidity persists.[2] Heating this mixture to get a clear solution and then allowing it to cool slowly can promote crystal formation.

  • Temperature Control: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool to room temperature slowly before transferring it to an ice bath.[2]

  • Inducing Crystallization: If crystals are reluctant to form, you can try several techniques:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. These microscopic scratches can provide nucleation sites for crystal growth.[2]

    • Seeding: Introduce a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[2]

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific issues you may encounter during the purification workflow.

Scenario 1: Persistent Colored Impurities in the Final Product

Q: I've successfully crystallized my isoquinoline carboxylate ester, but it retains a persistent yellow or brown color. How can I remove these impurities?

A: Colored impurities are often highly conjugated organic molecules. Activated charcoal is a highly effective agent for their removal.

Protocol for Decolorization:

  • Dissolution: Dissolve your crude ester in the minimum amount of a suitable hot recrystallization solvent.

  • Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Be cautious as the solution may bump.

  • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then quickly filter it through a pre-warmed funnel containing fluted filter paper to remove the charcoal.[2] The filtrate should be colorless or significantly lighter in color.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

Scenario 2: Co-elution of Starting Materials or Byproducts during Flash Chromatography

Q: I'm using flash column chromatography to purify my isoquinoline carboxylate ester, but a closely related impurity is co-eluting with my product. How can I improve the separation?

A: Achieving good separation of structurally similar compounds requires careful optimization of your chromatographic conditions. Isoquinoline derivatives, being basic, can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

Strategies for Improved Resolution:

  • Solvent System Optimization:

    • A standard starting point for compounds of "normal" polarity is a mixture of ethyl acetate and hexanes.[3] For more polar isoquinoline esters, a methanol/dichloromethane system may be more effective.[3]

    • To improve separation, a shallow gradient elution is often more effective than an isocratic one. Start with a low polarity mobile phase and gradually increase the polarity.

  • TLC as a Predictive Tool: Before running a column, meticulously develop a TLC solvent system that provides a clear separation between your product and the impurity, with the product having an Rf value between 0.2 and 0.4.

  • Neutralizing the Stationary Phase: To mitigate the acidity of silica gel, you can add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your mobile phase. This can significantly improve the peak shape of basic compounds.[3]

  • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.[4] For highly polar compounds, reversed-phase (C18) or hydrophilic interaction liquid chromatography (HILIC) columns might be necessary.[5]

Visualizing the Workflow: Troubleshooting Flash Chromatography

start Co-elution Observed in Flash Chromatography check_rf Is product Rf between 0.2-0.4 on TLC? start->check_rf optimize_solvent Optimize TLC Solvent System (e.g., shallow gradient, different solvents) check_rf->optimize_solvent No check_tailing Is peak tailing observed? check_rf->check_tailing Yes optimize_solvent->check_rf add_base Add Triethylamine (0.1-1%) to Eluent check_tailing->add_base Yes change_stationary_phase Consider Alternative Stationary Phase (Alumina, C18, HILIC) check_tailing->change_stationary_phase No, but still co-eluting success Improved Separation Achieved add_base->success change_stationary_phase->success start Crude Product with Metal Catalyst dissolve Dissolve in Organic Solvent start->dissolve add_scavenger Add Metal Scavenger (e.g., Amorphous Silica) dissolve->add_scavenger heat Heat and Stir add_scavenger->heat filter Filter to Remove Scavenger heat->filter analyze Analyze Filtrate for Metal Content (e.g., ICP-MS) filter->analyze purified_product Purified Product (<5 ppm Metal) analyze->purified_product

Sources

Technical Support Center: Analysis of Ethyl 7-bromoisoquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for identifying byproducts in the synthesis of Ethyl 7-bromoisoquinoline-3-carboxylate by LC-MS. As a Senior Application Scientist, this guide is structured to move from general problems to specific solutions, explaining the causality behind experimental choices to ensure both scientific integrity and practical success.

This guide addresses common challenges encountered during the LC-MS analysis of this compound synthesis, focusing on the identification of unknown peaks and potential byproducts.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Results

Question: My LC-MS chromatogram shows multiple peaks besides my desired product. What are the likely sources of these impurities?

Answer: The presence of unexpected peaks is a common issue in synthetic chemistry. These impurities can generally be categorized into three main groups:

  • Reaction-Related Impurities: These are substances generated during the chemical synthesis itself. They include unreacted starting materials, intermediates, and byproducts from side reactions. For isoquinoline synthesis, particularly via methods like the Bischler-Napieralski or Pomeranz-Fritsch reactions, these can be significant.[1][2]

  • Solvent and Reagent Artifacts: Impurities originating from solvents, reagents, or catalysts used in the reaction or sample preparation. This can include stabilizers in solvents or degradation products.

  • LC-MS System Artifacts: Peaks that are not true sample components but are generated by the analytical system. This category includes solvent adducts (e.g., sodium, potassium), plasticizers leached from vials or tubing, and carryover from previous injections.[3][4]

To begin troubleshooting, it's crucial to systematically determine the origin of each peak, as detailed in the workflow below.

Question: What specific byproducts should I anticipate from the synthesis of an isoquinoline derivative like this compound?

Answer: The expected byproducts are highly dependent on the synthetic route. A common strategy for building the isoquinoline core is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide followed by an oxidation step.[5][6][7][8][9]

Based on this, you should look for:

  • Unreacted Starting Materials: The acylated β-phenylethylamine precursor.

  • Incomplete Oxidation Product: The 3,4-dihydroisoquinoline intermediate is a very common byproduct if the oxidation step is not driven to completion.[1][10]

  • Side-Reaction Products: The Bischler-Napieralski reaction is known to have a major side reaction, a retro-Ritter reaction, which can produce styrene-type byproducts.[5][6]

  • Isomeric Byproducts: If the starting materials were not isomerically pure, or if the cyclization reaction is not perfectly regioselective, you may form other bromo-substituted isoquinoline isomers.[7]

The table below summarizes potential reaction-related byproducts.

Potential Byproduct Expected Mass vs. Product Plausible Cause Identification Tip
3,4-Dihydro Intermediate+2 DaIncomplete oxidation of the dihydroisoquinoline formed after cyclization.Look for a peak with m/z corresponding to [M+2+H]+.
Unreacted Precursor (Amide)VariesIncomplete cyclization reaction.Mass will correspond to the starting amide.
De-brominated Product-78/-80 DaReductive dehalogenation during the reaction or workup.Isotopic pattern for bromine will be absent.
Styrene-type ByproductVariesRetro-Ritter side reaction.[5][6]Mass will not correlate with simple transformations of the product.
Isomeric Product0 Da (Same Mass)Impure starting materials or lack of regioselectivity.Will likely have a different retention time but the same MS and MS/MS spectra.

Question: I see peaks at M+23, M+39, and M+18 in my mass spectrum. Are these byproducts?

Answer: It is highly unlikely that these are reaction byproducts. These signals are characteristic of adduct formation in the electrospray ionization (ESI) source, a very common phenomenon in LC-MS analysis.[11][12] Instead of associating with a proton ([M+H]+), your analyte molecule is associating with other cations present in the system.

Here is a table of common adducts observed in positive ion ESI:

Adduct Ion Mass Shift (from [M+H]+) Common Sources
[M+Na]+ +22 DaGlassware, mobile phase impurities (acetonitrile), fingerprints, sample matrix.[3][12]
[M+K]+ +38 DaGlassware, mobile phase impurities, sample matrix.[12]
[M+NH4]+ +17 DaAmmonium-based buffers (ammonium formate/acetate) in the mobile phase.
[M+CH3CN+H]+ +41 DaHigh concentrations of acetonitrile in the mobile phase.

Pro Tip: The presence of multiple adducts can split your analyte signal, reducing the sensitivity for your primary ion ([M+H]+). To mitigate this, consider using plastic vials instead of glass and adding a small amount of formic acid to the mobile phase to provide an excess of protons, which drives ionization towards the [M+H]+ species.[3][12]

Part 2: Troubleshooting and Experimental Protocols

This section provides a structured workflow and detailed protocols to help you identify unknown peaks in your LC-MS data.

The following diagram outlines a systematic approach to characterizing an unknown peak observed during the analysis of your reaction mixture.

Byproduct_Identification_Workflow start Unknown Peak Observed in LC-MS Chromatogram check_blank Step 1: Analyze a Blank (Injection of mobile phase/solvent) start->check_blank is_in_blank Is the peak present in the blank? check_blank->is_in_blank system_contaminant Conclusion: System Contaminant (e.g., solvent impurity, carryover) is_in_blank->system_contaminant Yes check_mass Step 2: Analyze the Mass Spectrum (m/z value) is_in_blank->check_mass No is_adduct Does m/z match a common adduct of a known peak? (e.g., [M+Na]+, [M+K]+) check_mass->is_adduct adduct_ion Conclusion: Adduct Ion (Not a true byproduct) is_adduct->adduct_ion Yes check_isotope Step 3: Check Isotopic Pattern is_adduct->check_isotope No is_bromo Does it show a 1:1 M and M+2 pattern? check_isotope->is_bromo non_bromo_byproduct Hypothesis: Non-Brominated Byproduct or Impurity (e.g., starting material, de-brominated product) is_bromo->non_bromo_byproduct No bromo_byproduct Hypothesis: Brominated Byproduct or Impurity (e.g., intermediate, isomer) is_bromo->bromo_byproduct Yes msms_analysis Step 4: Perform MS/MS Fragmentation Analysis non_bromo_byproduct->msms_analysis bromo_byproduct->msms_analysis compare_frags Compare fragmentation pattern to the main product msms_analysis->compare_frags final_id Step 5: Propose Structure Based on mass, isotope pattern, and fragmentation data compare_frags->final_id Bromine_Isotope_Pattern a b xaxis m/z yaxis Relative Abundance M M_label [M+H]+ M2 M2_label [M+2+H]+

Caption: Characteristic 1:1 isotopic pattern for a monobrominated compound.

Part 3: Advanced Data Interpretation

Question: I have confirmed a peak is a brominated byproduct. How can I use MS/MS fragmentation to identify its structure?

Answer: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting your selected ion and analyzing the resulting product ions. For isoquinoline alkaloids, fragmentation often involves characteristic losses of substituents from the stable ring system. [13][14][15] Workflow for MS/MS Interpretation:

  • Acquire MS/MS of Product: Perform a product ion scan on the [M+H]+ ion of your main product, this compound. Note the major fragment ions. Common losses will include the ethyl group (-28 Da, loss of C₂H₄) and the entire ester group (-73 Da, loss of C₃H₅O₂).

  • Acquire MS/MS of Byproduct: Perform a product ion scan on the [M+H]+ ion of the unknown brominated byproduct.

  • Compare Spectra:

    • If the byproduct is the 3,4-dihydro intermediate ([M+2+H]+): The fragmentation pattern will be significantly different due to the less stable, non-aromatic heterocyclic ring. You may see losses related to the saturated portion of the ring.

    • If the byproduct is an isomer: The MS/MS fragmentation pattern will likely be very similar, if not identical, to the main product. In this case, separation by chromatography (adjusting the gradient, changing the column) is the only way to distinguish them.

    • If the byproduct is from a side reaction: The fragmentation pattern will be completely different and must be interpreted from first principles to deduce the structure.

By systematically applying these workflows and protocols, researchers can efficiently move from observing an anomalous peak to confidently identifying its source and structure, leading to improved synthesis optimization and purer final compounds.

References

  • MDPI. (n.d.). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water.
  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids.
  • ResearchGate. (n.d.). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • PubMed. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
  • ACS Publications. (n.d.). Mass spectrometry in structural and stereochemical problems. CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinolines.
  • Shimadzu. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples.
  • Chromatography Online. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?.
  • Chiralizer. (2011). TIP # 115 Adduct Formation in LCMS.
  • J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • CHROMacademy. (n.d.). Controlling Na and K Adducts in LC-MS.
  • Scribd. (n.d.). Bischler Napieralski Reaction | PDF.
  • ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • ResearchGate. (2017). (PDF) Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Crossref. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
  • ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
  • Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Restek. (n.d.). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Organic Chemistry Reaction. (n.d.). Pomeranz-Fritsch Reaction.
  • Chromatography Online. (2023). Troubleshooting LC-MS.
  • (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry.
  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
  • Wikipedia. (n.d.). Isoquinoline.
  • Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways.
  • ChemicalBook. (2019). Isoquinoline - Synthesis, Applications and Scope.
  • (n.d.). Isoquinoline.
  • (n.d.). Understanding the Synthesis and Applications of 7-Bromoisoquinoline.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • MDPI. (n.d.). Mycotoxins and Beyond: Unveiling Multiple Organic Contaminants in Pet Feeds Through HRMS Suspect Screening.
  • Chemsrc. (n.d.). This compound.
  • Drinking Water Testing. (n.d.). Organic Contamination.
  • Food Standards Agency. (2018). Chemical contaminants.
  • NCBI. (n.d.). Organic Contaminants in the Environment: Challenges for the Water/Environmental Engineering Community.
  • NIH. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • (n.d.). Product Class 5: Isoquinolines.
  • Wikipedia. (n.d.). PFAS.
  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation.

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of Ethyl 7-bromoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 7-bromoisoquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] We will not only detail a reliable, validated method but also compare it against a plausible alternative to illuminate the critical thinking behind chromatographic choices. The methodologies and acceptance criteria described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines, ensuring regulatory compliance and scientific soundness.[3][4][5][6]

Section 1: The Foundation - Method Development Strategy

The objective of any analytical method is to be suitable for its intended purpose.[4][6] For the quantification of a specific compound like this compound, this means the method must be accurate, precise, and specific. Our development strategy begins with an analysis of the molecule's known properties and structure.

This compound (MW: 280.12 g/mol , Formula: C12H10BrNO2) is a heterocyclic aromatic compound.[1] Its structure suggests good retention on a reversed-phase column and strong UV absorbance, making HPLC with UV detection an ideal analytical choice.

Causality behind Initial Choices:

  • Column Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for aromatic systems. We will start here. An alternative, a Phenyl-Hexyl phase, could offer different selectivity through π-π interactions with the isoquinoline ring system, which we will explore in our comparison method.

  • Mobile Phase: A combination of a weak acid in water and an organic solvent like acetonitrile (ACN) is standard. The acid (0.1% Trifluoroacetic Acid - TFA) protonates residual silanols on the silica backbone, reducing peak tailing and ensuring sharp, symmetrical peaks. A gradient elution is chosen over isocratic to ensure any potential impurities with different polarities are eluted efficiently, providing a clean baseline and shortening the overall run time.

  • Detection Wavelength: While specific UV data for the ethyl ester is not readily published, the parent compound 7-bromoisoquinoline has absorbance maxima at 222, 260, 268, 314, and 328 nm.[2] A higher wavelength, such as 314 nm, is often chosen to enhance specificity, as fewer potential impurities or excipients are likely to absorb light in this region.

  • Sample Diluent: The diluent should be weak enough to not cause peak distortion upon injection but strong enough to fully solubilize the analyte. A mixture of the mobile phase components (e.g., 50:50 ACN:Water) is a logical and effective choice.

This systematic, science-based approach ensures that our starting point is robust, minimizing the time spent on optimization and moving us efficiently toward validation.

Section 2: The Benchmark - Validated HPLC Method (Method A)

Following optimization, the final chromatographic conditions and the subsequent validation protocol are presented below. This method was validated according to the ICH Q2(R1) guideline, which outlines the necessary tests and acceptance criteria for a quantitative assay.[7]

Table 1: Optimized Chromatographic Conditions (Method A)
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 0-10 min, 50-90% B; 10-12 min, 90% B; 12-12.1 min, 90-50% B; 12.1-15 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 314 nm
Injection Volume 10 µL
Sample Diluent 50:50 (v/v) Acetonitrile:Water
Run Time 15 minutes
Method Validation Workflow

The validation process is a structured sequence of experiments designed to demonstrate a method's reliability. The relationship between these steps ensures that each parameter is built upon a foundation of established performance.

G cluster_validation Validation Parameters MethodDev Method Development & Optimization Specificity Specificity/ Selectivity MethodDev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Linearity->Limits Range->Accuracy Range->Precision Accuracy->Precision Robustness Robustness Precision->Robustness SystemSuitability System Suitability (Routine Use) Robustness->SystemSuitability

Caption: Workflow for HPLC method validation, from development to routine application.

Experimental Protocols and Results

Purpose: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, without interference from other components like impurities, degradation products, or matrix components.[4][6]

Protocol:

  • Inject the sample diluent (blank) to ensure no peaks at the analyte's retention time.

  • Prepare a solution of this compound reference standard and inject to determine its retention time.

  • Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

  • Inject the stressed samples and assess the peak purity of the analyte peak using a photodiode array (PDA) detector. Ensure the main peak is resolved from all degradation product peaks (Resolution > 2.0).

Results: The method proved to be specific. The blank injection showed no interfering peaks. In stressed samples, all degradation products were well-resolved from the parent analyte peak, and peak purity analysis confirmed the homogeneity of the analyte peak.

Purpose: To establish that the method's response is directly proportional to the concentration of the analyte over a given range.

Protocol:

  • Prepare a series of at least five calibration standards from a stock solution, spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Results:

ParameterAcceptance CriterionResult
Concentration RangeN/A50-150 µg/mL
Correlation Coefficient (R²)≥ 0.9990.9998
Y-interceptClose to zeroMinimal

Purpose: To confirm the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[6]

Protocol: The range is confirmed by the successful data from the linearity, accuracy, and precision experiments.

Results: The validated range for this method was established as 50 µg/mL to 150 µg/mL.

Purpose: To determine the closeness of the measured value to the true value. It is assessed by recovery studies.

Protocol:

  • Prepare samples in triplicate at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo mixture.

  • Analyze these samples and calculate the percentage recovery. Percentage Recovery = (Measured Concentration / Nominal Concentration) x 100

Results:

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80%99.5%0.8%98.0 - 102.0% Recovery; RSD ≤ 2.0%
100%100.3%0.6%98.0 - 102.0% Recovery; RSD ≤ 2.0%
120%101.1%0.7%98.0 - 102.0% Recovery; RSD ≤ 2.0%

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[7]

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Results:

Precision Level%RSDAcceptance Criterion
Repeatability (n=6)0.7%RSD ≤ 2.0%
Intermediate Precision (n=6)1.1%RSD ≤ 2.0%

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 x (Standard Deviation of the Intercept / Slope)

Results:

ParameterResult
LOD0.15 µg/mL
LOQ0.45 µg/mL

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol:

  • Vary critical parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., % ACN ± 2%)

  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

Results: The method was found to be robust. Minor variations in the tested parameters did not significantly impact the chromatographic performance or the quantitative results. System suitability parameters remained within acceptance criteria across all conditions.

Section 3: The Comparison - An Alternative Method (Method B)

To provide context for our validated method, we present a comparison with a plausible alternative (Method B). This method utilizes a different column chemistry (Phenyl-Hexyl) and mobile phase modifier (formic acid), which is more compatible with mass spectrometry.

Table 2: Comparison of Method A vs. Method B
ParameterMethod A (Validated)Method B (Alternative)Rationale for Comparison
Column Zorbax Eclipse Plus C18Phenomenex Kinetex Phenyl-HexylCompares standard hydrophobic retention (C18) with mixed-mode retention including π-π interactions (Phenyl-Hexyl).
Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)TFA provides excellent peak shape but can cause ion suppression in LC-MS. FA is a softer modifier, better for MS.
Run Time 15 minutes18 minutesThe Phenyl-Hexyl column required a longer gradient to achieve similar resolution of impurities.
Peak Tailing Factor 1.11.4TFA is a stronger ion-pairing agent, leading to more symmetrical peaks for this basic compound.
Resolution (from nearest impurity) 3.52.8The C18 phase provided superior selectivity for the critical impurity pair in this specific case.
Sensitivity (LOQ) 0.45 µg/mL0.60 µg/mLThe sharper peaks obtained with Method A resulted in a better signal-to-noise ratio.

Section 4: Discussion & Field Insights

The validation data confirms that Method A is a precise, accurate, specific, and robust procedure for the quantification of this compound. It meets all predefined acceptance criteria based on ICH guidelines.[3]

The comparison with Method B highlights critical decision-making points in method development. While Method B is a viable approach and would be preferable if the assay required subsequent transfer to an LC-MS platform (due to the use of formic acid), Method A is superior for a dedicated UV-based quality control assay. The use of TFA, while problematic for MS, provides a tangible benefit in peak shape (lower tailing factor) and, consequently, better resolution and sensitivity for this specific analyte on a standard UV detector.

This self-validating system, from specificity stress testing to robustness checks, provides a high degree of assurance that the method is fit for its intended purpose in a regulated environment.[8] The comprehensive validation package demonstrates that the procedure will consistently deliver reliable data.

G Goal Reliable Quantification Accuracy Accuracy (Closeness to True Value) Goal->Accuracy Precision Precision (Agreement of Results) Goal->Precision Specificity Specificity (Analyte Signal Purity) Goal->Specificity Linearity Linearity (Proportional Response) Accuracy->Linearity Robustness Robustness (Resists Small Changes) Accuracy->Robustness Precision->Linearity Precision->Robustness Specificity->Robustness

Caption: Inter-relationship of core validation parameters ensuring reliable quantification.

Section 5: Conclusion

This guide has detailed the successful development and comprehensive validation of a stability-indicating HPLC method for the quantification of this compound. By adhering to the stringent principles of ICH Q2(R1), we have demonstrated the method's suitability for use in a quality control environment. The comparison with an alternative method further underscores the rationale behind the selected parameters, providing a deeper understanding of the chromatographic process. This validated method stands as a reliable tool for researchers, scientists, and drug development professionals, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • LookChem. (n.d.). Cas 660830-62-6, this compound. [Link]

  • PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. [Link]

  • Chemsrc. (n.d.). This compound | CAS#:660830-62-6. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Sunway Pharm Ltd. (n.d.). This compound - CAS:660830-62-6. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (2020). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. [Link]

  • MDPI. (2020). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • ResearchGate. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. [Link]

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • U.S. Food and Drug Administration. (2014). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]

  • ResearchGate. (2019). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • Der Pharma Chemica. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

  • PubMed. (2009). Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. [Link]

  • National Center for Biotechnology Information. (2012). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). [Link]

  • Regulations.gov. (2014). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

Sources

A Comparative Guide to Purity Determination: Ethyl 7-bromoisoquinoline-3-carboxylate by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of purity for Active Pharmaceutical Ingredients (APIs) is not merely a regulatory hurdle but a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Ethyl 7-bromoisoquinoline-3-carboxylate, a key building block in synthetic chemistry. We will explore the fundamental principles of qNMR, contrast it with traditional chromatographic methods, and provide a robust, field-proven experimental protocol.

The Imperative of Purity and the Rise of qNMR

This compound (CAS: 660830-62-6) is a heterocyclic compound whose purity is paramount for its intended downstream applications.[1][2] Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields, and potentially introduce toxicological risks in a final drug product.

Traditionally, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis.[3][4] These methods rely on the physical separation of components in a mixture followed by detection, often by UV-Vis spectroscopy. However, a significant limitation is that the detector response can vary dramatically between the main compound and its impurities, necessitating the synthesis and qualification of a reference standard for each impurity to achieve accurate quantification.[4][5]

This is where qNMR emerges as a powerful and elegant solution. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][6] This universal response allows qNMR to function as a primary ratio method, enabling the direct quantification of an analyte against a single, unrelated, and well-characterized internal standard.[5][7][8] This capability has led to its recognition by major pharmacopeias and regulatory bodies as a primary analytical method for assigning purity values with SI traceability.[7][9]

qNMR vs. Chromatographic Methods: A Head-to-Head Comparison

The choice of an analytical technique depends on the specific requirements of the analysis. While chromatographic methods are excellent for separation and detection of trace impurities, qNMR offers unparalleled accuracy in absolute quantification without the need for identical reference standards.[7]

ParameterQuantitative NMR (qNMR)HPLC / GC
Principle Direct proportionality between signal integral and molar concentration. A primary ratio method.[5][7]Physical separation of components followed by detection. Quantification is typically based on peak area relative to a standard.
Reference Standard Requires a single, high-purity internal standard (structurally unrelated to the analyte).[8][10]Requires a qualified reference standard of the analyte itself. For accurate impurity quantification, individual standards for each impurity are needed.[4]
Accuracy & Precision High accuracy and precision (RSD < 1% achievable).[7][11] Considered a potential primary method.[9]High precision, but accuracy is dependent on the purity and availability of the reference standard(s).
Information Provided Provides both quantitative data and unambiguous structural information in a single experiment.[5]Primarily quantitative data. Structural information requires hyphenation with mass spectrometry (LC-MS, GC-MS).
Sample Throughput Relatively fast, with analysis times often under 30 minutes per sample.[12]Moderate to high, with typical run times of 20-40 minutes, but method development can be time-consuming.[3]
Sensitivity Generally less sensitive than chromatographic methods, with detection limits often in the µg/mL range.[3]High sensitivity, capable of detecting impurities at ng/mL or even lower levels.[3]
"Green" Chemistry Minimal solvent consumption (typically <1 mL of deuterated solvent per sample).[13]Higher solvent consumption, contributing to chemical waste.
Destructiveness Non-destructive; the sample can be recovered for further analysis.[8]Destructive.

Experimental Protocol: qNMR Purity of this compound

This protocol details a validated system for determining the mass fraction purity of this compound.

Objective

To determine the absolute purity (% w/w) of a batch of this compound using ¹H qNMR with an internal standard.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (this compound) dissolve Dissolve both in a precise volume of deuterated solvent (DMSO-d6) in a volumetric flask weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr Acquire ¹H NMR Spectrum (Set quantitative parameters, e.g., D1 > 5*T1) transfer->nmr process Apply Fourier Transform, Phase and Baseline Correction nmr->process integrate Integrate selected signals for Analyte and Internal Standard process->integrate calculate Calculate Purity using the qNMR equation integrate->calculate G cluster_val ICH Validation Parameters qnmr Validated qNMR Method specificity Specificity qnmr->specificity linearity Linearity qnmr->linearity accuracy Accuracy qnmr->accuracy precision Precision (Repeatability & Intermediate) qnmr->precision range Range qnmr->range robustness Robustness qnmr->robustness

Caption: Key parameters for the validation of a qNMR analytical method.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, IS, solvent). This is inherent to NMR's high resolution.

  • Linearity: Demonstrated by preparing samples at different concentrations and showing the response is linear.

  • Accuracy: Assessed by analyzing a sample with a known purity (e.g., a certified reference material) or by spike/recovery experiments.

  • Precision: The closeness of agreement between a series of measurements, assessed at repeatability (same conditions, short interval) and intermediate precision (different days, analysts, etc.) levels.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

  • Robustness: The ability to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, relaxation delay).

Conclusion

Quantitative NMR has established itself as an indispensable tool in pharmaceutical analysis for its accuracy, efficiency, and the wealth of information it provides. [7][14][15]For the purity determination of this compound, qNMR offers a distinct advantage over traditional chromatographic techniques by providing a direct, absolute measure of purity without the need for an analyte-specific reference standard. Its non-destructive nature and low solvent consumption further align it with the principles of green analytical chemistry. [13]By following a robust and validated protocol, researchers and drug development professionals can have the highest confidence in their purity assignments, ensuring the quality and integrity of their materials from early development through to quality control.

References

  • Vertex AI Search. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • ResolveMass Laboratories Inc. (2025, June 8). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR).
  • Chemistry For Everyone. (2025, August 7). What Is Quantitative NMR (qNMR)?. YouTube.
  • BIPM. (n.d.). qNMR.
  • Eurisotop. (n.d.). Standards for qNMR.
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?.
  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
  • Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.
  • Bentham Science Publishers. (2024, November 1). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control.
  • ACS Publications. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Benchchem. (n.d.). A Comparative Guide to the Purity Validation of 7-Hydroxyheptan-2-one by GC-MS and NMR Spectroscopy.
  • ResearchGate. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • ChemicalBook. (2025, July 24). This compound.
  • J-Stage. (2024, April 1). The Applications of qNMR in Drug Quality Control.
  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Chemsrc. (2025, August 25). This compound.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Emery Pharma. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.

Sources

The Strategic Chemist's Guide to Bromo-Isoquinolines: A Comparative Analysis of Isomeric Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, particularly within pharmaceutical and materials science research, the isoquinoline scaffold stands as a cornerstone of innovation. Its presence in a vast array of bioactive molecules and functional materials underscores the importance of understanding the nuanced reactivity of its derivatives. Among these, bromo-isoquinolines are invaluable building blocks, offering a versatile handle for molecular elaboration through a variety of cross-coupling and substitution reactions.

This guide provides an in-depth comparative analysis of the reactivity of 7-bromo-isoquinoline and its other positional isomers. By examining the electronic and steric factors that govern their behavior in key synthetic transformations, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies, ultimately accelerating the pace of discovery.

The Isoquinoline Core: A Landscape of Electronic Diversity

The reactivity of a bromo-isoquinoline isomer is intrinsically linked to the electronic environment of the carbon atom bearing the bromine substituent. The isoquinoline ring system, a fusion of a benzene and a pyridine ring, exhibits a complex interplay of electron-donating and electron-withdrawing effects.[1][2][3] The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at positions C1 and C3.[4] Conversely, the benzene ring is more susceptible to electrophilic attack, typically at positions C5 and C8.[5]

This electronic landscape dictates the ease with which the C-Br bond can be cleaved in palladium-catalyzed cross-coupling reactions and the susceptibility of the carbon atom to nucleophilic attack. The position of the bromine atom, therefore, becomes a critical determinant of an isomer's synthetic utility.

Caption: Numbering of the isoquinoline ring system.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of bromo-isoquinoline isomers in these transformations is primarily governed by the ease of the oxidative addition step, where the palladium catalyst inserts into the C-Br bond. This step is influenced by the electron density at the carbon atom and any steric hindrance around the reaction site.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and vinyl-substituted isoquinolines. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl, reflecting the bond dissociation energies.[6][7] Within the bromo-isoquinoline series, isomers with the bromine on the electron-deficient pyridine ring (positions 1, 3, and 4) are generally more reactive than those with the bromine on the more electron-rich benzene ring (positions 5, 6, 7, and 8).

IsomerRelative ReactivityTypical Reaction ConditionsObserved Yields
1-Bromo HighPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80-100 °CGood to Excellent
3-Bromo HighPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90-110 °C[8]Good to Excellent[9]
4-Bromo Moderate to HighPd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 60-100 °CGood
5-Bromo ModeratePd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 100 °CModerate to Good[10]
6-Bromo ModeratePd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90-110 °C[11]Good[6]
7-Bromo ModeratePd(OAc)₂, P(o-tol)₃, Na₂CO₃, DME/H₂O, 90 °CGood[12]
8-Bromo Low to ModeratePd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100-120 °CModerate

Analysis: 1-Bromo and 3-bromo-isoquinoline exhibit the highest reactivity due to the strong electron-withdrawing effect of the adjacent nitrogen atom, which facilitates oxidative addition. 4-Bromo-isoquinoline is also quite reactive. Isomers with the bromine on the benzene ring (5-, 6-, 7-, and 8-bromo) are generally less reactive and may require more forcing conditions (higher temperatures, stronger bases, or more sophisticated catalyst systems) to achieve good yields. 7-Bromo-isoquinoline shows moderate reactivity, comparable to the 5- and 6-bromo isomers. The 8-bromo isomer is often the least reactive, likely due to a combination of electronic effects and potential steric hindrance from the peri-position relative to the nitrogen.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination allows for the formation of valuable arylamine derivatives of isoquinoline.[13] The reactivity trends in this reaction generally mirror those observed in Suzuki coupling, with C-Br bonds on the pyridine ring being more susceptible to amination.

IsomerRelative ReactivityTypical Reaction ConditionsObserved Yields
1-Bromo HighPd₂(dba)₃, BINAP, NaOtBu, Toluene, 80-100 °CGood to Excellent
3-Bromo HighPd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C[14]Good
4-Bromo Moderate to HighPd(OAc)₂, RuPhos, K₃PO₄, Toluene, 100 °CGood
5-Bromo ModeratePd₂(dba)₃, BINAP, NaOtBu, Toluene, 100-110 °C[10]Moderate to Good
6-Bromo ModeratePd(dba)₂, BINAP, Cs₂CO₃, THF, reflux[15][16]Good to Excellent[17]
7-Bromo ModeratePd₂(dba)₃, XPhos, K₃PO₄, Toluene, 100 °CGood[18]
8-Bromo Low to ModeratePd₂(dba)₃, DavePhos, NaOtBu, Dioxane, 110 °CModerate

Analysis: Similar to the Suzuki coupling, the 1- and 3-bromo isomers are highly reactive in the Buchwald-Hartwig amination. The 6- and 7-bromo isomers exhibit moderate reactivity and are commonly used substrates in this reaction.[15][18][19][20] The 8-bromo isomer generally requires more specialized ligands and harsher conditions to achieve efficient coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for introducing alkynyl groups onto the isoquinoline core, which are valuable for further transformations and for the synthesis of conjugated materials.[21][22] The reactivity of bromo-isoquinolines in the Sonogashira reaction follows a similar trend to other palladium-catalyzed couplings.[23][24][25]

IsomerRelative ReactivityTypical Reaction ConditionsObserved Yields
1-Bromo HighPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt to 60 °CGood to Excellent
3-Bromo HighPd(PPh₃)₄, CuI, Et₃N, DMF, 80 °CGood
4-Bromo Moderate to HighPd(PPh₃)₂Cl₂, CuI, i-Pr₂NH, THF, 60 °CGood
5-Bromo ModeratePd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80-100 °C[10]Moderate to Good
6-Bromo ModeratePdCl₂(PPh₃)₂, CuI, TEA, THF/DMF, 50-80 °C[26]Good
7-Bromo ModeratePd(PPh₃)₄, CuI, Et₃N, DMF, 90 °CGood[12]
8-Bromo Low to ModeratePd(OAc)₂, XPhos, CuI, Cs₂CO₃, Dioxane, 100 °CModerate

Analysis: The C1 and C3 positions are highly activated towards Sonogashira coupling. The isomers with bromine on the benzene ring, including 7-bromo-isoquinoline, generally show moderate reactivity and require heating to achieve good conversion. Again, the 8-bromo isomer tends to be the most challenging substrate.

Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Paradigm

Nucleophilic aromatic substitution (SNAr) operates under a different mechanistic principle than palladium-catalyzed cross-coupling reactions.[4][27][28] In SNAr, the rate-determining step is the attack of a nucleophile on the electron-deficient aromatic ring to form a Meisenheimer complex. Therefore, the presence of electron-withdrawing groups ortho and para to the leaving group significantly enhances the reaction rate.

In the context of bromo-isoquinolines, the nitrogen atom acts as a powerful electron-withdrawing group. This makes the pyridine ring significantly more susceptible to SNAr than the benzene ring.

IsomerRelative ReactivityRationale
1-Bromo Very HighThe bromine is ortho to the ring nitrogen, which strongly activates this position for nucleophilic attack.
3-Bromo HighThe bromine is para to the ring nitrogen, leading to significant activation.
4-Bromo LowThe bromine is meta to the ring nitrogen, and thus not strongly activated.
5-Bromo Very LowThe bromine is on the electron-rich benzene ring and not activated by the nitrogen.
6-Bromo Very LowThe bromine is on the electron-rich benzene ring and not activated by the nitrogen.
7-Bromo Very LowThe bromine is on the electron-rich benzene ring and not activated by the nitrogen.[18]
8-Bromo Very LowThe bromine is on the electron-rich benzene ring and not activated by the nitrogen.

Analysis: 1-Bromo- and 3-bromo-isoquinoline are by far the most reactive isomers in SNAr reactions. The bromine at the C1 position is particularly labile. In contrast, isomers with the bromine on the benzene ring, including 7-bromo-isoquinoline, are generally unreactive towards SNAr unless additional activating groups (e.g., a nitro group) are present on the ring.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling of 7-Bromo-isoquinoline

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 7-bromo-isoquinoline with an arylboronic acid.

Materials:

  • 7-Bromo-isoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add 7-bromo-isoquinoline, the arylboronic acid, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add Pd(OAc)₂ and P(o-tol)₃ to the flask under a positive pressure of the inert gas.

  • Add degassed DME and water (typically a 4:1 to 5:1 ratio of DME:water) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow reagents Combine Reactants: 7-Bromo-isoquinoline Arylboronic acid Na2CO3 inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Catalyst System: Pd(OAc)2 P(o-tol)3 inert->catalyst solvent Add Degassed Solvents (DME/H2O) catalyst->solvent react Heat and Stir (e.g., 90 °C) solvent->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Strategic Recommendations

The reactivity of bromo-isoquinoline isomers is highly dependent on the position of the bromine atom and the nature of the chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira): The reactivity order is generally: 1- > 3- > 4- > 5- ≈ 6- ≈ 7- > 8-bromo-isoquinoline . Isomers with the bromine on the pyridine ring are significantly more reactive than those with the bromine on the benzene ring. 7-Bromo-isoquinoline exhibits moderate reactivity, making it a viable substrate, though it may require slightly more forcing conditions than the 1- and 3-isomers.

  • For Nucleophilic Aromatic Substitution (SNAr): The reactivity is dominated by the activating effect of the ring nitrogen. The order of reactivity is: 1- >> 3-bromo-isoquinoline , with all other isomers, including 7-bromo-isoquinoline, being essentially unreactive under standard SNAr conditions.

Strategic Recommendations for Researchers:

  • When seeking high reactivity in cross-coupling reactions, 1- and 3-bromo-isoquinoline are the preferred starting materials.

  • 7-Bromo-isoquinoline is a valuable and versatile intermediate of moderate reactivity, suitable for a wide range of cross-coupling reactions. Its synthesis is often straightforward, making it a practical choice for many applications.

  • For SNAr chemistry, the choice is almost exclusively limited to 1- and 3-bromo-isoquinoline .

  • When working with less reactive isomers, such as 8-bromo-isoquinoline , be prepared to screen a variety of ligands, bases, and reaction conditions to achieve optimal results.

By understanding these reactivity trends, chemists can strategically select the appropriate bromo-isoquinoline isomer and reaction conditions to efficiently construct complex molecules, thereby advancing their research in drug discovery and materials science.

References

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Bromo-Isoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic functionalization of this heterocycle is paramount for fine-tuning molecular properties and developing novel therapeutic agents. Palladium-catalyzed cross-coupling reactions represent the most robust and versatile methodology for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the isoquinoline core, particularly from readily accessible bromo-isoquinoline precursors.

This guide provides a comparative analysis of palladium catalyst systems for the most pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck. We will delve into the causality behind catalyst selection, present comparative performance data, and provide trusted experimental protocols to empower researchers in their synthetic endeavors.

Pillar 1: The Engine of Innovation - The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The generally accepted cycle involves three key stages:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-bromine bond of the isoquinoline, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation / Insertion: For C-C couplings like Suzuki-Miyaura, the coupling partner (e.g., an organoboron reagent) undergoes transmetalation, transferring its organic moiety to the palladium center. For reactions like the Heck coupling, the alkene partner inserts into the Pd-C bond.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst.

The choice of ligand is critical as it directly influences the electron density and steric environment of the palladium center, thereby modulating the efficiency of each step in this cycle.[1][2]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)L_n-X OxiAdd->PdII Trans Transmetalation (M-R) or Alkene Insertion PdII->Trans PdII_R Ar-Pd(II)L_n-R Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R Product Functionalized Isoquinoline (Ar-R) RedElim->Product ArX Bromo-isoquinoline (Ar-X) ArX->OxiAdd MR Coupling Partner (M-R) MR->Trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Pillar 2: Catalyst System Selection - A Comparative Analysis

The "catalyst system" comprises the palladium precursor and, most importantly, the ligand. We will compare three dominant classes of ligands: traditional and modern phosphines, N-heterocyclic carbenes (NHCs), and the pre-catalysts known as palladacycles.

A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating biaryl structures by coupling an aryl halide with an organoboron compound.[3] For heteroaromatic substrates like bromo-isoquinolines, catalyst selection is key to achieving high yields.[3][4]

Comparative Performance Data:

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp (°C)Approx. Yield (%)Key Insights & Rationale
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-11075-85The classical choice; reliable but may require higher temperatures and catalyst loadings.[3]
PdCl₂(dppf)K₂CO₃1,4-Dioxane80-10085-95The bidentate dppf ligand often enhances stability and prevents palladium black formation.[5]
Pd(OAc)₂ / SPhosK₃PO₄Toluene or Dioxane100>95Bulky, electron-rich biaryl phosphine ligands like SPhos excel with challenging substrates by accelerating both oxidative addition and reductive elimination.[6][7]
PEPPSI-IPrCs₂CO₃t-AmylOH100>98NHC-based catalysts are highly active due to their strong σ-donating properties, often allowing for lower catalyst loadings and faster reactions.[7]

Expertise & Experience: While Pd(PPh₃)₄ is a workhorse, its performance can be sluggish with electron-deficient heterocycles. For isoquinoline scaffolds, the move to bulky monophosphine ligands (e.g., SPhos, XPhos) or highly active NHC ligands is often necessary for high-yield, reproducible results. The stronger σ-donation from these advanced ligands facilitates the challenging oxidative addition step with the heteroaromatic bromide.[7]

B. Buchwald-Hartwig Amination: Constructing C–N Bonds

This reaction is indispensable for synthesizing aryl amines.[5] The choice of ligand is especially critical to prevent side reactions like β-hydride elimination and to promote the final C-N reductive elimination.[8]

Comparative Performance Data:

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp (°C)Approx. Yield (%)Key Insights & Rationale
Pd(OAc)₂ / BINAPNaOt-BuToluene10070-85An early generation bidentate ligand system, effective but can be limited in substrate scope.[5]
Pd₂(dba)₃ / XPhosK₂CO₃ or K₃PO₄t-BuOH or Dioxane80-110>95XPhos is a highly general and effective ligand for C-N coupling, promoting high rates for a wide range of amines and aryl bromides.[9]
Pd(OAc)₂ / RuPhosCs₂CO₃Toluene80-100>95Another excellent Buchwald-type ligand, often showing complementary reactivity to XPhos.
PEPPSI-IPrNaOt-Bu1,4-Dioxane100>90The steric bulk of the IPr ligand can be highly beneficial, often providing excellent selectivity for mono-arylation of primary amines.[10]

Expertise & Experience: For C-N bond formation, the development of sterically hindered, electron-rich dialkylbiarylphosphine ligands by Buchwald's group was a transformative event.[5][6] Ligands like XPhos and SPhos create a coordinatively unsaturated, electron-rich palladium center that dramatically accelerates the reductive elimination step, which is often the turnover-limiting step in C-N coupling.[6]

C. Sonogashira Coupling: Accessing C(sp²)–C(sp) Bonds

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using a dual palladium and copper co-catalyst system.[11]

Comparative Performance Data:

| Catalyst System (Pd Precursor / Ligand) | Co-catalyst | Base | Solvent | Temp (°C) | Approx. Yield (%) | Key Insights & Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene or DMF | RT-70 | 80-95 | The classic Sonogashira conditions; generally reliable and effective for a broad range of substrates.[12] | | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | RT | 85-95 | A common variation using a more convenient Pd(II) precursor that is reduced in situ. | | Pd(PPh₃)₄ | None (Cu-free) | TBAF / Et₃N | THF | 50 | 70-90 | Copper-free conditions can be advantageous for sensitive substrates where alkyne homocoupling (Glaser coupling) is a concern.[13] |

Expertise & Experience: The role of the copper co-catalyst is to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[11] While effective, this can lead to homocoupling of the alkyne. For complex syntheses, especially in drug development where impurity profiles are critical, developing a robust copper-free protocol can be highly beneficial.

D. Heck Reaction: Forming C(sp²)–C(sp²) Bonds with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted olefins.[14] Unlike the Suzuki reaction, it does not require pre-formation of an organometallic reagent from the alkene component.[15]

Comparative Performance Data:

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp (°C)Approx. Yield (%)Key Insights & Rationale
Pd(OAc)₂ / PPh₃NEt₃DMF or NMP100-14070-85Standard "Jeffery conditions" are often sufficient for activated alkenes like acrylates.[3]
Pd(OAc)₂ / P(o-tol)₃NEt₃Acetonitrile80-10080-90A slightly more electron-rich phosphine can improve rates and yields.
Herrmann's Catalyst (Palladacycle)NaOAcDMAc120-140>90Palladacycles are highly stable and active pre-catalysts, making them excellent for high-temperature Heck reactions and demonstrating high turnover numbers.[16]

Expertise & Experience: The Heck reaction often requires higher temperatures than other cross-coupling reactions. Catalyst stability is therefore a primary concern. Palladacycles, which are pre-activated and thermally robust, are often superior choices for demanding Heck transformations, ensuring catalyst longevity and consistent performance throughout the reaction.[16]

Pillar 3: Self-Validating Systems - Experimental Protocols

The following are generalized, reproducible starting points for the functionalization of a generic bromo-isoquinoline. Optimization of base, solvent, temperature, and concentration is recommended for each specific substrate combination.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Setup 1. Reaction Setup - Add Bromo-isoquinoline, Coupling Partner, Base, Catalyst to a dry Schlenk flask. Inert 2. Establish Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x). Setup->Inert Solvent 3. Add Degassed Solvent - Inject anhydrous, degassed solvent via syringe. Inert->Solvent Heat 4. Reaction - Heat to specified temperature with vigorous stirring. Solvent->Heat Monitor 5. Monitor Progress - Use TLC or LC-MS to track consumption of starting material. Heat->Monitor Cool 6. Cooldown & Quench - Cool to RT. - Quench with water or aq. buffer. Monitor->Cool Extract 7. Extraction - Extract with an appropriate organic solvent (e.g., EtOAc, DCM). Cool->Extract Purify 8. Purification - Dry, concentrate, and purify by column chromatography. Extract->Purify

Sources

A Comparative Guide to the Biological Activity of Ethyl 7-bromoisoquinoline-3-carboxylate and Other Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoquinoline scaffold stands out as a "privileged structure," forming the core of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1] This guide offers a comparative analysis of the biological potential of a specific derivative, Ethyl 7-bromoisoquinoline-3-carboxylate, in the context of other well-characterized isoquinolines. Due to the limited direct experimental data on this compound, this document provides a prospective analysis based on the biological activities of structurally related compounds, alongside a comprehensive review of established isoquinoline derivatives.

The Isoquinoline Scaffold: A Foundation for Diverse Biological Activity

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[1] This fundamental structure is the basis for a vast array of molecules with significant therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3] The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the isoquinoline core, influencing their pharmacokinetic and pharmacodynamic properties.[4]

Prospective Biological Profile of this compound

Direct biological activity data for this compound is not extensively available in current literature. However, by examining its structural components—the isoquinoline core, a carboxylate group at the 3-position, and a bromine atom at the 7-position—we can infer its potential pharmacological activities.

The presence of the isoquinoline-3-carboxylate moiety is particularly noteworthy. Studies on isoquinoline-3-carboxylic acid have demonstrated significant antibacterial activity against a range of plant pathogenic bacteria. This suggests that the carboxylate group at this specific position is a key determinant of its antimicrobial potential.

The bromo substituent at the 7-position is also expected to significantly influence the molecule's biological profile. Halogenation is a common strategy in medicinal chemistry to enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes. Furthermore, the position of the bromine atom can affect the molecule's interaction with biological targets.

Therefore, it is reasonable to hypothesize that this compound may exhibit anticancer and antimicrobial properties . Further empirical studies are necessary to validate these predictions and to fully elucidate the compound's mechanism of action.

Comparative Analysis with Other Isoquinoline Derivatives

To provide a framework for the potential of this compound, this section details the experimentally determined biological activities of other well-known isoquinoline derivatives.

Anticancer Activity

Many isoquinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[5][6]

Table 1: Comparative Anticancer Activity (IC50 values in µM) of Selected Isoquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
BerberineA549 (Lung)>10[3]
NoscapineMDA-MB-231 (Breast)35.8
PapaverineHeLa (Cervical)25.5
SanguinarineAsPC-1 (Pancreatic)1.5[6]
ChelerythrineBGC-823 (Gastric)3.8[6]
Antimicrobial Activity

The isoquinoline scaffold is also a key feature in many compounds with significant antimicrobial properties. These derivatives can inhibit the growth of a wide range of pathogenic bacteria and fungi.[7]

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Selected Isoquinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
BerberineStaphylococcus aureus32
HSN584Staphylococcus aureus (MRSA)4[4]
HSN739Staphylococcus aureus (MRSA)4[4]
Compound 13 (Fluorophenylpropanoate ester)Gram-positive bacteriaHigh activity[7]
Compound 22 (Chlorophenethyl carbamate)Gram-positive bacteriaHigh activity[7]

Mechanistic Insights: Signaling Pathways and Experimental Protocols

The anticancer activity of many isoquinoline derivatives is attributed to their ability to modulate critical cellular signaling pathways.

Key Signaling Pathways in Isoquinoline-Induced Apoptosis

Isoquinoline derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] This often involves the activation of caspases, a family of proteases that execute programmed cell death, and the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.[6] Furthermore, isoquinolines have been shown to interfere with key signaling cascades that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[3][5]

anticancer_pathway cluster_stimulus External Stimuli cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Isoquinoline Derivative Isoquinoline Derivative PI3K/Akt/mTOR PI3K/Akt/mTOR Isoquinoline Derivative->PI3K/Akt/mTOR Inhibition MAPK MAPK Isoquinoline Derivative->MAPK Inhibition Cell Cycle Arrest Cell Cycle Arrest Isoquinoline Derivative->Cell Cycle Arrest Apoptosis Apoptosis PI3K/Akt/mTOR->Apoptosis Modulation MAPK->Apoptosis Modulation

Caption: Signaling pathways modulated by anticancer isoquinolines.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of isoquinoline derivatives.

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test isoquinoline derivative in the culture medium.

  • After 24 hours, remove the medium and add 100 µL of the various concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1][8][9]

mtt_workflow Start Start Seed Cells Seed Cells Start->Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Add Test Compound Add Test Compound Incubate (24h)->Add Test Compound Incubate (24-72h) Incubate (24-72h) Add Test Compound->Incubate (24-72h) Add MTT Solution Add MTT Solution Incubate (24-72h)->Add MTT Solution Incubate (4h) Incubate (4h) Add MTT Solution->Incubate (4h) Dissolve Formazan (DMSO) Dissolve Formazan (DMSO) Incubate (4h)->Dissolve Formazan (DMSO) Measure Absorbance Measure Absorbance Dissolve Formazan (DMSO)->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test isoquinoline derivative

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of concentrations.

  • Prepare an inoculum of the test bacteria equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control well containing only broth) with the bacterial suspension. Include a growth control well containing broth and bacteria but no test compound.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density can be measured using a microplate reader.[10][11]

mic_workflow Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Compound Dilutions->Prepare Bacterial Inoculum Inoculate Plate Inoculate Plate Prepare Bacterial Inoculum->Inoculate Plate Incubate (18-24h) Incubate (18-24h) Inoculate Plate->Incubate (18-24h) Determine MIC Determine MIC Incubate (18-24h)->Determine MIC End End Determine MIC->End

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

The isoquinoline scaffold is a cornerstone in the development of novel therapeutic agents. While direct experimental evidence for the biological activity of this compound is currently lacking, a prospective analysis based on its structural features suggests potential as an anticancer and antimicrobial agent. The comparative data from other isoquinoline derivatives underscores the vast therapeutic potential of this class of compounds. The provided experimental protocols and mechanistic insights offer a foundational framework for future investigations into the pharmacological properties of this compound and other novel isoquinoline derivatives. Further research is essential to validate these hypotheses and to unlock the full therapeutic potential of this promising molecule.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Application Notes and Protocols: Experimental Use of Isoquinoline Derivatives in Cancer Cell Lines. (2025). BenchChem.
  • Possible modes of anticancer action of isoquinoline-based compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules, 30(24), 5589.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). Molecules, 27(16), 5085.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. (2025). BenchChem.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). FAO AGRIS.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). International Journal of Molecular Sciences, 22(4), 1881.
  • Broth Dilution Method for MIC Determin
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • Application Note: Measuring IC50 Values for Novel Cytotoxic Isoquinoline Deriv
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Novel isoquinoline derivatives as antimicrobial agents. (2013). Bioorganic & Medicinal Chemistry, 21(11), 3221–3230.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2021). STAR Protocols, 2(4), 100931.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022). Molecules, 27(23), 8345.
  • Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. (n.d.). Bentham Science Publisher.
  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
  • Antiproliferative IC 50 values of the new compounds on the human cell... (n.d.). ResearchGate. Retrieved from [Link]

  • The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 values of compounds 16 and 17 against four different cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial activity in vitro, MIC values expressed in μM for all... (n.d.). ResearchGate. Retrieved from [Link]

  • Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration. (2021). Microorganisms, 9(7), 1365.
  • In vitro antimicrobial activity (MIC μg/ml) of synthetic compounds against various bacterial strains a . (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2020). Molecules, 25(23), 5569.

Sources

A Comparative Spectroscopic Guide to Ethyl 7-bromoisoquinoline-3-carboxylate and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. Isoquinoline scaffolds are prevalent in a myriad of biologically active compounds, and the specific substitution pattern on the isoquinoline ring can dramatically influence a molecule's pharmacological profile. This guide provides a detailed spectroscopic comparison of ethyl 7-bromoisoquinoline-3-carboxylate and its positional isomers, offering a crucial resource for unambiguous identification and characterization.

The differentiation of these isomers is a critical step in synthetic chemistry and drug discovery, ensuring the correct molecule is advanced through the development pipeline. Even subtle changes in the position of the bromine atom on the isoquinoline ring can lead to significant differences in spectroscopic signatures. Understanding these nuances is essential for quality control, impurity profiling, and the definitive confirmation of molecular structure.

This technical guide will delve into the distinguishing features observable in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. By examining the predicted and expected data across these techniques, researchers can confidently differentiate between the 5-bromo, 6-bromo, 7-bromo, and 8-bromo isomers of ethyl isoquinoline-3-carboxylate.

Molecular Structures of the Isomers

The core structure of ethyl isoquinoline-3-carboxylate consists of a fused bicyclic system containing a benzene ring and a pyridine ring, with an ethyl carboxylate group at the 3-position. The positional isomers are differentiated by the attachment point of the bromine atom on the benzene portion of the isoquinoline ring.

G cluster_0 Ethyl 5-bromoisoquinoline-3-carboxylate cluster_1 Ethyl 6-bromoisoquinoline-3-carboxylate cluster_2 This compound cluster_3 Ethyl 8-bromoisoquinoline-3-carboxylate 5-bromo 6-bromo 7-bromo 8-bromo Image not available, showing parent isoquinoline

Figure 1: Chemical structures of the positional isomers of ethyl bromoisoquinoline-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Differentiator

NMR spectroscopy is arguably the most definitive technique for the structural elucidation of these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the bromine atom.

¹H NMR Spectroscopy

The electron-withdrawing nature of the bromine atom and the nitrogen atom in the isoquinoline ring, combined with the anisotropic effects of the aromatic system, results in a unique fingerprint for each isomer in the ¹H NMR spectrum. The protons of the ethyl ester group (a quartet for the -CH₂- and a triplet for the -CH₃) will have similar chemical shifts across all isomers, typically around 4.5 ppm and 1.4 ppm, respectively. The key differentiating signals are those of the aromatic protons.

Predicted ¹H NMR Chemical Shifts (ppm)

Proton5-Bromo Isomer6-Bromo Isomer7-Bromo Isomer8-Bromo Isomer
H-1~9.4~9.3~9.3~9.3
H-4~8.6~8.5~8.5~8.6
H-6~8.0 (d)-~8.2 (dd)~7.8 (dd)
H-7~7.8 (t)~8.1 (d)-~7.6 (t)
H-8~8.3 (d)~8.8 (s)~8.5 (s)-
-OCH₂CH₃~4.5 (q)~4.5 (q)~4.5 (q)~4.5 (q)
-OCH₂CH₃~1.4 (t)~1.4 (t)~1.4 (t)~1.4 (t)

Note: These are predicted values and actual experimental values may vary. The multiplicity (s: singlet, d: doublet, t: triplet, q: quartet, dd: doublet of doublets) and coupling constants are critical for definitive assignment.

The most downfield proton is consistently H-1, being deshielded by the adjacent nitrogen atom. The relative positions and splitting patterns of the protons on the brominated benzene ring are the most informative. For instance, the 8-bromo isomer is expected to show a characteristic upfield shift for the H-7 proton due to steric compression.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information. The carbon directly attached to the bromine atom will exhibit a lower chemical shift compared to the other aromatic carbons. The chemical shifts of the other carbons in the benzene ring will also be influenced by the bromine's position.

Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon5-Bromo Isomer6-Bromo Isomer7-Bromo Isomer8-Bromo Isomer
C-1~153~152~152~153
C-3~140~140~140~140
C-4~120~120~120~120
C-4a~137~136~136~137
C-5~122 (C-Br)~133~130~129
C-6~135~123 (C-Br)~129~128
C-7~128~132~124 (C-Br)~130
C-8~130~129~135~125 (C-Br)
C-8a~128~129~128~129
C=O~165~165~165~165
-OCH₂CH₃~62~62~62~62
-OCH₂CH₃~14~14~14~14

Note: These are predicted values and actual experimental values may vary.

G cluster_workflow NMR Analysis Workflow Sample Dissolve Isomer Mixture in CDCl₃ NMR_Acquisition Acquire ¹H, ¹³C, COSY, HSQC, HMBC Spectra Sample->NMR_Acquisition Proton_Analysis Analyze ¹H NMR: - Chemical Shifts - Coupling Patterns NMR_Acquisition->Proton_Analysis Carbon_Analysis Analyze ¹³C NMR: - Number of Signals - Chemical Shifts NMR_Acquisition->Carbon_Analysis TwoD_Analysis Correlate Signals using 2D NMR: - COSY (H-H) - HSQC (C-H) - HMBC (long-range C-H) Proton_Analysis->TwoD_Analysis Carbon_Analysis->TwoD_Analysis Structure_Elucidation Elucidate Structure of Each Isomer TwoD_Analysis->Structure_Elucidation

Figure 2: General workflow for the structural elucidation of isomers using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the isomers. All four isomers will have the same nominal molecular weight. However, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion (M⁺ and M+2 peaks of nearly equal intensity).

The fragmentation patterns, likely induced by electron ionization (EI), can offer clues to the isomer's identity, although they may be very similar. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. The stability of the resulting fragments can be subtly influenced by the position of the bromine atom.

Expected Key MS Fragments

m/zFragment
280/282[M]⁺ (Molecular ion)
252/254[M - CO]⁺ or [M - C₂H₄]⁺
235/237[M - OCH₂CH₃]⁺
207/209[M - COOCH₂CH₃]⁺
128[M - Br - COOCH₂CH₃]⁺

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups, which will be common to all isomers. Therefore, it is less powerful for differentiating the positional isomers. However, it serves as a valuable quality control tool to verify the synthesis of the target scaffold.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3050C-H stretchAromatic
~2980C-H stretchAliphatic (ethyl)
~1720C=O stretchEster
~1600, ~1480C=C stretchAromatic ring
~1250C-O stretchEster
~1100C-N stretchIsoquinoline ring
800-900C-H bend (out-of-plane)Aromatic
~600C-Br stretchAryl bromide

The out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region can sometimes be indicative of the substitution pattern on the aromatic ring, but these can be complex and overlapping in a fused ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The isoquinoline core is a chromophore, and the position of the bromine atom, an auxochrome, will influence the wavelength of maximum absorption (λmax). While the differences may be subtle, they can be used for comparative purposes. The spectra are typically recorded in a solvent such as ethanol or cyclohexane. Generally, all isomers are expected to exhibit multiple absorption bands characteristic of the isoquinoline aromatic system.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of -1 to 10 ppm is typically appropriate.

  • ¹³C NMR Acquisition: Acquire the spectrum with a sufficient number of scans. A spectral width of 0 to 160 ppm is standard.

  • 2D NMR Acquisition (if necessary for full assignment): Perform COSY, HSQC, and HMBC experiments using standard pulse programs to establish connectivity.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize electron ionization (EI) at 70 eV for fragmentation analysis.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-350).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a quicker analysis, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol) to an absorbance of less than 1 AU at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a wavelength range of approximately 200-400 nm, after blanking with the pure solvent.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Conclusion

The unambiguous identification of ethyl bromoisoquinoline-3-carboxylate positional isomers is a critical task in chemical synthesis and drug development. While MS, IR, and UV-Vis spectroscopy provide valuable confirmatory data, NMR spectroscopy, particularly ¹H NMR, stands out as the most powerful and definitive technique for differentiation. The distinct chemical shifts and coupling patterns of the aromatic protons provide a unique spectroscopic fingerprint for each isomer. By employing a combination of these spectroscopic methods and adhering to rigorous experimental protocols, researchers can confidently determine the precise structure of their synthesized compounds.

References

  • Suganthi, A., et al. (2014). Vibrational and electronic spectra of some five-substituted isoquinoline have been investigated computationally. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Bromoisoquinolines: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of modern pharmacology. Its derivatives are integral to a wide range of biologically active compounds.[1][2] The introduction of a bromine atom onto this scaffold provides a versatile synthetic handle for further functionalization through cross-coupling reactions, making the efficient synthesis of bromoisoquinolines a critical challenge. This guide offers an in-depth, objective comparison of various synthetic routes, grounded in experimental data and mechanistic insights, to empower researchers in selecting the optimal strategy for their specific needs.

Strategic Overview: Choosing Your Path

The synthesis of a substituted isoquinoline is not a one-size-fits-all problem. The choice of synthetic route is a strategic decision dictated by factors such as the desired substitution pattern, the availability and electronic nature of starting materials, and the required reaction conditions. Below is a general workflow for approaching the synthesis of a bromoisoquinoline.

Synthetic Workflow cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Route Selection cluster_2 Phase 3: Execution & Analysis Start Define Target Bromoisoquinoline (Substitution Pattern) Assess Assess Starting Material (Availability, Cost, Functional Groups) Start->Assess Classical Classical Routes (e.g., Bischler-Napieralski, Pomeranz-Fritsch) Assess->Classical Electron-rich arenes, harsh conditions tolerable Modern Modern Routes (e.g., Transition-Metal Catalyzed, C-H Activation) Assess->Modern Complex substrates, mild conditions required Direct Direct Bromination Assess->Direct Isoquinoline core already assembled Execute Execute Synthesis (Follow Protocol) Classical->Execute Modern->Execute Direct->Execute Purify Purification (Chromatography, Recrystallization) Execute->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

Caption: General workflow for the synthesis of bromoisoquinolines.

Classical Synthetic Routes: The Foundation

Classical methods, developed in the late 19th and early 20th centuries, typically involve the construction of the isoquinoline core from acyclic precursors, followed by a separate bromination step. These reactions often require harsh conditions, such as strong acids and high temperatures.[3]

The Bischler-Napieralski Reaction

This reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides, typically using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5] The initial product is a 3,4-dihydroisoquinoline, which must be dehydrogenated (e.g., with palladium on carbon) to yield the aromatic isoquinoline.[6][7]

  • Mechanism: The reaction proceeds via the formation of a highly electrophilic nitrilium ion or a dichlorophosphoryl imine-ester intermediate.[4][8] Cyclization is favored by electron-donating groups on the aromatic ring of the phenethylamine precursor, which stabilize the positive charge buildup during the electrophilic attack.[8]

  • Application for Bromoisoquinolines: To synthesize a bromoisoquinoline using this method, one would typically start with a bromo-substituted β-phenylethylamine. The position of the bromine atom is determined by the starting material.

The Pictet-Spengler Reaction

A close relative of the Bischler-Napieralski, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline (THIQ).[9][10] Subsequent oxidation is required to furnish the fully aromatic isoquinoline.

  • Mechanism: The reaction begins with the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion.[9][11] An intramolecular electrophilic attack on the aromatic ring leads to cyclization. Like the Bischler-Napieralski reaction, this process is facilitated by electron-donating groups on the aryl ring.[11]

  • Application for Bromoisoquinolines: A bromo-substituted phenethylamine is the key starting material. The regioselectivity of the cyclization is generally directed to the position para to the most activating group on the aromatic ring.[6][12]

The Pomeranz-Fritsch Reaction

This method provides a direct route to isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[13][14]

  • Mechanism: The reaction involves the formation of a Schiff base (the benzalaminoacetal), followed by an acid-catalyzed intramolecular electrophilic cyclization.[14]

  • Challenges: The reaction is notorious for often providing low yields, particularly if the aromatic ring of the benzaldehyde is not sufficiently electron-rich.[6][13] The strong acidic conditions can also lead to hydrolysis of intermediates.[6]

  • Application for Bromoisoquinolines: Starting with a bromo-substituted benzaldehyde allows for the incorporation of bromine onto the benzene portion of the isoquinoline ring.

Modern Synthetic Routes: Precision and Efficiency

Modern synthetic chemistry has ushered in an era of milder, more selective, and more efficient methods for constructing complex heterocyclic systems.

Transition-Metal-Catalyzed Annulations

Palladium, copper, rhodium, and other transition metals catalyze a diverse array of reactions that can build the isoquinoline core with high efficiency and functional group tolerance.[15][16]

  • Key Strategies: These methods often involve the cyclization of precursors like o-alkynylbenzyl azides or oximes.[15][17] For example, a palladium-catalyzed reaction can cyclize an o-alkynylbenzyl azide in the presence of a bromine source (e.g., PdBr₂/CuBr₂) to directly afford a 4-bromoisoquinoline.[17]

  • Advantages: These reactions often proceed under much milder conditions than their classical counterparts, tolerate a wider variety of functional groups, and can provide access to substitution patterns that are difficult to achieve otherwise.[18]

Direct C-H Halogenation

The most atom-economical approach is the direct bromination of a pre-formed isoquinoline ring. However, controlling the regioselectivity of electrophilic aromatic substitution on the isoquinoline nucleus can be challenging.[19]

  • Regioselectivity: In strongly acidic media, the isoquinoline nitrogen is protonated, deactivating the pyridine ring towards electrophilic attack. Substitution, therefore, occurs on the benzene ring, typically at the C5 and/or C8 positions.[20][21] Selective monobromination at C5 can be achieved in concentrated sulfuric acid using N-bromosuccinimide (NBS).[20][21]

  • C4-Halogenation: A recently developed method allows for the selective halogenation at the C4 position. This involves a one-pot sequence of Boc₂O-mediated dearomatization, electrophilic halogenation, and subsequent acid-promoted rearomatization, offering high site selectivity.[22]

Head-to-Head Comparison of Synthetic Routes

The choice of a synthetic route is a trade-off between various factors. The following table provides a comparative summary to guide this decision-making process.

Synthetic Route Typical Yields Regioselectivity Substrate Scope & Limitations Reaction Conditions Key Advantages
Bischler-Napieralski Moderate to GoodDetermined by starting material; cyclization ortho to the ethylamine group.Requires electron-rich phenethylamines.[8]Harsh: Strong acids (POCl₃, P₂O₅), high temperatures.[5][23]Well-established, reliable for certain substrates.
Pictet-Spengler Good to ExcellentDetermined by starting material; cyclization usually para to activating groups.[12]Requires electron-rich phenethylamines.[10]Acidic, often requires heating.Forms THIQ precursor, useful for chiral synthesis.[24]
Pomeranz-Fritsch Low to ModerateDetermined by starting benzaldehyde.Often gives low yields; sensitive to substrate electronics.[13][25]Harsh: Strong acids (e.g., H₂SO₄).[14]Direct route to aromatic isoquinoline.
Pd-Catalyzed Annulation Good to ExcellentHigh, e.g., direct formation of 4-bromoisoquinolines.[17]Broad scope, tolerates many functional groups.[15]Mild: Catalytic Pd/Cu salts, organic solvents.[17]High efficiency, selectivity, and functional group tolerance.
Direct C-H Bromination GoodC5-selective in strong acid; C4-selective with dearomatization strategy.[20][22]Limited to brominating the pre-formed isoquinoline ring.Varies: Strong H₂SO₄ for C5; milder for C4 dearomatization.Atom economical, fewer steps if isoquinoline is available.

digraph "Decision Tree" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="What is your starting material?", shape=Mdiamond, fillcolor="#F1F3F4"];

node [fillcolor="#FFFFFF"]; SM1 [label="Bromo-substituted\nβ-phenylethylamine"]; SM2 [label="Bromo-substituted\nbenzaldehyde"]; SM3 [label="o-Alkynyl Benzyl Azide"]; SM4 [label="Unsubstituted or\nPre-functionalized Isoquinoline"];

node [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Route1 [label="Bischler-Napieralski or\nPictet-Spengler"]; Route2 [label="Pomeranz-Fritsch"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Route3 [label="Pd-Catalyzed Annulation"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Route4 [label="Direct C-H Bromination"];

Start -> SM1 [label="Electron-rich"]; Start -> SM2; Start -> SM3; Start -> SM4;

SM1 -> Route1; SM2 -> Route2 [label="If harsh conditions\nare acceptable"]; SM3 -> Route3 [label="For 4-bromo products"]; SM4 -> Route4; }

Caption: Decision tree for selecting a synthetic route.

Detailed Experimental Protocols

To provide a practical context, detailed protocols for two distinct and effective methods are provided below.

Protocol 1: Synthesis of 5-Bromoisoquinoline via Direct C-H Bromination

This protocol is adapted from methodologies describing the regioselective bromination of isoquinoline in strong acid.[20][21]

Causality: The use of concentrated sulfuric acid protonates the isoquinoline nitrogen, deactivating the pyridine ring to electrophilic attack. This directs the electrophile (bromonium ion from NBS) to the more electron-rich benzene ring, with a strong preference for the C5 position.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add isoquinoline (1.0 eq).

  • Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly and cautiously add concentrated sulfuric acid (H₂SO₄, ~5-10 volumes) with stirring, ensuring the temperature does not exceed 10-15 °C.

  • Brominating Agent Addition: Once the isoquinoline is fully dissolved and the solution is cooled, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the resulting aqueous solution to pH 8-9 by the slow addition of a saturated sodium hydroxide or ammonium hydroxide solution, ensuring the temperature is kept low with an ice bath.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 5-bromoisoquinoline.

Protocol 2: Synthesis of a 4-Bromoisoquinoline via Palladium-Catalyzed Annulation

This protocol is a generalized representation based on the palladium-catalyzed cyclization of 2-alkynyl benzyl azides.[17]

Causality: This reaction leverages a palladium(II) bromide catalyst to initiate an electrocyclization of the 2-alkynyl benzyl azide. The azide serves as an internal nitrogen source. The presence of bromide in the catalytic system allows for the direct incorporation of a bromine atom at the C4 position during the cyclization/aromatization cascade.

Methodology:

  • Reactant Preparation: Synthesize the required 2-alkynyl benzyl azide from the corresponding 2-alkynyl benzyl bromide and sodium azide.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (nitrogen or argon), add the 2-alkynyl benzyl azide (1.0 eq), palladium(II) bromide (PdBr₂, 5 mol%), copper(II) bromide (CuBr₂, 10 mol%), and lithium bromide (LiBr, 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the metal catalysts, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target 4-bromoisoquinoline.

Conclusion

The synthesis of bromoisoquinolines has evolved significantly from classical, high-temperature cyclizations to modern, highly selective transition-metal-catalyzed methods.

  • Classical routes like the Bischler-Napieralski and Pictet-Spengler reactions remain valuable, particularly when the required bromo-substituted phenethylamine precursors are readily available. However, they are often limited by harsh conditions and a narrower substrate scope.

  • Modern transition-metal-catalyzed annulations offer superior efficiency, milder conditions, and broader functional group tolerance, providing direct access to complex bromoisoquinolines that are otherwise difficult to synthesize.

  • Direct C-H bromination is the most atom-economical approach. While traditional methods offer good selectivity for the C5 position, newer dearomatization-rearomatization strategies have unlocked selective access to the valuable C4-bromo isomers.[22]

The optimal synthetic strategy is ultimately dictated by the specific target molecule, available resources, and desired scale. By understanding the mechanistic underpinnings and practical limitations of each route, researchers can make informed decisions to efficiently access this critical class of chemical building blocks.

References

  • Recent advances in the synthesis of isoquinoline and its analogue: a review. (2016). World Journal of Pharmacy and Pharmaceutical Sciences, 5(7). [Link]

  • Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. (2022). Molecules, 27(7), 2062. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. [Link]

  • Direct C4 Halogenation of Isoquinolines via a Boc 2 O-Mediated Dearomatization Strategy. (2015). The Journal of Organic Chemistry. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. (2022). Molecules, 27(7), 2062. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (1951). Organic Reactions. [Link]

  • Pictet-Spengler reaction. (n.d.). Name-Reaction.com. [Link]

  • Bischler–Napieralski reaction. (n.d.). Wikipedia. [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances. [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2011). Synlett. [Link]

  • Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (1980). Journal of Heterocyclic Chemistry. [Link]

  • Pomeranz-Fritsch Isoquinoline Synthesis. (2018). Chem-Station International Edition. [Link]

  • Pictet Spengler synthesis of isoquinoline. (n.d.). Química Orgánica. [Link]

  • Isoquinoline synthesis. (2010). Química Orgánica. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(6), 766. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. (1951). Journal of the American Chemical Society. [Link]

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2014). Advances in Heterocyclic Chemistry. [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (2002). Synthesis, 2002(1), 83-86. [Link]

  • The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. (1949). Recueil des Travaux Chimiques des Pays-Bas, 68(6), 441-470. [Link]

  • Isoquinoline. (n.d.). Wikipedia. [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (2002). ResearchGate. [Link]

  • Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. (2015). The Journal of Organic Chemistry. [Link]

  • Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. (2011). Chemical Science, 2(1), 173-176. [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Advances. [Link]

  • Regioselectivity in isoquinoline alkaloid synthesis. (2012). Journal of the Brazilian Chemical Society, 23(1), 143-152. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2013). International Journal of Molecular Sciences, 14(8), 15631-15647. [Link]

  • (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2013). ResearchGate. [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2021). Marine Drugs, 19(10), 573. [Link]

  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Orgánica. [Link]

Sources

The Double-Edged Sword: A Comparative Analysis of Bromoquinoline Isomers' Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the structure-activity relationship of bromoquinolines, offering a comparative analysis of their cytotoxic profiles against various cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental data and mechanistic insights.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a bromine atom to this versatile structure dramatically alters its electronic properties and, consequently, its biological activity. Bromoquinoline isomers have emerged as a promising class of compounds with potent cytotoxic effects against a range of cancer cell lines. However, the precise position of the bromine atom, along with other substitutions on the quinoline ring, critically dictates their efficacy and mechanism of action. This guide synthesizes experimental data to provide a comparative analysis of the cytotoxic effects of various bromoquinoline isomers, shedding light on their structure-activity relationships and potential as anticancer agents.

Structure-Activity Relationship: The Critical Role of Bromine Placement

The cytotoxic potential of bromoquinoline derivatives is not merely a factor of the presence of bromine but is intricately linked to its isomeric position and the interplay with other functional groups.[1] The parent 8-hydroxyquinoline, for instance, exhibits minimal anticancer activity, underscoring the necessity of substitutions to impart cytotoxicity.[1]

The introduction of bromine atoms significantly enhances antiproliferative activity. For example, 5,7-dibromo-8-hydroxyquinoline is notably more potent than its mono-bromo counterpart, 7-bromo-8-hydroxyquinoline.[1] This suggests a synergistic effect of multiple halogenations. Further functionalization, such as the addition of a nitro group, can amplify these effects. Compound 17 (6,8-dibromo-5-nitroquinoline) displayed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, with low IC50 values of 50.0, 26.2, and 24.1 μM, respectively. In stark contrast, its precursor, 6,8-dibromoquinoline, exhibited no inhibitory activity.[2]

The electronic nature of the substituents plays a pivotal role. The presence of electron-withdrawing groups, such as nitro and cyano groups, can significantly enhance cytotoxic potential. The nitro group, for instance, reduces the electron density of the quinoline scaffold, which may facilitate interactions with biological nucleophiles or enhance single-electron transfer processes.[2] This is exemplified by 6-bromo-5-nitroquinoline, which has demonstrated significant antiproliferative and apoptotic effects.[2][3]

Comparative Cytotoxicity: A Quantitative Overview

The in vitro cytotoxic activity of bromoquinoline isomers has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, provides a quantitative basis for comparison. The following table summarizes the IC50 values for several bromoquinoline derivatives, highlighting the influence of isomeric and substituent variations on their cytotoxic efficacy.

CompoundCancer Cell LineIC50 (µg/mL)Reference
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline)C6 (Rat Glioma)9.6[2]
HeLa (Cervical Cancer)5.45[2]
HT29 (Colon Adenocarcinoma)7.8[2][4]
Compound 17 (6,8-dibromo-5-nitroquinoline)C6 (Rat Glioma)>20[4]
HeLa (Cervical Cancer)11.2[4]
HT29 (Colon Adenocarcinoma)10.5[4]
5,7-Dibromo-8-hydroxyquinoline C6 (Rat Glioma)6.7 - 25.6[5]
HeLa (Cervical Cancer)6.7 - 25.6[5]
HT29 (Colon Adenocarcinoma)6.7 - 25.6[5]
7-Bromo-8-hydroxyquinoline C6 (Rat Glioma)6.7 - 25.6[5]
HeLa (Cervical Cancer)6.7 - 25.6[5]
HT29 (Colon Adenocarcinoma)6.7 - 25.6[5]
6-Bromo-5-nitroquinoline C6, HeLa, HT29Potent[3]

Mechanistic Insights: How Bromoquinolines Induce Cell Death

The cytotoxic effects of bromoquinoline isomers are often mediated through the induction of apoptosis, a form of programmed cell death.[3] Several studies have pointed towards multiple mechanisms of action, including DNA damage and enzyme inhibition.

Apoptosis Induction

The ability of certain bromoquinoline derivatives to induce apoptosis has been confirmed through DNA laddering assays.[2] For instance, compounds 11 and 17 were shown to induce apoptosis, while compound 7 (3,5,6,7-tetrabromo-8-methoxyquinoline) did not, suggesting that the apoptotic potential is structure-dependent.[2] This process is a key mechanism for eliminating cancerous cells and is a desirable trait for anticancer drug candidates.[3]

Topoisomerase Inhibition

Another significant mechanism of action for some bromoquinoline derivatives is the inhibition of topoisomerase I, a critical enzyme involved in DNA replication and repair.[2][5] Compounds 7 and 11 were found to inhibit human topoisomerase I.[2] By targeting this enzyme, these compounds can introduce DNA strand breaks, ultimately leading to cell death.

apoptosis_pathway Bromoquinoline Bromoquinoline Isomer Topoisomerase Topoisomerase I Inhibition Bromoquinoline->Topoisomerase DNA_Damage DNA Damage Topoisomerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for certain bromoquinoline isomers.

Experimental Protocols: A Guide to Assessing Cytotoxicity

The evaluation of the cytotoxic effects of bromoquinoline isomers relies on a series of well-established in vitro assays. The following protocols provide a framework for researchers to assess the anticancer potential of novel quinoline derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the bromoquinoline isomers for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[2]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as described for the MTT assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • LDH Reaction: Mix the supernatant with the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the mixture at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (fully lysed cells).

experimental_workflow Start Start: Cancer Cell Culture Treatment Treatment with Bromoquinoline Isomers Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH Apoptosis_Assay Apoptosis Assay (e.g., DNA Laddering) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Cytotoxicity) MTT->Data_Analysis LDH->Data_Analysis Apoptosis_Assay->Data_Analysis End End: Comparative Analysis Data_Analysis->End

Caption: General experimental workflow for evaluating bromoquinoline cytotoxicity.

Conclusion and Future Directions

The comparative analysis of bromoquinoline isomers reveals a clear and compelling structure-activity relationship that governs their cytotoxic effects. The position of the bromine atom, in concert with other substituents, fine-tunes the compound's ability to induce cell death in cancerous cells. The data strongly suggests that multi-substituted quinolines, particularly those bearing both bromine and electron-withdrawing groups, hold significant promise as scaffolds for the development of novel anticancer agents.

Future research should focus on synthesizing a broader range of bromoquinoline isomers and evaluating their cytotoxicity against a more extensive panel of cancer cell lines, including drug-resistant strains. In-depth mechanistic studies are also warranted to fully elucidate the signaling pathways involved in bromoquinoline-induced apoptosis. Furthermore, in vivo studies are a critical next step to validate the therapeutic potential of the most promising candidates identified in vitro. The insights gained from such comprehensive investigations will be invaluable in guiding the rational design of next-generation quinoline-based cancer therapies.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 7-bromoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides a detailed, authoritative framework for the proper disposal of Ethyl 7-bromoisoquinoline-3-carboxylate, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined below are grounded in established principles of chemical waste management, with a specific focus on the unique considerations for halogenated organic compounds.

Core Principle: Hazard Identification and Risk Assessment

Understanding the intrinsic properties of a compound is the foundation of its safe management. This compound is a halogenated heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from closely related brominated isoquinoline structures and general principles for halogenated organics allow us to construct a reliable hazard profile. The presence of the bromine atom is a critical factor, placing it into the category of halogenated organic waste, which has specific disposal requirements.[1][2]

Key Causality: Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[3] Disposing of them in non-halogenated solvent waste streams, which are often recycled as fuel, can damage recycling facilities and release toxic byproducts.[2][3] Therefore, strict segregation is paramount for both environmental and economic reasons, as halogenated waste disposal is significantly more costly.[2]

Table 1: Hazard Profile and Safety Recommendations This table synthesizes data from SDS of analogous compounds to provide a working hazard profile.

Hazard ClassificationDescriptionPrecautionary Statement & Required ActionSupporting Source
Acute Toxicity (Oral, Dermal) Harmful if swallowed and can be toxic in contact with skin.Do not eat, drink, or smoke when using. Wash skin thoroughly after handling. Wear chemically resistant gloves and lab coat. If exposure occurs, call a poison center or doctor.[4][4][5]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.Wear protective gloves and safety glasses with side shields or goggles. In case of contact, rinse cautiously with water for several minutes.[4][6][4][5][6]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.Avoid release to the environment. All waste must be collected for disposal; do not pour down the drain.[4][4][7]
Chemical Classification Halogenated Organic Compound Must be segregated into a dedicated "Halogenated Organic Waste" stream. [1][2][8]

Mandatory Safety Protocols: PPE and Handling

Before handling this compound or its waste, ensure the following Personal Protective Equipment (PPE) is in use to mitigate the risks identified above.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.[1]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]

  • Skin and Body Protection: A standard lab coat is required. Ensure it is fully buttoned. Closed-toe shoes are mandatory.[1]

  • Ventilation: All handling of the solid compound and preparation of its waste should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][8]

The Disposal Workflow: A Step-by-Step Guide

Adherence to a systematic disposal process is crucial for safety and compliance. This protocol covers all forms of waste you may generate.

Step 1: Waste Segregation

This is the most critical step. From the moment waste is generated, it must be correctly categorized.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2][8]

  • Causality: Mixing halogenated and non-halogenated waste results in the entire volume being treated as halogenated, dramatically increasing disposal costs and environmental burden.[2][3] Even trace amounts can contaminate a large container of non-halogenated solvent.[3]

Step 2: Selecting the Correct Waste Container

Container integrity and compatibility are non-negotiable.

  • Action: Use a high-density polyethylene (HDPE) or other chemically compatible plastic container with a secure, leak-proof screw cap.[9][10]

  • Causality: Halogenated solvents can slowly degrade to form acidic byproducts (e.g., hydrobromic acid), which can corrode metal containers.[10] The container must be kept closed at all times except when adding waste to prevent the release of vapors.[9][11]

Step 3: Waste Collection Procedures
  • For Solid Waste:

    • Carefully transfer any residual solid this compound into the designated "Halogenated Organic Waste" container.

    • Use a dedicated spatula or brush for the transfer. Do not return contaminated utensils to general use.

  • For Solutions and Liquid Waste:

    • Pour the waste liquid directly into the designated liquid "Halogenated Organic Waste" container inside a fume hood.

    • Do not mix with other incompatible waste streams like acids, bases, or oxidizers.[11]

    • Ensure the container is filled to no more than 90% capacity to allow for vapor expansion.[11]

  • For Contaminated Labware and Materials:

    • Sharps: Contaminated needles, syringes, or broken glass must be placed in a designated sharps container.[12]

    • Consumables: Contaminated gloves, weigh boats, pipette tips, and absorbent pads used for cleaning up minor spills should be collected in a separate, sealed plastic bag or a solid waste container clearly labeled "Contaminated Solid Waste" and listing the chemical contaminant. This waste is also considered hazardous.[7]

Step 4: Labeling and Storage

Proper labeling and storage are mandated by regulatory bodies like the Resource Conservation and Recovery Act (RCRA).[13]

  • Action:

    • Label the waste container immediately upon adding the first drop of waste. Use your institution's official hazardous waste tag.[2]

    • The label must clearly state "Hazardous Waste," list all chemical constituents (including solvents and percentages), and display the appropriate hazard pictograms.

    • Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9][11] The SAA should have secondary containment (e.g., a larger bin) to contain potential leaks.

Step 5: Arranging for Final Disposal
  • Action: Once the container is full (or within your institution's specified time limit), contact your facility's Environmental Health & Safety (EH&S) department to arrange for pickup.[9] Do not dispose of this chemical waste through regular trash or sewer systems.[7][13]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel: Notify others in the lab immediately.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Protect Yourself: Don appropriate PPE, including a respirator if necessary.

  • Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad). Do not use combustible materials like paper towels on a solvent spill.

  • Collection: Carefully sweep or scoop the absorbent material into a compatible container. Seal the container, label it as "Spill Debris with this compound," and dispose of it as hazardous waste.[7][8]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G cluster_0 Generation & Identification cluster_1 Waste Streams cluster_2 Segregation & Containment cluster_3 Labeling & Storage cluster_4 Final Disposition start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid Solid Residue waste_type->solid Solid liquid Solutions in Organic Solvents waste_type->liquid Liquid consumables Contaminated Consumables (Gloves, Tips, Wipes) waste_type->consumables Labware halogenated_solid Place in 'Halogenated Solid Waste' Container solid->halogenated_solid halogenated_liquid Pour into 'Halogenated Liquid Waste' Container liquid->halogenated_liquid contaminated_solid Bag and Place in 'Contaminated Solid Waste' Container consumables->contaminated_solid label_store Affix Hazardous Waste Tag & Store in Satellite Accumulation Area (SAA) with Secondary Containment halogenated_solid->label_store halogenated_liquid->label_store contaminated_solid->label_store end_process Contact EH&S for Pickup and Final Disposal label_store->end_process

Caption: Decision workflow for segregating and disposing of this compound waste.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Safe Handling & Disposal of Organic Substances. Science Ready.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.

  • This compound | CAS#:660830-62-6. Chemsrc.

  • Safety Data Sheet - 3-Isoquinolinecarboxylic acid, 7-bromo-, ethyl ester. Sigma-Aldrich.

  • Halogenated Solvents in Laboratories. Temple University.

  • Halogenated Solvents. University of Washington Environmental Health & Safety.

  • Safety Data Sheet. Sigma-Aldrich.

  • Safety Data Sheet - 7-Bromoisoquinoline. TCI Chemicals.

  • Safety Data Sheet - 3-Bromoquinoline. Fisher Scientific.

  • Organic Solvent Waste Disposal. University of British Columbia.

Sources

A Comprehensive Guide to the Safe Handling of Ethyl 7-bromoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 7-bromoisoquinoline-3-carboxylate was not located in publicly available databases. The following guidance is based on the safety profiles of structurally similar compounds, such as 3-Bromoquinoline and 7-Bromoquinoline, and established best practices for handling halogenated aromatic compounds.[1][2] This information is for educational and planning purposes only. You are required to obtain and thoroughly review the specific SDS for this compound from your chemical supplier before any handling, storage, or disposal of this compound.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe chemical handling. Based on data from similar halogenated isoquinolines, this compound should be treated as a hazardous substance with the potential to cause skin and eye irritation.[1][2] Inhalation and ingestion may also be harmful.

Potential Hazards of Structurally Similar Compounds:

HazardClassificationPrecautionary Statement
Skin Irritation Category 2Causes skin irritation.[1][2]
Eye Irritation Category 2A/2Causes serious eye irritation.[1][2]
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1]
Acute Toxicity (Dermal) Category 4Harmful in contact with skin.[1]
Acute Toxicity (Inhalation) Category 4Harmful if inhaled.[1]
Specific Target Organ Toxicity Category 3 (Respiratory)May cause respiratory irritation.[1]

A thorough risk assessment should be conducted for any experiment involving this compound, considering the quantities used, the nature of the procedure (e.g., heating, aerosolizing), and the potential for exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation or absorption.[1][2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation.[1]

Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation Phase
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS provided by your supplier for this compound. Pay close attention to hazard statements, precautionary measures, and emergency procedures.

  • Don Appropriate PPE: Equip yourself with the full range of PPE outlined in the table above.

  • Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.

Handling Phase
  • Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical. Use appropriate tools, such as spatulas or powder funnels for solids, to minimize the risk of spills and dust generation.

  • Perform the Reaction: Conduct all experimental procedures within the confines of the chemical fume hood.

  • Monitor the Reaction: Be attentive to any unexpected changes in the reaction, such as color changes, gas evolution, or temperature fluctuations.

Post-Handling Phase
  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical, following established laboratory procedures.

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, according to the disposal plan outlined in section 4.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.

Spill and Emergency Procedures

Preparedness is key to managing unexpected events in the laboratory.

  • Minor Spills: For small spills within a fume hood, use an absorbent material to contain and clean up the spill. Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.

  • Major Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and safety officer. If the spill is outside of a containment area, ensure the area is well-ventilated and prevent others from entering.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[1][2] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to protect the environment and comply with regulations.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3][4]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[4]

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of halogenated chemical waste. This typically involves collection by a certified hazardous waste management company. Do not dispose of this chemical down the drain.[5][6]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Protocol Prep1 Review SDS Prep2 Don PPE Prep1->Prep2 Prep3 Prepare Fume Hood Prep2->Prep3 Hand1 Aliquot Chemical Prep3->Hand1 Hand2 Perform Reaction Hand1->Hand2 Emergency Spill or Exposure Hand1->Emergency Hand3 Monitor Hand2->Hand3 Hand2->Emergency Post1 Decontaminate Hand3->Post1 Post2 Dispose of Waste Post1->Post2 Post3 Personal Hygiene Post2->Post3 Post2->Emergency Action Follow Emergency Procedures Emergency->Action

Caption: A generalized workflow for the safe handling of this compound.

References

  • University of California, Riverside. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Chemsrc. (2025, August 25). This compound. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Xidian Experimental Supplies. (n.d.). This compound. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromoisoquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-bromoisoquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.